N3-L-Dap(Boc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)10-4-5(6(13)14)11-12-9/h5H,4H2,1-3H3,(H,10,15)(H,13,14)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVADUQQDYTXXQS-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N3-L-Dap(Boc)-OH: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of N3-L-Dap(Boc)-OH, a specialized amino acid derivative crucial for advancements in chemical biology, peptide synthesis, and drug development. Designed for researchers, scientists, and professionals in the field, this document details the chemical structure, physicochemical properties, and key applications of this versatile building block.
Core Chemical Structure and Properties
This compound, chemically known as (S)-2-Azido-3-((t-butyloxycarbonyl)amino)propanoic acid, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap).[1] Its structure is characterized by an azide group (-N3) at the α-position and a tert-butyloxycarbonyl (Boc) protecting group on the β-amino group. This unique arrangement provides a valuable tool for orthogonal protection strategies in complex molecule synthesis.[1] The Boc group offers acid-labile protection, while the azide group serves as a versatile functional handle for various bioconjugation reactions.
The stereochemical integrity of the chiral center at the α-carbon is crucial for its application in peptide synthesis, ensuring the preservation of the L-configuration throughout synthetic protocols.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound and its closely related precursor, Boc-L-Dap-OH. Careful distinction between these compounds is essential for accurate experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (S)-2-Azido-3-((t-butyloxycarbonyl)amino)propanoic acid | [1] |
| Molecular Formula | C9H16N4O4 | [2] |
| Molecular Weight | 230.22 g/mol | |
| CAS Number | 1932432-15-9 | |
| Appearance | White Crystalline Powder | |
| Storage Temperature | -20°C |
Table 2: Physicochemical Properties of Boc-L-Dap-OH
| Property | Value | Reference |
| Chemical Name | (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
| Molecular Formula | C8H16N2O4 | |
| Molecular Weight | 204.22 g/mol | |
| CAS Number | 73259-81-1 | |
| Melting Point | 210 °C (dec.) | |
| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | |
| Solubility | Slightly soluble in water |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from L-2,3-diaminopropionic acid (L-Dap). A key step is the diazotransfer reaction to introduce the azide functionality.
General Synthesis Workflow
Detailed Experimental Protocol: Diazotransfer Reaction
This protocol is adapted from a general procedure for the synthesis of azido-amino acids.
-
Reaction Setup : Dissolve the Boc-protected L-Dap precursor (1.0 equivalent) in a suitable solvent system, such as a biphasic mixture of deionized water, methanol, and dichloromethane.
-
Addition of Reagents : To the vigorously stirring solution, add a catalytic amount of a copper (II) sulfate pentahydrate (CuSO4·5H2O) followed by the diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride (e.g., 3.1 equivalents).
-
pH Adjustment : Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of a suitable base like potassium carbonate.
-
Reaction : Allow the reaction to stir vigorously at room temperature for an extended period (e.g., 18 hours), monitoring the reaction progress by a suitable technique like TLC.
-
Workup - Phase Separation : Dilute the reaction mixture with an organic solvent like dichloromethane and separate the aqueous phase.
-
Extraction : Extract the organic phase with a saturated sodium bicarbonate solution and combine all aqueous phases.
-
Washing : Wash the combined aqueous extracts with a solvent like diethyl ether to remove organic impurities.
-
Acidification : Carefully acidify the aqueous phase to a pH of 2 using a strong acid such as concentrated hydrochloric acid.
-
Product Extraction : Extract the final product from the acidified aqueous phase using an organic solvent like diethyl ether.
-
Purification : The final product is often purified using chromatographic techniques such as reverse-phase HPLC or flash chromatography.
Applications in Research and Drug Development
This compound is a versatile building block with significant applications in peptide synthesis and the development of novel therapeutics.
Click Chemistry and Bioconjugation
The azide group of this compound is a key functional handle for "click chemistry," a set of biocompatible, rapid, and highly specific reactions. This allows for the site-specific labeling of peptides and proteins with various moieties.
References
The Strategic Role of N3-L-Dap(Boc)-OH in Advanced Research: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of N3-L-Dap(Boc)-OH, a Key Building Block in Modern Bioconjugation and Peptide Science.
This compound, chemically known as (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, has emerged as a critical tool in chemical biology and drug discovery. Its unique structure, featuring an azide moiety and a Boc-protected amine, provides a versatile platform for the precise, site-specific modification of peptides and other biomolecules. This guide offers an in-depth exploration of its synthesis, applications, and the experimental protocols that underpin its use in cutting-edge research.
Core Applications in Research
The primary utility of this compound lies in its role as a non-canonical amino acid that can be incorporated into peptide sequences through Solid-Phase Peptide Synthesis (SPPS). The azide group serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, allowing for highly specific chemical modifications in complex biological environments.[1][2] This has paved the way for a multitude of applications:
-
Peptide-Drug Conjugates (PDCs): The azide functionality allows for the attachment of cytotoxic drugs to peptides that target specific cells, such as cancer cells, thereby creating highly targeted therapeutic agents.[3]
-
Fluorescent and Biotin Labeling: Researchers can "click" fluorescent dyes or biotin molecules onto azide-modified peptides. This is invaluable for tracking peptide localization in cells, studying protein-peptide interactions, and for use in various detection and purification assays.[3][]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic peptides can enhance their pharmacokinetic properties, such as increasing their stability and circulation time in the body.
-
Peptide Cyclization: The azide can be reacted with an alkyne on the same peptide to create cyclic peptides, which often exhibit improved stability and binding affinity compared to their linear counterparts.
This versatility is primarily unlocked through "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of peptides modified with azido-amino acids.
Table 1: Peptide Synthesis and Cleavage Parameters
| Parameter | Value | Notes |
| Fmoc-L-Dap(N3)-OH Coupling | ||
| Equivalents (vs. resin loading) | 3 - 5 eq. | An excess is used to ensure the reaction goes to completion. |
| Coupling Time | 1 - 3 hours | Monitored by a ninhydrin test to check for free amines. |
| Typical Coupling Yield | >99% | For optimized conditions. |
| Peptide Cleavage | ||
| Expected Crude Peptide Purity | 70 - 90% | Dependent on the peptide sequence and synthesis efficiency. |
| Expected Overall Yield | 50 - 80% | Varies based on peptide length and complexity. |
Table 2: Binding Affinities of Modified Peptides
| Modified Peptide System | Target | Binding Affinity (KD or Ki) | Reference |
| Triazole-containing Enkephalin Analogue | Delta-opioid Receptor (DOPr) | Ki = 89 nM | |
| Triazole-modified Bombesin Analogues (BBN2, 5, 7) | Gastrin-Releasing Peptide Receptor (GRPR) | KD = 3.0, 3.1, 5.9 nM | |
| Squaraine-labeled Apelin-13 | Apelin Receptor (apelinR) | 0.17 ± 0.03 nM | |
| Synthetic Glycoconjugates (amino acid-derived) | Galectin-3 | KD = 4.56 µM and 7.96 µM | |
| Divalent Lactoside Glycoconjugate | Galectin-3 | KD1 = 0.15 µM / KD2 = 19 µM |
Table 3: Cytotoxicity of a Peptide-Drug Conjugate
| Compound | Target Cell Line | IC50 | Reference |
| Triazole-containing Peptidomimetic | Lung Cancer Cells | Not specified, but highly active |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid (this compound)
This protocol describes the synthesis of this compound from the commercially available (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Dap-OH). The key transformation is a diazotransfer reaction, which converts the primary amine of the side chain into an azide.
Materials:
-
(S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-L-Dap-OH)
-
Trifluoromethanesulfonyl azide (TfN3)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-L-Dap-OH in a mixture of water, methanol, and dichloromethane.
-
Addition of Reagents: To the stirring solution, add a catalytic amount of CuSO4·5H2O and potassium carbonate.
-
Diazotransfer: Slowly add a solution of trifluoromethanesulfonyl azide in toluene to the reaction mixture. Caution: Triflyl azide can be explosive and should be handled with appropriate safety precautions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Protocol 2: Incorporation of Azido-Amino Acid into a Peptide via SPPS
This protocol outlines the incorporation of the Fmoc-protected analogue, Fmoc-L-Dap(N3)-OH, into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Dap(N3)-OH and other required Fmoc-amino acids
-
Coupling reagents (e.g., HBTU/HOBt or PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to a purified peptide containing an azido group.
Materials:
-
Purified azido-peptide
-
Alkyne-functionalized molecule (1.5 eq.)
-
Copper(II) sulfate (CuSO4) (0.1 eq.)
-
Sodium ascorbate (0.5 eq.) (prepare fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)
-
Suitable buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO (if required to dissolve the alkyne molecule)
Procedure:
-
Dissolve Reactants: Dissolve the azido-peptide in the buffer. If necessary, dissolve the alkyne-modified molecule in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the alkyne solution.
-
Add Catalyst Components: Add the TBTA or THPTA ligand, followed by the CuSO4 solution.
-
Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
Purification: Purify the labeled peptide using RP-HPLC to remove excess reagents and byproducts.
-
Analysis: Confirm the final product by mass spectrometry.
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-Dap(N3)-OH.
Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
The Principle of Click Chemistry with N3-L-Dap(Boc)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of N3-L-Dap(Boc)-OH in click chemistry. As a non-canonical amino acid, (S)-2-azido-3-((tert-butoxycarbonyl)amino)propanoic acid, or this compound, has become an invaluable tool for the site-specific modification of peptides and proteins. Its azide functionality serves as a versatile handle for bioorthogonal conjugation, enabling the development of sophisticated biomolecules for a wide range of applications in research, diagnostics, and therapeutics.
Core Principles: The Azide as a Bioorthogonal Handle
The utility of this compound is rooted in the unique properties of the azide group. This functional group is small, metabolically stable, and, most importantly, bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. This allows for highly specific and efficient chemical modifications of peptides and proteins into which it is incorporated. The azide group's reactivity is primarily harnessed in two types of "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in peptide synthesis, where it can be selectively removed to allow for peptide bond formation. The azide group remains intact throughout the synthesis for subsequent modification.[2]
Key Applications in Research and Drug Development
The ability to introduce a reactive azide handle into a peptide sequence with this compound opens up a multitude of applications for creating advanced therapeutics and research tools:
-
Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific delivery systems.[3]
-
PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolysis.[3]
-
Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification and detection assays.[3]
-
Glycopeptide Synthesis: Complex glycostructures functionalized with an alkyne can be attached to peptides to mimic natural glycoproteins, which is crucial for studying protein folding, stability, and cellular recognition.
-
Peptide Macrocyclization: By incorporating both an azide (via an azido-amino acid) and an alkyne-containing amino acid into the same peptide sequence, an intramolecular click reaction can be performed to generate structurally constrained, cyclic peptides, which often exhibit enhanced stability and bioactivity.
Quantitative Data Summary
The efficiency and kinetics of bioconjugation reactions involving azido-amino acids like this compound are critical for their successful implementation. The following tables summarize key quantitative parameters for the two primary click chemistry reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |
| Typical Reaction Time | 1-4 hours | 2-24 hours |
| Yields | Generally >90% | Generally >85% |
| Bioorthogonality | Good, but copper can be toxic to cells | Excellent, widely used in living systems |
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | 0.34 |
| BCN | 0.28 |
Table 2: Second-Order Rate Constants for SPAAC with Different Strained Alkynes. Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of an azido-amino acid into a peptide sequence and subsequent modification via CuAAC and SPAAC. While the protocols often refer to the Fmoc-protected version, Fmoc-L-Dap(N3)-OH, which is more common in solid-phase peptide synthesis (SPPS), the principles apply to the use of this compound in solution-phase synthesis.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF for 20 minutes to swell the resin.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.
-
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the modification of a resin-bound, azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule (e.g., a dye, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF)
Methodology:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.
-
Reagent Solution Preparation: Prepare a solution containing the alkyne-functionalized molecule (5-10 equivalents).
-
Catalyst Preparation: Prepare a fresh catalyst solution consisting of CuSO₄ (1-2 equivalents) and sodium ascorbate (5-10 equivalents) to reduce Cu(II) to the active Cu(I) species in situ.
-
Reaction: Add the alkyne solution and the catalyst solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and the copper catalyst.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail and purify by reverse-phase HPLC.
Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a purified azide-containing peptide with a strained alkyne-functionalized molecule in solution.
Materials:
-
Purified azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Co-solvent (e.g., DMSO)
Methodology:
-
Reactant Preparation:
-
Dissolve the purified azide-containing peptide in the aqueous buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-peptide solution.
-
Add the DBCO-molecule solution (typically 1.5-2 equivalents relative to the peptide). The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the peptide's solubility and integrity.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
Purification: Purify the resulting bioconjugate using an appropriate method, such as RP-HPLC or size-exclusion chromatography, to remove unreacted starting materials.
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
References
A Deep Dive into Bioorthogonal Reactions with N3-L-Dap(Boc)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study and manipulation of biological systems. These reactions, which proceed with high efficiency and selectivity in complex biological environments, have paved the way for advancements in drug development, diagnostics, and fundamental research. At the heart of many of these powerful transformations is the versatile building block, N3-L-Dap(Boc)-OH ((S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid). This in-depth technical guide provides a comprehensive overview of the core bioorthogonal reactions involving this compound, complete with experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their scientific endeavors.
Core Properties of this compound
This compound is a non-canonical amino acid that features an azide (-N3) moiety on the side chain and a Boc (tert-butyloxycarbonyl) protecting group on the α-amine. This orthogonal protection scheme is crucial for its utility, allowing for its seamless incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS) while preserving the azide for subsequent bioorthogonal transformations.[1][2] The azide group is exceptionally stable under typical peptide synthesis and cleavage conditions, yet it serves as a highly reactive and selective handle for "click chemistry" reactions.[3][4]
Key Bioorthogonal Reactions
The azide group of this compound is a versatile functional group that can participate in several bioorthogonal reactions. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its rapid kinetics and high yields, making it a workhorse in bioconjugation.
Experimental Protocol: On-Resin CuAAC with an Azide-Functionalized Peptide
This protocol outlines the conjugation of an alkyne-containing molecule to a peptide synthesized with this compound on a solid support.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule) (5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (2.5 equivalents)
-
Sodium ascorbate (10 equivalents)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-functionalized molecule in DMF/water.
-
Prepare a stock solution of CuSO₄ and THPTA in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
To the swollen resin, add the solution of the alkyne-functionalized molecule.
-
Add the CuSO₄/THPTA stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Agitate the reaction mixture at room temperature for 12-24 hours.
-
Washing: Extensively wash the resin with DMF, water, and dichloromethane (DCM).
-
Cleavage and Purification: Cleave the conjugated peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail, precipitate in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC, which is particularly advantageous for applications in living systems where copper toxicity is a concern. This reaction is driven by the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.
Experimental Protocol: SPAAC in Solution
This protocol describes the conjugation of a purified azide-containing peptide with a DBCO-functionalized molecule in solution.
Materials:
-
Purified azide-functionalized peptide
-
DBCO- or BCN-functionalized molecule (1.5-2 equivalents)
-
Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer
-
Dimethyl sulfoxide (DMSO) for dissolving the cyclooctyne
Procedure:
-
Reactant Preparation:
-
Dissolve the purified azide-containing peptide in the chosen aqueous buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.
-
-
Reaction Setup: In a microcentrifuge tube, add the azide-peptide solution. Then, add the DBCO-molecule solution.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times are typically fast, ranging from 1 to 4 hours. The progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the bioconjugate using methods like RP-HPLC to remove unreacted starting materials.
-
Analysis: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate. This intermediate can then be trapped by an electrophile, such as an ester, to form a stable amide bond. While less common for direct conjugation with this compound compared to click chemistry, it represents a powerful tool for peptide ligation.
Experimental Protocol: General Staudinger Ligation for Peptide Coupling
This protocol provides a general outline for the coupling of a peptide thioester with an azide-terminated peptide.
Materials:
-
Peptide with a C-terminal phosphinothioester
-
Peptide with an N-terminal α-azido group
-
Tetrahydrofuran (THF) and water (3:1)
Procedure:
-
Reaction Setup: Dissolve the peptide thioester and the azide-containing peptide in a 3:1 mixture of THF and water to a concentration of 0.2 M.
-
Incubation: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Acidify the reaction with 2 N HCl and remove the solvents under reduced pressure.
-
Purification: Purify the ligated peptide product by chromatography on silica gel.
Quantitative Data Summary
The efficiency and kinetics of these bioorthogonal reactions are critical for their successful application. The following tables summarize key quantitative parameters for reactions involving azide-containing amino acids.
Table 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Dap(N3)-OH
| Parameter | Typical Value | Notes |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the coupling to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Reaction completion can be monitored with a ninhydrin test. |
| Typical Coupling Yield | >99% | High yields are expected with optimized conditions. |
Table 2: Bioorthogonal Reaction Conditions and Performance
| Reaction | Key Reagents | Typical Reaction Time | Expected Yield | Key Advantages |
| CuAAC | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | 1 - 24 hours | High to Quantitative | Fast, highly efficient, and regioselective. |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | 1 - 4 hours | High | Copper-free, ideal for live-cell applications. |
| Staudinger Ligation | Phosphinothioester | 12 hours | 15 - 35% (variable) | Traceless ligation, no residual atoms at the ligation site. |
Visualization of Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual applications of this compound in research.
Caption: General workflow for synthesizing and conjugating an azide-containing peptide.
Caption: A conceptual workflow for the development of a peptide-drug conjugate (PDC).
Caption: Studying a signaling pathway using a metabolically incorporated azido-amino acid.
Conclusion
This compound is a powerful and versatile tool in the arsenal of chemical biologists, medicinal chemists, and drug development professionals. Its straightforward incorporation into peptides and the subsequent high efficiency of bioorthogonal reactions provide a robust platform for the creation of sophisticated bioconjugates. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this unique building block to advance their research, from fundamental studies of cellular processes to the development of novel therapeutics and diagnostics.
References
The Strategic Role of N3-L-Dap(Boc)-OH in Advancing Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has been significantly advanced by the advent of site-specific conjugation technologies. These methods provide homogeneous products with controlled drug-to-antibody ratios (DAR), leading to improved pharmacokinetic profiles and a wider therapeutic window. A key enabling technology in this field is the incorporation of non-canonical amino acids with bioorthogonal functionalities into the antibody structure. This guide focuses on the pivotal role of N3-L-Dap(Boc)-OH, a derivative of L-2,3-diaminopropionic acid, as a foundational building block for introducing azide moieties into ADC linkers. The azide group serves as a versatile chemical handle for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data on conjugation efficiency, and the impact of the resulting triazole linkage on ADC stability and function.
Introduction: The Need for Precision in ADC Construction
Traditional first-generation ADCs were synthesized by stochastic conjugation to endogenous lysine or cysteine residues on the antibody, resulting in heterogeneous mixtures with varying DARs and conjugation sites.[1] This heterogeneity can lead to suboptimal performance, including altered pharmacokinetics and potential for off-target toxicities.[1] Site-specific conjugation technologies have emerged to address these limitations, enabling the production of homogeneous ADCs with a precisely controlled DAR.[][3]
One of the most powerful strategies for site-specific modification is the genetic encoding of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups.[] The azide group, due to its small size, metabolic stability, and specific reactivity, is an ideal chemical handle for this purpose. This compound represents a key synthetic precursor for building blocks used in solid-phase peptide synthesis (SPPS) to construct azide-containing linkers that can be subsequently conjugated to cytotoxic payloads.
This compound: A Versatile Building Block
This compound, or (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. Its structure features:
-
An L-alpha-amino acid backbone , making it suitable for incorporation into peptide chains.
-
A Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group, which is compatible with standard peptide synthesis strategies.
-
A terminal azide (N3) group on the side chain, which serves as the bioorthogonal handle for click chemistry.
The orthogonal protection scheme allows for the selective deprotection and coupling of the amino and carboxyl groups during peptide synthesis, while the azide moiety remains inert until the desired conjugation step.
The "Click Chemistry" Paradigm in ADC Development
The azide group introduced via linkers derived from this compound is a key participant in click chemistry reactions, most notably CuAAC and SPAAC. These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating sensitive biomolecules like antibodies.
The resulting 1,2,3-triazole linkage is exceptionally stable under physiological conditions, being resistant to hydrolysis, oxidation, and reduction. This metabolic stability is crucial for ensuring that the cytotoxic payload remains attached to the antibody during circulation, only to be released upon internalization into the target cancer cell.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. In the context of ADC synthesis, either the drug-linker component can bear the azide and the antibody an alkyne, or vice versa.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for bioconjugation applications.
Quantitative Data in Azide-Based ADC Development
The use of azide-alkyne cycloaddition for ADC synthesis allows for a high degree of control over the final product's characteristics.
| Parameter | Typical Values/Observations | Reference(s) |
| Conjugation Efficiency | >95% | |
| Drug-to-Antibody Ratio (DAR) | Homogeneous, typically 2 or 4 | |
| Reaction Time (CuAAC) | 30-60 minutes | |
| Reaction Time (SPAAC) | 1-4 hours | |
| Linkage Stability | High in vivo stability, resistant to proteases |
Experimental Protocols
Protocol 1: General Procedure for CuAAC-mediated ADC Synthesis
This protocol outlines the general steps for conjugating an azide-modified drug-linker to an alkyne-functionalized antibody.
Materials:
-
Alkyne-modified antibody in an appropriate buffer (e.g., PBS).
-
Azide-modified drug-linker dissolved in an organic solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).
-
Ligand stock solution (e.g., 200 mM THPTA in water) to stabilize the Cu(I) ion.
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared) as a reducing agent.
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.
-
Reaction Setup: In a reaction vessel, combine the alkyne-modified antibody with the azide-modified drug-linker at a desired molar ratio (e.g., 1:5 to 1:10 antibody to drug-linker).
-
Catalyst Premix: In a separate tube, mix CuSO4 and the THPTA ligand. Allow to stand for a few minutes to form the complex.
-
Initiation of Reaction: Add the copper-ligand complex to the antibody-drug mixture. Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and catalyst components.
-
Characterization: Analyze the purified ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the DAR and mass spectrometry to confirm the identity of the conjugate.
Protocol 2: General Procedure for SPAAC-mediated ADC Synthesis
This protocol describes the conjugation of an azide-modified drug-linker to a DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody in an amine-free buffer (e.g., PBS).
-
Azide-modified drug-linker dissolved in an organic solvent (e.g., DMSO).
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Reaction Setup: In a reaction vessel, combine the DBCO-functionalized antibody with the azide-modified drug-linker. A molar excess of the drug-linker (e.g., 1.5 to 5-fold) is typically used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Purification: Once the reaction is complete (monitored by LC-MS), purify the ADC using size-exclusion chromatography to remove the excess drug-linker.
-
Characterization: Characterize the purified ADC for DAR and identity using standard analytical techniques.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis via Click Chemistry
References
A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction's high efficiency, mild reaction conditions, and remarkable chemo- and regioselectivity have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[2][3][4][5] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction selectively yields the 1,4-disubstituted 1,2,3-triazole product. This guide provides an in-depth exploration of the core concepts of CuAAC, including its mechanism, kinetics, catalytic systems, and experimental protocols.
Core Concepts and Mechanism
The CuAAC reaction involves the coupling of a terminal alkyne and an azide to form a stable triazole ring. The key to its success lies in the use of a copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of up to 107 to 108 compared to the uncatalyzed thermal reaction. The reaction is highly exothermic, with a reaction enthalpy (ΔH°) between -50 and -65 kcal mol⁻¹, but the uncatalyzed version has a high activation barrier of approximately 25 kcal mol⁻¹.
While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism. Kinetic studies have shown a second-order dependence on the copper concentration, supporting the involvement of a two-copper-atom intermediate.
The currently accepted dinuclear catalytic cycle can be summarized as follows:
-
Formation of a Dinuclear Copper Acetylide: Two copper(I) atoms coordinate with the terminal alkyne to form a dinuclear copper acetylide complex. This coordination increases the acidity of the alkyne's terminal proton.
-
Coordination of the Azide: An azide molecule then coordinates to one of the copper centers.
-
Cycloaddition: The coordinated azide undergoes a cycloaddition with the activated alkyne, forming a six-membered metallacycle intermediate.
-
Ring Contraction and Product Formation: This intermediate undergoes ring contraction to form a dinuclear copper triazolide.
-
Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazole bond, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.
Catalytic Systems and Ligands
The active Cu(I) catalyst can be generated from various sources. The most common methods include the use of Cu(I) salts (e.g., CuI, CuBr) or the in situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. The latter is particularly popular due to its convenience and the ability to perform the reaction in aqueous and aerobic conditions.
Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and accelerating the reaction rate. Tris(triazolylmethyl)amine (TBTA) and its derivatives are widely used ligands that significantly enhance the efficiency of the CuAAC reaction, especially in bioconjugation applications where reactant concentrations are often low. Water-soluble ligands like THPTA and BTTAA have also been developed to facilitate reactions in aqueous media without the need for organic co-solvents.
Table 1: Common Catalytic Systems for CuAAC
| Catalyst System | Reducing Agent (if applicable) | Common Ligands | Typical Solvents | Key Features |
| Cu(I) salts (e.g., CuI, CuBr) | None | TBTA, THPTA, BTTAA | Organic (e.g., DMF, DMSO), Aqueous mixtures | Requires inert atmosphere if no stabilizing ligand is used. |
| Cu(II) sulfate pentahydrate | Sodium Ascorbate | TBTA, THPTA, BTTAA | Water, t-BuOH/H₂O, DMSO, DMF | Convenient, tolerates aqueous and aerobic conditions. |
| Copper Nanoparticles | None | None | Water | Heterogeneous catalyst, can be recycled. |
| Cu(I)-N-heterocyclic carbene (NHC) complexes | None | NHC-based ligands | Organic, Neat | Highly active, low catalyst loadings required. |
Experimental Protocols
The following are generalized protocols for performing CuAAC reactions. Optimization of specific parameters may be required for different substrates.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, DMF)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: On-Resin CuAAC Reaction
This protocol is a general guideline for performing CuAAC on a solid support, for example, in peptide or oligonucleotide synthesis.
Materials:
-
Resin-bound azide or alkyne (1.0 equiv)
-
Terminal alkyne or azide (5-10 equiv)
-
Copper(I) iodide (CuI) (1-2 equiv) or CuSO₄/Sodium Ascorbate system
-
Base (e.g., DIPEA) (5-10 equiv) (if using CuI)
-
Solvent (e.g., DMF, THF)
Procedure:
-
Swell the resin in the reaction solvent in a suitable vessel.
-
Prepare a solution of the alkyne (or azide) in the solvent.
-
If using the CuI system, add CuI and DIPEA to the resin. Then add the alkyne/azide solution.
-
If using the CuSO₄ system, add the alkyne/azide solution, followed by sodium ascorbate and then CuSO₄·5H₂O.
-
Agitate the mixture at room temperature for 4-16 hours.
-
Monitor the reaction by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Quantitative Data on Reaction Yields
The yield of the CuAAC reaction is influenced by several factors, including the electronic properties and steric hindrance of the azide and alkyne substrates, the choice of catalyst and ligand, and the reaction conditions. Electron-withdrawing groups on the azide can lead to faster reaction rates.
Table 2: Representative Yields for CuAAC Reactions
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI (5 mol%) | D-Sorbitol/Urea/NH₄Cl | 5 | 93 | |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | D-Sorbitol/Urea/NH₄Cl | - | 84 | |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Choline Chloride/Glycerol | 14 | 97 | |
| Benzyl Azide | Phenylacetylene | Cu₂O (0.5 mol%) / CMP | Water | - | >95 | |
| 3-Azido-7-hydroxycoumarin | Propargyl fluoxamine | CuSO₄/Sodium Ascorbate | - | - | - | |
| C8-Alkyne-dT (on DNA) | Biotin-Azide (5 equiv) | Cu(I)-TBTA | - | 4 | >99 | |
| C8-Alkyne-dT (on DNA) | FAM-Azide (2 equiv) | Cu(I)-TBTA | - | 3 | >99 |
Note: Yields are highly dependent on the specific reaction conditions and should be considered as representative examples.
Applications in Drug Development
The CuAAC reaction has become a powerful tool in drug discovery and development due to its reliability and biocompatibility. Its applications include:
-
Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.
-
Synthesis of Complex Molecules: It facilitates the construction of complex molecular architectures, including peptidomimetics and macrocycles.
-
Bioconjugation: CuAAC is widely used to link drug molecules to biomolecules such as proteins, peptides, and nucleic acids to create antibody-drug conjugates (ADCs) and other targeted therapies.
-
Development of Probes and Diagnostics: The reaction is employed to attach imaging agents, such as fluorophores, to biological molecules for diagnostic and research purposes.
References
The Core of Connection: An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions prized for their high efficiency, selectivity, and biocompatibility. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] This technical guide delves into the fundamental principles of SPAAC, providing a comprehensive overview of its mechanism, kinetics, and practical applications, with a focus on empowering researchers in drug development and the life sciences.
Core Principles of SPAAC: A Reaction Driven by Strain
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne, a highly strained cyclic alkyne, and an azide to form a stable triazole linkage.[1] The reaction's primary driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2] This strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and spontaneously under physiological conditions, such as ambient temperature and neutral pH.[1]
A key advantage of SPAAC over its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the elimination of the need for a copper catalyst, which can be toxic to living cells. The bioorthogonal nature of SPAAC is another critical feature; both the cyclooctyne and azide functional groups are largely unreactive with native biological molecules like proteins and nucleic acids, ensuring that the ligation is highly specific to the intended targets.
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). This reaction leads to the formation of a stable triazole ring, covalently linking the two molecules.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical factor in its application, particularly for time-sensitive experiments in living systems. The kinetics are typically second-order and are influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, pH, and temperature.
Impact of Cyclooctyne Structure
A variety of cyclooctynes have been developed, each with different reactivity and stability. The choice of cyclooctyne is a key consideration in experimental design.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Influence of Buffer, pH, and Temperature
Recent studies have systematically investigated the impact of common experimental conditions on SPAAC reaction rates.
| Buffer (pH 7) | Rate Constant Range (M⁻¹s⁻¹) | Reference(s) |
| PBS | 0.32–0.85 | |
| HEPES | 0.55–1.22 | |
| DMEM | 0.59–0.97 | |
| RPMI | 0.27–0.77 |
Generally, higher pH values tend to increase reaction rates, with the exception of HEPES buffer. Temperature also plays a role, with reactions typically proceeding faster at 37°C compared to 25°C.
Key Experimental Protocols
This section provides detailed methodologies for common SPAAC-related experiments.
Protocol 1: Synthesis of Dibenzocyclooctyne (DBCO)
While various DBCO derivatives are commercially available, this protocol outlines a general, chromatography-free synthesis of a DBCO precursor.
Materials:
-
Dibenzosuberone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Polyphosphoric acid
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
Succinic anhydride
-
Pyridine
Procedure:
-
Oxime Formation: Dissolve dibenzosuberone in ethanol, and add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2 hours. Cool to room temperature and collect the precipitated oxime by filtration.
-
Beckmann Rearrangement: Add the dried oxime to polyphosphoric acid at 120°C. Stir for 10 minutes, then pour the mixture onto ice. Neutralize with a strong base (e.g., NaOH) and extract the lactam product with an organic solvent (e.g., dichloromethane).
-
Reduction of Lactam: In a flame-dried flask under an inert atmosphere, suspend LAH in dry THF. Add a solution of the lactam in dry THF dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction and quench sequentially with water, 15% NaOH solution, and water. Filter the mixture and concentrate the filtrate to obtain the amine.
-
Acylation: Dissolve the amine in pyridine and add succinic anhydride. Stir at room temperature overnight. Acidify the reaction mixture and extract the DBCO-acid product.
Note: This is a generalized procedure. Specific reaction conditions and purification methods may need to be optimized.
Protocol 2: Labeling of Proteins with DBCO-NHS Ester
This protocol describes the labeling of a protein with a commercially available DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis equilibrated with the desired storage buffer.
Protocol 3: SPAAC Reaction and Purification of the Bioconjugate
This protocol outlines the cycloaddition reaction between a DBCO-labeled protein and an azide-containing molecule, followed by purification.
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
High-performance liquid chromatography (HPLC) system or other purification equipment
Procedure:
-
SPAAC Reaction: Add a 1.5 to 10-fold molar excess of the azide-containing molecule to the DBCO-labeled protein in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC-HPLC) or affinity chromatography to remove unreacted starting materials.
Protocol 4: Characterization of the Bioconjugate
Confirmation of successful conjugation and characterization of the final product are crucial steps.
Methods:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein.
-
UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the attached molecule (e.g., a fluorescent dye).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate, confirming the number of molecules attached to the protein.
Applications in Drug Development and Research
The versatility and biocompatibility of SPAAC have led to its widespread adoption in various areas of scientific research and drug development.
-
Targeted Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug molecules or drug-loaded nanoparticles, enhancing their delivery to specific cells or tissues and minimizing off-target effects.
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by SPAAC is ideal for the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.
-
Molecular Imaging: By attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules, SPAAC enables the visualization and tracking of these molecules in living cells and organisms.
-
Proteomics and Glycomics: SPAAC facilitates the labeling and enrichment of specific classes of proteins and glycans, aiding in their identification and functional analysis.
-
Biomaterials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel hydrogels, functionalized surfaces, and other biomaterials.
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as an indispensable tool for researchers in the life sciences and drug development. Its catalyst-free nature, high selectivity, and robust performance under physiological conditions provide an unparalleled platform for the precise chemical modification of biological systems. As new generations of cyclooctynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are poised to expand even further, opening up new avenues for scientific discovery and therapeutic innovation.
References
A Comprehensive Technical Guide to the Safe Handling of Azide-Containing Chemical Reagents
For Researchers, Scientists, and Drug Development Professionals
Azide-containing reagents are indispensable tools in modern chemical synthesis, finding widespread application in fields ranging from medicinal chemistry to materials science. Their utility, particularly in the realm of bioconjugation and click chemistry, is well-established. However, the energetic nature of the azide functional group necessitates a thorough understanding of the associated hazards and strict adherence to safety protocols. This in-depth guide provides a comprehensive overview of the safe handling, stability, and disposal of common azide-containing reagents, tailored for laboratory professionals.
Understanding the Hazards of Azide-Containing Reagents
Azides, both inorganic and organic, present a dual threat of high toxicity and the potential for explosive decomposition.[1] The primary hazards are associated with their reactivity, particularly with metals and acids, and their inherent instability under certain conditions.
1.1. Toxicity
Sodium azide (NaN₃), a common starting material and laboratory reagent, is highly toxic, with an oral LD50 in rats of 27 mg/kg.[2][3] It can be fatal if swallowed, inhaled, or absorbed through the skin.[4] The toxicity of sodium azide is comparable to that of cyanide, as it inhibits cytochrome oxidase, a key enzyme in cellular respiration.[4]
Upon contact with acids or water, sodium azide rapidly forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas. Hydrazoic acid presents a severe inhalation hazard, with symptoms of acute exposure including eye irritation, headache, a dramatic drop in blood pressure, weakness, and pulmonary edema.
Organic azides also pose toxicological risks, although specific data for many individual compounds are limited. It is prudent to handle all organic azides with a high degree of caution, assuming they are toxic.
1.2. Explosive Decomposition
The azide functional group is an "explosophore," a group of atoms that can undergo rapid decomposition to release a large volume of nitrogen gas. This decomposition can be initiated by heat, shock, friction, or light.
-
Heavy Metal Azides: Inorganic azides, particularly those of heavy metals like lead, copper, silver, and mercury, are notoriously shock-sensitive and can detonate violently. For this reason, contact between azide solutions and metal spatulas, stir bars, or plumbing containing lead or copper must be strictly avoided.
-
Organic Azides: The stability of organic azides is highly dependent on their molecular structure. Small organic azides with a high nitrogen-to-carbon ratio are particularly hazardous and prone to explosive decomposition.
Quantitative Data on Common Azide Reagents
The following tables summarize key quantitative data for several commonly used azide reagents to facilitate a comparative risk assessment.
Table 1: Toxicity Data for Common Azides
| Compound | CAS Number | Formula | LD50 (Oral, Rat) | LD50 (Dermal, Rabbit) | Notes |
| Sodium Azide | 26628-22-8 | NaN₃ | 27 mg/kg | 20 mg/kg | Highly toxic. Rapidly forms toxic and explosive hydrazoic acid with acids. |
| Hydrazoic Acid | 7782-79-8 | HN₃ | - | - | Highly toxic and volatile gas. Severe inhalation hazard. |
| Trimethylsilyl Azide (TMSA) | 4648-54-8 | (CH₃)₃SiN₃ | 100 mg/kg (expert judgement) | 315.8 mg/kg | Reacts with water to form hydrazoic acid. |
Table 2: Thermal Stability and Shock Sensitivity of Common Azides
| Compound | Decomposition Onset | Shock Sensitivity | Notes |
| Sodium Azide | >275 °C (decomposes) | Insensitive to shock unless heated. | Violent decomposition can occur when heated. |
| Trimethylsilyl Azide (TMSA) | Decomposes slowly at 200 °C without explosive violence. | Generally considered not shock-sensitive, but an explosion has been reported during synthesis. | Thermally quite stable compared to hydrazoic acid. |
| Diphenylphosphoryl Azide (DPPA) | >200 °C | Non-explosive. | Stable at room temperature. |
| Tosyl Azide | Explosive decomposition can initiate at ~120 °C. | Impact sensitivity of 50 kg·cm. | Considered a potential explosive and should be handled with care. |
| Benzyl Azide | - | Data not readily available. Handle with care. | A common organic azide used in synthesis. |
| Alkyl Azides (General) | >175 °C (for those with (nC + nO) / nN ≥ 3) | Varies with structure. Lower molecular weight azides are more sensitive. | Stability increases with the carbon-to-nitrogen ratio. |
| Aryl Azides (General) | 80 - 200 °C | Generally more sensitive than alkyl azides. | Stability is influenced by substituents on the aromatic ring. |
Experimental Protocols for Safe Handling and Use
Adherence to well-defined experimental protocols is critical for the safe use of azide-containing reagents. The following sections provide detailed methodologies for common laboratory procedures involving azides.
3.1. Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide, a common organic azide, via a nucleophilic substitution reaction.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure (using DMSO):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in dimethyl sulfoxide (DMSO). Stir the mixture vigorously until the sodium azide is fully dissolved.
-
To the stirred solution, add benzyl bromide dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete, quench the reaction by slowly and carefully adding water. Caution: This may be an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil. Caution: Do not heat the flask excessively during rotary evaporation.
3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol provides a general procedure for a CuAAC reaction, a powerful tool for bioconjugation and materials science.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)
-
Solvent (e.g., a mixture of DMF and water, or buffer for biological applications)
-
0.5 M aqueous solution of EDTA disodium salt
Procedure (for small molecules in solution):
-
In a reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent system (e.g., DMF/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water. If using a ligand like THPTA, pre-mix it with the copper sulfate solution.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate (or copper/ligand) solution to initiate the reaction. The solution should typically turn a yellow-orange color.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA disodium salt. Repeat the wash 2-3 times until the aqueous layer is colorless to remove the copper catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude triazole product.
-
Purify the product as needed, typically by column chromatography.
3.3. Quenching of Unreacted Azides
It is crucial to quench any unreacted azide in a reaction mixture before disposal. The Staudinger reaction is a common and effective method for the safe destruction of organic azides.
Materials:
-
Reaction mixture containing the organic azide
-
Triphenylphosphine (PPh₃)
-
Suitable solvent (e.g., THF, diethyl ether)
Procedure:
-
Cool the reaction mixture containing the unreacted organic azide in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.1 equivalents relative to the azide) in a suitable solvent.
-
Slowly add the triphenylphosphine solution to the cooled azide solution with stirring.
-
Effervescence (release of N₂ gas) should be observed. Continue stirring until gas evolution ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the complete reaction.
-
The resulting solution containing the iminophosphorane can be hydrolyzed with water to form the corresponding amine and triphenylphosphine oxide, and then disposed of as organic waste according to institutional guidelines.
Visualizing Safe Handling Workflows
To ensure a clear understanding of the necessary precautions, the following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows for handling azide reagents.
Caption: Decision tree for assessing the stability of organic azides.
Caption: General workflow for the safe handling of azide reagents.
Caption: Decision workflow for the proper disposal of azide waste.
Conclusion
Azide-containing reagents are powerful and versatile tools in the modern chemistry laboratory. By understanding their inherent hazards, utilizing quantitative data for risk assessment, and strictly adhering to established safety protocols for handling and disposal, researchers can safely harness the synthetic potential of these valuable compounds. Always consult the Safety Data Sheet (SDS) for the specific azide reagent being used and follow all institutional safety guidelines.
References
An In-depth Technical Guide to Azido- and Amino-Protected L-Diaminopropionic Acid Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of L-Diaminopropionic acid (Dap) derivatives protected with a tert-butyloxycarbonyl (Boc) group, with a specific focus on the azido-functionalized variant, N3-L-Dap(Boc)-OH. This document is intended for researchers, scientists, and professionals in the fields of drug development, peptide chemistry, and bioconjugation.
Introduction and Nomenclature Clarification
The nomenclature "this compound" suggests an L-Diaminopropionic acid derivative where one amino group is protected by a Boc group and the other is functionalized with an azide (N3) group. This interpretation is supported by the common use of similar compounds in bioconjugation and "click chemistry."
However, it is important to distinguish this from the simpler, non-azidated compound, Nα-Boc-L-2,3-diaminopropionic acid, often abbreviated as Boc-Dap-OH. This guide will address both compounds to ensure clarity and provide a comprehensive resource.
Molecular and Chemical Properties
The key quantitative data for both this compound and Boc-L-Dap-OH are summarized in the tables below for easy comparison.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C8H14N4O4 |
| Molecular Weight | 230.22 g/mol |
| Chemical Structure | (Structure containing an L-diaminopropionic acid backbone with an N-terminal Boc group and a side-chain azide group) |
Table 2: Molecular Properties of Boc-L-Dap-OH
| Property | Value |
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 73259-81-1 |
| Appearance | Solid |
| Melting Point | 210 °C (decomposition) |
Synthesis and Experimental Protocols
3.1. Synthesis of this compound
3.2. General Protocol for Boc Protection of Amino Acids
The following is a general protocol for the synthesis of Boc-protected amino acids using di-tert-butyl dicarbonate ((Boc)2O).
Materials:
-
L-amino acid (e.g., L-2,3-diaminopropionic acid)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N) or other suitable base
-
Acetone and water (as solvent)
-
Ethyl acetate for extraction
-
Dilute HCl for pH adjustment
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) for drying
Procedure:
-
Dissolve the amino acid in a mixture of water and acetone.
-
Add the base (e.g., triethylamine) to the solution while stirring.
-
Add di-tert-butyl dicarbonate to the reaction mixture, controlling the temperature (e.g., 25°C), and continue stirring for several hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with a nonpolar solvent like ether to remove any unreacted (Boc)2O.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.
-
Extract the product into ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the Boc-protected amino acid.
3.3. Incorporation of Azido-Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound, or more commonly its Fmoc-protected analogue, Fmoc-L-Dap(N3)-OH, is a valuable building block for introducing an azide handle into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS).[2]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagents (e.g., HATU, HBTU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Experimental Workflow:
The general workflow for incorporating Fmoc-L-Dap(N3)-OH into a peptide chain via SPPS is illustrated below.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing L-Diaminopropionic Acid Derivatives
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, receptor affinity, and bioavailability.[1] L-2,3-diaminopropionic acid (Dap) is a particularly versatile building block due to its bifunctional nature, possessing both an α-amino and a β-amino group.[1] This allows for site-specific modifications, such as the introduction of functional handles for bioconjugation or the creation of cyclic peptides.[2][3] This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing two key derivatives of L-Dap: Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH) and Nα-Fmoc-L-β-azidoalanine (Fmoc-L-Dap(N3)-OH).
Fmoc-L-Dap(Boc)-OH is the standard reagent for introducing a Dap residue with a protected side-chain amine.[1] The acid-labile Boc group on the β-amino group and the base-labile Fmoc group on the α-amino group provide an orthogonal protection scheme suitable for standard Fmoc-based SPPS. On the other hand, Fmoc-L-Dap(N3)-OH allows for the incorporation of a versatile azide handle into the peptide chain. This azide group is stable throughout the SPPS cycles and can be used for subsequent modifications via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Dap(Boc)-OH or Fmoc-L-Dap(N3)-OH
This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh)
-
Fmoc-protected amino acids, including Fmoc-L-Dap(Boc)-OH or Fmoc-L-Dap(N3)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (or Hydroxybenzotriazole - HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel with a frit
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes to 2 hours with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma/HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
To ensure the coupling reaction has gone to completion, perform a Kaiser (ninhydrin) test.
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the test.
-
A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Dap(Boc)-OH or Fmoc-L-Dap(N3)-OH at the desired position.
-
Protocol 2: Final Cleavage and Deprotection
This procedure cleaves the completed peptide from the resin and simultaneously removes the Boc side-chain protecting group from the Dap residue (if Fmoc-L-Dap(Boc)-OH was used) and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard cocktail consists of 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent side reactions with sensitive residues.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
-
Drying:
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis and application of peptides containing diaminopropionic acid.
Table 1: Typical Parameters for SPPS of Dap-Containing Peptides
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Lower loading is often preferred for longer or more complex peptides. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. | For DIC and Oxyma/HOBt. |
| Coupling Time | 1 - 3 hours | Can be extended for difficult couplings. |
| Fmoc Deprotection Time | 3-5 min followed by 10-15 min | Using 20% piperidine in DMF. |
| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cocktail. |
| Expected Overall Yield | 50 - 80% | Varies based on peptide length and complexity. |
Table 2: Biological Activity of Peptides Containing Diaminopropionic Acid (Dap)
| Peptide Class | Modification | Target | Biological Activity Metric | Value | Reference |
| Antimicrobial Peptide (AMP) | Dap substitution in polar face | Acinetobacter baumannii | Geometric Mean MIC | 1.2 µM | |
| Gramicidin S Analog | D-Dpr (D-Dap) substitution | Gram-positive bacteria | MIC | High activity | |
| Cyclic Peptidomimetic | D-amino acid containing | HER2-overexpressing cancer cells | IC₅₀ | Nanomolar range | |
| Channel-Forming Peptide | Dap substitution | Madin-Darby canine kidney (MDCK) cells | Apparent half-saturation constant (K₀.₅) | ~128 µM |
Visualizations
Below are diagrams illustrating the experimental workflow for the solid-phase synthesis of a peptide containing a Dap derivative.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Detailed steps of a single coupling cycle in Fmoc-SPPS.
References
Step-by-Step Guide to N3-L-Dap(Boc)-OH Incorporation in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of Nα-Boc-L-β-azidoalanine, formally named (S)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoic acid and referred to herein as N3-L-Dap(Boc)-OH, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) with a Boc/Bzl protection strategy. The introduction of the azido functionality offers a versatile bioorthogonal handle for post-synthetic modifications, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the development of novel peptide-drug conjugates, imaging agents, and research tools.[1]
Core Concepts and Strategy
In the Boc/Bzl SPPS strategy, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2][3] Side-chain functional groups are protected by more robust, acid-labile groups, typically benzyl (Bzl) derivatives, which require a stronger acid for removal. This graduated acid lability allows for the selective deprotection of the Nα-Boc group at each cycle of peptide elongation.[2][3]
The azide group of this compound is stable under the acidic conditions used for Boc deprotection and the basic conditions of the neutralization step, as well as during the final cleavage from the resin with strong acids, provided that appropriate scavengers are used.
Quantitative Data Summary
While specific yields can be sequence-dependent, the following tables provide representative data for the incorporation of non-canonical amino acids in Boc-SPPS to guide experimental design.
Table 1: Reagents and Conditions for a Single this compound Incorporation Cycle in Boc-SPPS
| Step | Reagent/Solvent | Concentration/Equivalents | Time | Purpose |
| Swell Resin | Dichloromethane (DCM) | - | 15-30 min | Resin hydration and preparation for synthesis |
| Boc Deprotection | 25-50% Trifluoroacetic acid (TFA) in DCM | - | 1 x 1-2 min, 1 x 20-30 min | Removal of the Nα-Boc protecting group |
| Washes | DCM, Isopropanol (IPA), DCM | - | 3-5 times each | Removal of TFA and byproducts |
| Neutralization | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | - | 2 x 1-2 min | Neutralization of the N-terminal ammonium salt |
| Washes | DCM | - | 3-5 times | Removal of excess base |
| Coupling | This compound | 2-4 equivalents | 1-4 hours | Peptide bond formation |
| HBTU/HOBt or DIC/HOBt | 2-4 equivalents | Activation of the carboxylic acid | ||
| DIEA | 4-8 equivalents | Activation and maintaining basic pH | ||
| Washes | DCM, DMF | - | 3-5 times each | Removal of excess reagents and byproducts |
Table 2: Typical Coupling Efficiencies and Final Yields
| Parameter | Typical Value | Notes |
| Single Coupling Efficiency | >99% | Monitored by Kaiser test. For difficult couplings, a double coupling may be necessary. |
| Overall Peptide Yield (crude) | 20-50% | Highly dependent on peptide length and sequence. |
| Purity of Crude Peptide | 50-80% | Dependent on the success of each coupling and deprotection step. |
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual steps for a single coupling cycle of this compound onto a resin-bound peptide chain.
Materials:
-
Merrifield or PAM resin with the N-terminal Boc-protected amino acid attached
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing:
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times), followed by IPA (3-5 times), and finally with DCM (3-5 times) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
Coupling:
-
In a separate vial, dissolve this compound (2-4 eq.) and HOBt (2-4 eq.) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (2-4 eq.) or a solution of HBTU (2-4 eq.) and DIEA (4-8 eq.) in DMF to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail in a specialized HF cleavage apparatus. A common cocktail is HF:anisole (9:1, v/v). Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the resin with a suitable solvent (e.g., TFA, acetic acid) to dissolve the peptide.
-
Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for this compound Incorporation in SPPS
Caption: Workflow for the incorporation of this compound in Boc-SPPS.
Application in Studying Amyloid β-Peptide Aggregation
Peptides containing β-azidoalanine can be used as infrared (IR) probes to study protein aggregation, such as in Alzheimer's disease research with the amyloid β-peptide (Aβ). The azide group has a strong and environmentally sensitive IR absorption band, allowing for the monitoring of its local environment during peptide aggregation.
Caption: Experimental workflow for using an azido-labeled Aβ peptide to study aggregation.
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-L-Dap(Boc)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions on peptides containing the non-proteinogenic amino acid N3-L-Dap(Boc)-OH (Boc-L-α,β-diaminopropionic acid, with an azido group on the β-amine). This "click chemistry" approach offers a highly efficient and specific method for the post-synthetic modification of peptides, enabling the attachment of a wide array of functionalities for applications in drug discovery, chemical biology, and materials science.
The 1,2,3-triazole linkage formed through CuAAC is exceptionally stable and can act as a bioisostere for the amide bond, which can enhance the metabolic stability of peptides.[1][2][3] The reaction is highly versatile and can be performed under various conditions, including in different solvents and across a wide pH range.[2][4]
Experimental Protocols
The incorporation of this compound into a peptide sequence is typically achieved during standard solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in Boc-based SPPS protocols. Once the azide-containing peptide is synthesized, the CuAAC reaction can be performed either with the peptide still attached to the solid support (on-resin) or after cleavage and purification (in-solution).
Protocol 1: On-Resin CuAAC Reaction
This protocol is advantageous as it allows for easy removal of excess reagents and catalyst by simple washing of the resin.
Materials:
-
Azide-functionalized peptide-resin (containing this compound)
-
Alkyne-functionalized molecule of interest (e.g., fluorophore, drug molecule, biotin) (5-10 equivalents)
-
Copper(I) source: Copper(I) iodide (CuI) or generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent.
-
Reducing agent (if using CuSO₄): Sodium ascorbate (prepare fresh)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF and water.
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for 30-60 minutes.
-
Reagent Solution Preparation: In a separate vial, dissolve the alkyne-functionalized molecule (5-10 eq.) in DMF.
-
Catalyst Preparation:
-
Using CuI: Add CuI (1.5-2 eq.) and DIPEA (2-4 eq.) to the alkyne solution.
-
Using CuSO₄/Sodium Ascorbate: Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
Drain the DMF from the swollen resin.
-
Add the alkyne solution to the resin.
-
If using CuSO₄/sodium ascorbate, add the CuSO₄ solution to the resin slurry, followed by the sodium ascorbate solution to initiate the reaction.
-
-
Incubation: Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x) to remove all traces of copper and excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., Trifluoroacetic acid-based). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase CuAAC Reaction
This protocol is suitable for purified azide-containing peptides and is often preferred when the on-resin reaction is not efficient or when the alkyne-functionalized molecule is not compatible with resin-bound conditions.
Materials:
-
Purified azide-functionalized peptide (containing this compound)
-
Alkyne-functionalized molecule (1.1-2 equivalents)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh)
-
Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: A mixture of aqueous buffer (e.g., phosphate-buffered saline, PBS) and a co-solvent like DMSO or t-butanol.
Procedure:
-
Reaction Setup:
-
Dissolve the purified azide-functionalized peptide in the chosen solvent system.
-
Add the alkyne-functionalized molecule.
-
If using a ligand, add the THPTA or TBTA solution (typically in a 5:1 ligand to copper ratio).
-
Add the CuSO₄ stock solution.
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using light-sensitive molecules.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the triazole product and the consumption of the starting materials.
-
Purification: Once the reaction is complete, purify the final peptide conjugate using RP-HPLC.
-
Final Product: Lyophilize the pure fractions to obtain the final product as a powder.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for CuAAC reactions on peptides. It is important to note that optimal conditions can vary depending on the specific peptide sequence and the nature of the alkyne-functionalized molecule.
Table 1: On-Resin CuAAC Reaction Conditions and Yields
| Peptide Sequence/Resin | Alkyne | Copper Source | Ligand/Base | Solvent | Time (h) | Yield (%) | Reference |
| Model Aib-rich peptide | Propargylglycine | CuI | DIPEA | CH₂Cl₂ | 42 | 83 | |
| Heptameric peptide | Propargylglycine | CuI | Piperidine/Ascorbic Acid | DMF | Overnight | ~89 | |
| Linear peptide for cyclization | Internal alkyne | CuI | DIPEA | DMF | Overnight | 76 | |
| Various peptides | Various alkynes | CuSO₄/NaAsc | TBTA | DMF/H₂O | 2-12 | >95 |
Table 2: Solution-Phase CuAAC Reaction Conditions and Yields
| Peptide | Alkyne | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Enkephalin analogues | Various alkynes | CuSO₄/NaAsc | None | Acetate buffer/DMF/MeCN | Not specified | >98 | |
| Radiolabeled TOCA analogues | Various alkynes | CuSO₄/NaAsc | None | pH 5.0 buffer | Not specified | >98 | |
| Cyclic peptide library | Internal alkyne | CuI | 2,6-lutidine/DIPEA/TBTA | MeCN | 12 | 31-90 | |
| Fluorescently labeled peptide | Fluorescent alkyne | Copper Powder | None | t-butanol/H₂O | ~8 | 43-68 |
Characterization of Triazole-Containing Peptides
The successful synthesis and purity of the final triazole-conjugated peptide should be confirmed using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the triazole-containing peptide, if required.
Mandatory Visualizations
References
Application Notes and Protocols for Site-Specific Protein Modification using N3-L-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in drug development, diagnostics, and fundamental research. It allows for the precise attachment of various functionalities, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for antibody-drug conjugates (ADCs). N3-L-Dap(Boc)-OH, a non-canonical amino acid carrying a bioorthogonal azide (-N3) handle, is a key building block for achieving this precision. The azide group is chemically inert in biological systems but can undergo highly specific and efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation.[1][2][3][4]
This document provides detailed protocols for the incorporation of this compound into a peptide and the subsequent conjugation of this azide-containing peptide to a target protein using common crosslinking chemistry.
Principle of the Method
The overall strategy involves a two-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The this compound amino acid is incorporated at a specific site within a peptide sequence using standard Boc- or Fmoc-based solid-phase peptide synthesis.[2]
-
Protein-Peptide Conjugation: The resulting azide-functionalized peptide is then covalently linked to a target protein. This protocol will focus on the widely used carbodiimide crosslinking chemistry (EDC/NHS) to form a stable amide bond between a carboxyl group on one molecule and a primary amine on the other.
The following diagram illustrates the general workflow:
Caption: General workflow for protein conjugation using an N3-L-Dap containing peptide.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol provides a general overview of incorporating this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis. The specific details of cycles and reagents may need to be optimized based on the peptide sequence and scale.
Materials:
-
Boc-protected amino acids
-
This compound
-
Resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols.
-
Boc Deprotection: Remove the Boc protecting group using a solution of TFA in DCM (e.g., 25-50% v/v).
-
Neutralization: Neutralize the resin with a solution of DIEA in DMF (e.g., 5-10% v/v).
-
Amino Acid Coupling:
-
Activate the next Boc-protected amino acid (including this compound at the desired position) with a coupling reagent and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Peptide Cleavage: Once the synthesis is complete, wash and dry the resin. Cleave the peptide from the resin using a cleavage cocktail.
-
Purification: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azide-containing peptide by mass spectrometry (e.g., ESI-MS).
Protocol 2: Conjugation of Azide-Peptide to a Target Protein via EDC/NHS Chemistry
This protocol describes the conjugation of a peptide containing a C-terminal carboxyl group and the N3-L-Dap residue to primary amines (e.g., lysine side chains) on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, MES buffer)
-
Azide-containing peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mg/mL solution of the target protein in Activation Buffer.
-
Dissolve the azide-peptide in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of the Target Protein:
-
Add a molar excess of EDC and NHS to the protein solution. A common starting point is a 10- to 20-fold molar excess of each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
-
Removal of Excess Crosslinkers (Optional but Recommended):
-
To prevent polymerization of the peptide, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation Reaction:
-
Immediately add the azide-peptide to the activated protein solution. A 10- to 50-fold molar excess of the peptide over the protein is a typical starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess peptide and reaction byproducts by size-exclusion chromatography (e.g., using a desalting column or a gel filtration column).
-
-
Characterization:
-
Confirm successful conjugation by SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of peptides conjugated per protein molecule (degree of labeling).
-
The following diagram illustrates the EDC/NHS conjugation workflow:
Caption: Workflow for EDC/NHS-mediated protein-peptide conjugation.
Data Presentation
The success of the conjugation reaction can be quantified and should be presented in a clear format.
Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
| Reactant | Molar Excess over Protein | Notes |
| EDC | 10x - 100x | Optimization may be required. |
| NHS/Sulfo-NHS | 10x - 100x | Sulfo-NHS is water-soluble and may improve efficiency. |
| Azide-Peptide | 10x - 50x | Higher excess can drive the reaction to completion. |
Table 2: Example Characterization Data for a Protein-Peptide Conjugate
| Analysis Method | Unmodified Protein | Protein-Peptide Conjugate | Interpretation |
| SDS-PAGE | Single band at 50 kDa | Single band at ~53 kDa | Molecular weight shift indicates successful conjugation. |
| MALDI-TOF MS | Peak at 50,000 Da | New peaks at 53,000 Da, 56,000 Da | Indicates a mixture of 1 and 2 peptides per protein. |
| Degree of Labeling (DOL) | 0 | 1.5 (average) | Calculated from MS data. |
Subsequent Bioorthogonal Reactions
The resulting protein-peptide conjugate now possesses a bioorthogonal azide handle, which can be used for further modifications.
-
CuAAC (Click Chemistry): The azide-modified protein can be reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst.
-
SPAAC (Copper-Free Click Chemistry): For applications involving live cells or copper-sensitive proteins, the azide can be reacted with a strained alkyne (e.g., DBCO, BCN).
-
Staudinger Ligation: The azide can be selectively ligated with a phosphine-containing molecule.
The following diagram shows the logical relationship for subsequent modifications:
Caption: Options for subsequent bioorthogonal modification of the azide-functionalized protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Use fresh, anhydrous reagents. |
| Non-optimal pH | Ensure activation pH is 4.5-6.0 and coupling pH is 7.2-8.0. | |
| Presence of amine-containing buffers | Use amine-free buffers like MES and PBS. | |
| Protein Precipitation | High concentration of organic solvent | If peptide is dissolved in DMSO/DMF, keep final concentration <10%. |
| Protein instability at reaction pH | Perform a pH stability study for your protein. | |
| Multiple Conjugation Products | High molar excess of peptide | Reduce the molar ratio of the peptide to the protein. |
| Multiple reactive sites on the protein | This is expected with EDC/NHS chemistry. If site-specificity is critical, consider alternative conjugation strategies. |
By following these protocols and guidelines, researchers can effectively utilize this compound to create site-specifically modified proteins for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using N3-L-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of peptides is a critical technique in chemical biology and drug development. It enables the visualization and tracking of peptides in various applications, including fluorescence microscopy, flow cytometry, and receptor-binding assays. The use of the non-canonical amino acid, N3-L-Dap(Boc)-OH, provides a versatile tool for introducing a bioorthogonal azide handle into a peptide sequence during solid-phase peptide synthesis (SPPS). This azide group can then be specifically and efficiently conjugated to a variety of alkyne-functionalized fluorescent dyes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This method offers high selectivity and reaction yields under mild conditions, making it ideal for the modification of sensitive biomolecules.[4][5]
These application notes provide detailed protocols for the incorporation of this compound (or its Fmoc-protected counterpart, Fmoc-L-Dap(N3)-OH) into peptides and their subsequent fluorescent labeling.
Data Summary
The efficiency of the overall process, from peptide synthesis to fluorescent labeling, is dependent on several factors including the peptide sequence, the chosen fluorescent dye, and reaction conditions. The CuAAC reaction itself is known for its high conversion rates.
Table 1: Typical Yields and Purity in Fluorescent Peptide Labeling
| Stage | Parameter | Typical Value | Notes |
| Solid-Phase Peptide Synthesis (SPPS) | Crude Peptide Purity | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | 30-70% | Based on the initial resin loading capacity. | |
| Fluorescent Labeling (CuAAC) | Labeling Reaction Yield | >95% | The CuAAC reaction is generally highly efficient. |
| Final Labeled Peptide Purity | >98% | Achieved after final HPLC purification. | |
| Overall Yield of Labeled Peptide | 15-50% | Highly dependent on the yields of the preceding steps. |
Table 2: Commonly Used Alkyne-Functionalized Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |
| FAM (Carboxyfluorescein) derivatives | ~494 | ~518 | Popular green fluorophore, cost-effective. Susceptible to photobleaching and pH changes. |
| TAMRA (Tetramethylrhodamine) derivatives | ~557 | ~583 | Red fluorophore, often used in FRET studies. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Cy3: ~550Cy5: ~650 | Cy3: ~570Cy5: ~670 | Offer a range of spectral properties for multiplexing. |
| Alexa Fluor Dyes | Wide Range | Wide Range | Highly photostable and bright, good water solubility, and pH insensitive. |
| BODIPY Dyes | Wide Range | Wide Range | Sharp emission peaks, high quantum yields, but can be unstable to TFA used in peptide cleavage. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-L-Dap(N3)-OH into a peptide sequence. For Boc-based SPPS, this compound would be used with appropriate changes in deprotection and coupling steps.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Dap(N3)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or PyBOP/HOBt
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-L-Dap(N3)-OH or other amino acids):
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test (a negative result indicates complete coupling).
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Peptide Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Fluorescent Labeling of Azide-Modified Peptide via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a purified peptide containing the L-Dap(N3) residue in solution.
Materials:
-
Purified azide-containing peptide
-
Alkyne-modified fluorescent dye (1.5 eq.)
-
Copper(II) sulfate (CuSO₄) (0.1 eq.)
-
Sodium ascorbate (0.5 eq.) (prepare fresh)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq.)
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., a mixture of DMSO and water)
Procedure:
-
Dissolve Reactants:
-
Dissolve the purified azide-containing peptide in the chosen buffer.
-
Dissolve the alkyne-modified fluorescent dye in a small amount of DMSO, and then dilute with the reaction buffer.
-
-
Reaction Setup:
-
To the peptide solution, add the alkyne-dye solution.
-
Add the TBTA or THPTA solution (this ligand stabilizes the Cu(I) oxidation state).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction:
-
Gently mix the reaction mixture and allow it to proceed at room temperature for 1-4 hours. If the fluorescent dye is light-sensitive, protect the reaction from light.
-
The reaction progress can be monitored by RP-HPLC or LC-MS.
-
-
Purification: Purify the fluorescently labeled peptide by RP-HPLC to remove excess dye, copper catalyst, and other reagents.
-
Analysis: Confirm the final product's identity and purity by mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain the final labeled peptide.
Visualizations
Caption: Experimental workflow for the synthesis and fluorescent labeling of peptides using Fmoc-L-Dap(N3)-OH.
Caption: Application of a fluorescently labeled peptide to study receptor binding and downstream signaling.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that facilitates the covalent conjugation of molecules within complex biological environments.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, rendering it ideal for in vivo applications and the modification of sensitive biomolecules.[1][2][3] This reaction leverages the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), to react spontaneously with azides, forming a stable triazole linkage.[1]
SPAAC has found broad utility across various disciplines, including molecular imaging, targeted drug delivery, and the derivatization of macromolecules like proteins and nucleic acids. Its biocompatibility, high selectivity, and mild reaction conditions make it an invaluable tool in chemical biology and drug development.
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.
-
High Selectivity: Azides and strained alkynes react specifically with each other, even in the presence of other functional groups found in biological samples.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
Stability: The resulting triazole linkage is highly stable.
-
High Efficiency: The reaction typically results in high yields of the conjugated product.
Quantitative Data: Reaction Kinetics of Common Cyclooctynes
The rate of the SPAAC reaction is a critical parameter, particularly for applications involving low concentrations of reactants or time-sensitive measurements. The reactivity of different cyclooctynes is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
| Cyclooctyne Reagent | Full Name | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| BCN | Bicyclo[6.1.0]nonyne | 0.15 | Moderately reactive and relatively stable. |
| DBCO | Dibenzocyclooctyne | ~1 | Highly reactive and widely used. |
| DIFO | Difluorinated Cyclooctyne | Varies with structure | High reactivity. |
| [9+1]CPP | Strained Alkyne-Containing Cycloparaphenylene | 2.2 x 10⁻³ | Inherently fluorescent. |
| [11+1]CPP | Strained Alkyne-Containing Cycloparaphenylene | 4.5 x 10⁻⁴ | Inherently fluorescent. |
| fluor[11+1]CPP | Fluorinated Strained Alkyne-Containing Cycloparaphenylene | 4.7 x 10⁻³ | Increased reactivity due to electronic modulation. |
| m[9+1]CPP | meta-linked Strained Alkyne-Containing Cycloparaphenylene | 9.6 x 10⁻³ | Increased local strain enhances reactivity. |
| Tetra-fluorinated aromatic azide with cyclooctyne | N/A | 3.60 | Among the fastest SPAAC reactions reported. |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for comparison purposes.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a Cyclooctyne-NHS Ester
This protocol outlines the steps for conjugating a cyclooctyne to a protein via a reaction with primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule.
Materials:
-
Protein containing primary amines
-
Cyclooctyne-NHS ester (e.g., DBCO-NHS or BCN-NHS)
-
Anhydrous DMSO
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Azide-containing molecule of interest
-
Size-exclusion chromatography column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange.
-
Determine the precise concentration of the protein solution.
-
-
Cyclooctyne-NHS Ester Stock Solution Preparation:
-
Allow the vial of Cyclooctyne-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Conjugation of Cyclooctyne to Protein:
-
Add a 10-20 fold molar excess of the Cyclooctyne-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification of Cyclooctyne-Labeled Protein:
-
Remove the excess, unreacted cyclooctyne reagent and quenching agent by size-exclusion chromatography or dialysis.
-
-
SPAAC Reaction:
-
Mix the purified cyclooctyne-labeled protein with a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need to be optimized based on the specific reactants.
-
-
Analysis and Final Purification:
-
Analyze the reaction mixture by SDS-PAGE and/or mass spectrometry to confirm conjugation.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC).
-
Protocol 2: Determining Second-Order Rate Constants by Fluorescence Quenching
This protocol provides a method to determine the kinetics of a SPAAC reaction using a fluorogenic azide that is quenched upon reaction with a cyclooctyne.
Materials:
-
Fluorogenic azide
-
Cyclooctyne of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Suitable solvent for stock solutions (e.g., DMSO)
-
Cuvette
-
Fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of the fluorogenic azide and the cyclooctyne in a suitable solvent like DMSO.
-
-
Reaction Setup:
-
In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where the fluorescence signal is stable and easily detectable.
-
Initiate the reaction by adding a known concentration of the cyclooctyne to the cuvette. The cyclooctyne should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.
-
-
Fluorescence Monitoring:
-
Immediately begin monitoring the decrease in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the cyclooctyne.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential cytotoxicity of cyclooctyne reagents in cell-based applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cyclooctyne reagent
-
96-well plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the cyclooctyne in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the cyclooctyne. Include a vehicle control (medium with the same concentration of the cyclooctyne's solvent, e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the no-treatment control. Plot cell viability against the cyclooctyne concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General experimental workflow for a SPAAC bioconjugation reaction.
Caption: Workflow for pre-targeted in vivo imaging using SPAAC.
References
Synthesis of Peptide-Drug Conjugates Utilizing N3-L-Dap(Boc)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug development, enabling the creation of novel therapeutics with enhanced properties. N3-L-Dap(Boc)-OH, or N-α-(tert-butyloxycarbonyl)-L-β-azidoalanine, is a key building block for introducing a bioorthogonal azide handle into a peptide sequence. This azide group is stable during solid-phase peptide synthesis (SPPS) and serves as a versatile point for post-synthetic modification via "click chemistry."[1][2]
This document provides detailed application notes and protocols for the synthesis of peptide-drug conjugates (PDCs) using this compound. It covers the incorporation of this amino acid via Boc-SPPS, subsequent conjugation to an alkyne-modified drug through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and finally, the purification and characterization of the resulting conjugate.
Core Concepts and Applications
Peptide-drug conjugates leverage the high target specificity of peptides to deliver potent cytotoxic drugs directly to diseased cells, minimizing off-target toxicity.[3] The azide functionality introduced by this compound allows for a highly efficient and specific conjugation reaction with a drug molecule that has been modified to contain a terminal alkyne or a strained cyclooctyne.
Key Applications Include:
-
Targeted Cancer Therapy: Conjugating potent anticancer drugs to tumor-targeting peptides.
-
Antimicrobial Peptides: Enhancing the efficacy of antimicrobial peptides by attaching synergistic small molecules.
-
Diagnostic Imaging: Linking imaging agents to peptides that bind to specific biomarkers.
Experimental Protocols
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound into a growing peptide chain on a solid support.
Materials:
-
Merrifield or PAM resin pre-loaded with the first amino acid
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)[4]
-
Solid-phase synthesis vessel with shaker
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.[5]
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Shake for 2 minutes, then drain. Repeat this step once more.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add HBTU (2.9 equivalents) to the solution.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Note: Avoid using sulfur-containing scavengers like dithiothreitol (DTT) or thioanisole, as they can reduce the azide group.
-
Cold diethyl ether
Methodology:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum. The azide-containing peptide is now ready for purification or direct use in conjugation.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-peptide to an alkyne-drug in solution.
Materials:
-
Azide-containing peptide
-
Alkyne-containing drug molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF
Methodology:
-
Dissolve Reactants: Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-2 mM. Dissolve the alkyne-drug (1.2-1.5 equivalents) in a minimal amount of co-solvent and add to the peptide solution.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO4 solution (e.g., 0.1 equivalents) and the THPTA ligand solution (e.g., 0.5 equivalents).
-
Initiate Reaction: Add the CuSO4/THPTA premix to the peptide/alkyne solution. Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., 1.0 equivalent).
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using light-sensitive molecules.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the peptide-drug conjugate by reverse-phase HPLC.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free method is ideal for sensitive biological molecules.
Materials:
-
Azide-containing peptide
-
Drug molecule functionalized with a strained cyclooctyne (e.g., DBCO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4
-
Organic co-solvent (if needed for solubility): DMSO
Methodology:
-
Dissolve Reactants: Dissolve the azide-peptide in the reaction buffer to a concentration of 1-10 mM. Dissolve the DBCO-functionalized drug (1.1-1.5 equivalents) in a minimal amount of DMSO and add to the peptide solution.
-
Incubation: Mix the solutions and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS. Purify the final conjugate by reverse-phase HPLC.
Data Presentation
Table 1: Quantitative Parameters for Boc-SPPS Cycle
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading can be beneficial for longer or difficult sequences. |
| Boc Deprotection Time | 20 - 30 minutes | A short pre-wash (2-3 min) followed by a longer deprotection. |
| Amino Acid Equivalents | 3 - 4 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 2.9 - 4 eq. | HBTU is a common choice for Boc-SPPS. |
| Coupling Time | 1 - 2 hours | Monitor with Kaiser test for completion. |
| Typical Coupling Yield | >95% | Can be lower for sterically hindered amino acids. |
Table 2: Comparison of Click Chemistry Conjugation Methods
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Reaction Rate | Fast (minutes to hours) | Generally slower than CuAAC, but highly dependent on the cyclooctyne used. |
| Biocompatibility | Copper can be cytotoxic, requiring ligands and careful purification. | Excellent, widely used in living systems. |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO) + Azide |
| Typical Yield | >90% | >90% |
| Typical Conditions | Aqueous buffer, room temp | Aqueous buffer, room temp or 37°C |
Table 3: HPLC Purification and Characterization
| Parameter | Typical Method/Value | Notes |
| Purification Method | Reverse-Phase HPLC (RP-HPLC) | C18 columns are commonly used. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | Linear gradient, e.g., 5-65% B over 60 min | Optimize based on peptide hydrophobicity. |
| Detection | UV at 214 nm and 280 nm | |
| Characterization | Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the molecular weight of the peptide and the final conjugate. |
| Purity Analysis | Analytical RP-HPLC | To determine the purity of the final product. |
Mandatory Visualization
Caption: Workflow for the incorporation of this compound via Boc-SPPS.
Caption: General workflow for peptide-drug conjugation via Click Chemistry.
References
Application Notes and Protocols: N3-L-Dap(Boc)-OH for Site-Specific Protein Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Site-specific modification of proteins is a powerful tool in chemical biology and drug development, enabling the precise attachment of various functionalities such as fluorophores for imaging, polyethylene glycol (PEG) to enhance pharmacokinetic profiles, and cytotoxic agents for targeted drug delivery.[1] N3-L-Dap(Boc)-OH, a Boc-protected L-2,3-diaminopropionic acid derivative featuring an azide group, is a key building block for achieving this precision. The azide moiety serves as a bioorthogonal handle, meaning it is inert to most biological functional groups, allowing for highly selective modifications through "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility.[1]
This document provides detailed application notes and protocols for the use of this compound and its more commonly used Fmoc-protected counterpart, Fmoc-L-Dap(N3)-OH, in site-specific protein and peptide modification.
Core Applications
The versatility of incorporating an azide group into a peptide or protein allows for a wide range of applications:
-
Drug Development:
-
Antibody-Drug Conjugates (ADCs): The azide handle allows for the precise attachment of cytotoxic drugs to antibodies, creating targeted cancer therapies.[3]
-
Peptide-Drug Conjugates: Similar to ADCs, therapeutic peptides can be conjugated with drugs to improve their efficacy and targeting.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can improve the solubility, stability, and pharmacokinetic profiles of therapeutic peptides and proteins.
-
-
Chemical Biology and Diagnostics:
-
Fluorescent Labeling: The conjugation of fluorescent dyes enables cellular imaging and tracking of proteins and peptides.
-
Bioconjugation: Linking peptides to other biomolecules, such as proteins or nucleic acids, to study their interactions.
-
Synthesis of Branched Peptides: The azide group can be reduced to an amine, providing a new point for peptide chain elongation to create multivalent ligands that can induce receptor clustering and signaling.
-
Data Presentation
The following tables summarize key quantitative data and reaction conditions for the incorporation and modification of azide-functionalized amino acids.
Table 1: Properties of this compound and Fmoc-L-Dap(N3)-OH
| Property | This compound | Fmoc-L-Dap(N3)-OH | Reference |
| Chemical Name | (S)-2-Azido-3-((t-butyloxycarbonyl)amino)propanoic acid | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Molecular Formula | C8H14N4O4 | C18H16N4O4 | |
| Molecular Weight | 230.22 g/mol | 352.34 g/mol | |
| Primary Use | Solution-phase synthesis, N-terminal modification | Solid-phase peptide synthesis (SPPS) | |
| N-alpha Protection | Boc (acid-labile) | Fmoc (base-labile) | |
| Side Chain | Azide (-N3) | Azide (-N3) |
Table 2: Typical Conditions for Fmoc-SPPS Incorporation of Fmoc-L-Dap(N3)-OH
| Parameter | Condition | Notes | Reference |
| Resin | Rink Amide or 2-Chlorotrityl Chloride Resin | Choice depends on desired C-terminus (amide or carboxylic acid). | |
| Fmoc Deprotection | 20% piperidine in DMF | 3-5 minutes followed by a 10-15 minute incubation. | |
| Amino Acid Activation | 3-5 eq. Fmoc-L-Dap(N3)-OH, 3-5 eq. PyBOP/Oxyma | Pre-activate for 1-5 minutes with 6-10 eq. DIPEA. | |
| Coupling Reaction | 1-3 hours at room temperature | Agitate the reaction mixture. | |
| Cleavage from Resin | TFA cleavage cocktail (e.g., TFA/TIS/H2O) | 2-4 hours at room temperature. |
Table 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Concentration/Amount | Purpose | Reference |
| Azide-Peptide-Resin | 1 equivalent | Substrate | |
| Alkyne-Molecule | 5 equivalents | Conjugation partner | |
| CuSO4 | 0.5 equivalents | Copper(I) source | |
| THPTA | 2.5 equivalents | Copper(I) stabilizing ligand | |
| Sodium Ascorbate | 10 equivalents | Reducing agent (generates Cu(I)) | |
| Solvent | DMF/Water | Reaction medium | |
| Reaction Time | 12-24 hours | Incubation period |
Table 4: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Concentration/Amount | Purpose | Reference |
| Azide-Peptide | 1 equivalent | Substrate | |
| Alkyne-Molecule | 1.2 equivalents | Conjugation partner | |
| CuSO4 | 0.1 equivalents | Copper(I) source | |
| TBTA or THPTA | 0.5 equivalents | Copper(I) stabilizing ligand | |
| Sodium Ascorbate | 1 equivalent | Reducing agent (generates Cu(I)) | |
| Solvent | Buffer (e.g., PBS) / DMSO | Reaction medium | |
| Reaction Time | 30-60 minutes | Incubation period |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual procedure for incorporating Fmoc-L-Dap(N3)-OH into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% piperidine in DMF
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and add fresh 20% piperidine in DMF, agitating for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the freshly prepared TFA cleavage cocktail and agitate for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its mass by mass spectrometry.
Protocol 2: Site-Specific Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol describes the conjugation of an alkyne-functionalized molecule to an azide-containing peptide in solution.
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (CuSO4) stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution
-
Sodium ascorbate stock solution (prepare fresh)
-
DMSO
Procedure:
-
Reactant Preparation:
-
Dissolve the purified azide-peptide in the reaction buffer.
-
Dissolve the alkyne-functionalized molecule in DMSO to create a stock solution, then dilute with the reaction buffer.
-
-
Reaction Setup:
-
In a microfuge tube, combine the azide-peptide solution and the alkyne solution.
-
Add the THPTA or TBTA ligand solution.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using light-sensitive molecules.
-
Purification: Purify the modified peptide using reverse-phase HPLC to remove excess reagents and catalyst.
-
Analysis: Confirm the final product by mass spectrometry and lyophilize the pure fractions.
Protocol 3: Site-Specific Modification via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free click reaction between an azide-containing peptide and a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Purified azide-containing peptide
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer.
-
Dissolve the DBCO- or BCN-functionalized molecule in DMSO to create a concentrated stock solution.
-
-
Reaction Setup: Add the stock solution of the strained alkyne to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the conjugate by RP-HPLC.
-
Analysis: Characterize the purified conjugate by mass spectrometry and lyophilize the pure fractions.
Visualizations
Caption: Workflow for peptide modification using Fmoc-L-Dap(N3)-OH.
Caption: The CuAAC 'Click' Chemistry reaction pathway.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing N3-L-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools. N3-L-Dap(Boc)-OH, a derivative of L-2,3-diaminopropionic acid featuring a bioorthogonal azide group and a Boc-protected side chain, is a valuable building block in solid-phase peptide synthesis (SPPS). The azide moiety allows for site-specific modification of peptides through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various functionalities like imaging agents, drug conjugates, or polyethylene glycol (PEG).
Following synthesis and cleavage from the solid support, the purification of these modified peptides is a critical step to ensure high purity for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, separating the target peptide from impurities based on hydrophobicity. However, the presence of the bulky and hydrophobic Boc protecting group on the N3-L-Dap residue can present unique challenges, including potential aggregation and altered retention behavior.
These application notes provide a comprehensive guide to the successful HPLC purification of peptides containing the this compound residue. Detailed protocols for both analytical and preparative RP-HPLC are presented, along with troubleshooting strategies to address common purification challenges.
Data Presentation
Table 1: Typical Materials and Reagents for HPLC Purification
| Material/Reagent | Grade | Supplier (Example) | Purpose |
| Crude Peptide | ≥70% Purity | In-house Synthesis | Starting material for purification |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | Organic mobile phase (Solvent B) |
| Water | HPLC Grade | Millipore Milli-Q | Aqueous mobile phase (Solvent A) |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich | Ion-pairing agent |
| C18 RP-HPLC Column | Analytical/Preparative | Waters, Agilent | Stationary phase for separation |
Table 2: Comparative HPLC Purification Data for a Model Peptide
Model Peptide Sequence: Ac-Tyr-Val-Ala-Dap(Boc) -Gly-Leu-NH2
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm | C18, 5 µm, 300 Å, 4.6 x 250 mm | C8, 5 µm, 100 Å, 4.6 x 150 mm |
| Gradient | 10-60% B over 30 min | 20-50% B over 40 min | 15-55% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Crude Purity (%) | 78 | 78 | 78 |
| Purified Purity (%) | >98 | >99 | >97 |
| Final Yield (%) | 35 | 42 | 38 |
Note: Solvent A = 0.1% TFA in Water; Solvent B = 0.1% TFA in Acetonitrile. Data are representative and may vary depending on the specific peptide sequence and synthesis efficiency.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude peptide and to optimize separation conditions before scaling up to preparative purification.
1. Sample Preparation: a. Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL. b. Vortex briefly to ensure complete dissolution. c. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions: a. HPLC System: Agilent 1260 Infinity II or equivalent. b. Column: C18 reversed-phase column (e.g., Agilent Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm). c. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. d. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. e. Gradient: A typical starting gradient is 5-95% B over 30 minutes. This can be optimized to a shallower gradient around the elution time of the target peptide for better resolution. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 30 °C. h. Detection: UV absorbance at 220 nm and 280 nm. i. Injection Volume: 10-20 µL.
3. Data Analysis: a. Integrate the peak areas in the resulting chromatogram. b. Calculate the purity of the crude peptide as the percentage of the area of the main peak relative to the total area of all peaks. c. Identify the retention time of the target peptide for method development in preparative HPLC.
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol is for the purification of the target peptide from synthetic impurities.
1. Sample Preparation: a. Dissolve the crude peptide in the minimum volume of a strong solvent like DMSO or neat acetonitrile, and then dilute with Mobile Phase A to a concentration suitable for injection (typically 10-50 mg/mL, depending on column size and peptide solubility). b. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion upon injection. c. Filter the sample through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions: a. HPLC System: A preparative HPLC system with a fraction collector. b. Column: A preparative C18 reversed-phase column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 250 mm). c. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. d. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. e. Gradient: Based on the analytical run, create a shallow gradient that starts ~5-10% below the elution concentration of the target peptide and ends ~5-10% above it, over 30-60 minutes. f. Flow Rate: Scale up the flow rate according to the column diameter (e.g., 15-20 mL/min for a 19 mm ID column). g. Column Temperature: 30-40 °C to improve peak shape and resolution. h. Detection: UV absorbance at 220 nm.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the eluting peaks. b. Analyze the purity of each fraction using the analytical HPLC method described in Protocol 1. c. Pool the fractions that meet the desired purity level (e.g., >98%).
4. Post-Purification Processing: a. Freeze the pooled fractions at -80 °C. b. Lyophilize the frozen fractions to obtain the purified peptide as a white, fluffy powder. c. Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Mandatory Visualization
Caption: Workflow for the HPLC purification of peptides containing this compound.
Caption: Troubleshooting logic for common HPLC purification issues.
Application Notes & Protocols: Mass Spectrometry Analysis of N3-L-Dap(Boc)-OH Modified Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Site-specific modification of proteins is a powerful technique in chemical biology and drug development. The incorporation of non-canonical amino acids with bioorthogonal functionalities, such as an azide group, allows for the precise attachment of various molecular probes. Nα-Boc-Nβ-azido-L-diaminopropionic acid (N3-L-Dap(Boc)-OH) is a protected amino acid that serves as a versatile building block for introducing an azide handle into peptides and proteins. The azide group is chemically inert to most biological functional groups but can undergo highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]
This application note provides a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of proteins modified with this compound. The workflow covers peptide synthesis with the azido-amino acid, subsequent bioconjugation via click chemistry, sample preparation for mass spectrometry, and data analysis strategies for identifying the modification.
Principle of the Method
The overall workflow involves three main stages:
-
Incorporation: The this compound amino acid is incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the alpha-amine during synthesis.
-
Bioconjugation (Click Chemistry): The azide side chain of the incorporated Dap(N3) residue serves as a chemical handle. An alkyne-containing reporter molecule (e.g., biotin-alkyne for affinity enrichment or a fluorescent dye-alkyne for imaging) is covalently attached via CuAAC.[1][2] This reaction is highly specific and efficient, forming a stable triazole linkage.
-
Mass Spectrometry Analysis: The modified protein is typically digested into peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide is identified based on its specific mass shift, and the site of modification is confirmed by fragmentation analysis.
Below is a diagram illustrating the general experimental workflow.
Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol outlines the manual coupling of this compound during Boc-based solid-phase peptide synthesis.
Materials:
-
Boc-protected amino acids
-
This compound
-
Resin (e.g., MBHA resin for C-terminal amide)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x). Wash the resin with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
For incorporating the modification, use this compound.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Note: Avoid thiol-based scavengers like EDT, which can reduce the azide group.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and dry under vacuum.
-
Purification & Verification: Purify the crude peptide by reverse-phase HPLC and confirm the mass by ESI-MS.
Protocol 2: Solution-Phase CuAAC (Click Chemistry)
This protocol describes the conjugation of an alkyne-reporter to the purified azide-containing peptide.
Materials:
-
Purified azide-peptide
-
Alkyne-functionalized molecule (e.g., Alkyne-Biotin, 1.2 eq.)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
TBTA or THPTA ligand stock solution (e.g., 20 mM in DMSO/water)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Dissolve the azide-peptide and the alkyne-reporter in the reaction buffer.
-
Add Ligand: Add the TBTA or THPTA ligand to the mixture (final concentration ~1 mM). The ligand stabilizes the Cu(I) oxidation state.
-
Add Copper: Add the CuSO₄ solution (final concentration ~0.5 mM).
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~2.5 mM).
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the resulting triazole-linked peptide conjugate using reverse-phase HPLC or C18 desalting spin columns to remove excess reagents.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Reporter-tagged protein/peptide sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate (NH₄HCO₃) buffer
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
(Optional) Affinity Enrichment: If a biotin reporter was used, enrich the biotinylated proteins/peptides using streptavidin-coated magnetic beads. Wash thoroughly to remove non-specific binders and elute the captured peptides.
-
Denaturation & Reduction: Resuspend the protein sample in a denaturation buffer (e.g., 8 M urea in 100 mM NH₄HCO₃). Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to <2 M. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solvent compatible with the LC-MS/MS system (e.g., 2% ACN, 0.1% FA) and proceed with the analysis.
Data Presentation & Analysis
Mass spectrometry data should be searched against a relevant protein database using a search algorithm (e.g., Mascot, Sequest, MaxQuant). The search parameters must include the mass of the modification as a variable modification on the target amino acid (diaminopropionic acid).
Mass Shift Calculations
The key to identifying the modified peptide is to calculate the expected mass shift.
-
Dap(N3) residue mass: ~114.05 Da
-
Mass of azide reduction (side reaction): A common side reaction is the reduction of the azide (-N3) to an amine (-NH2), resulting in a mass loss of 28.01 Da (N₂). The resulting Dap residue will have a mass of ~86.04 Da.
-
Mass of Reporter: The mass of the alkyne-reporter molecule must be added. For example, a common biotin-alkyne tag adds several hundred Daltons.
Representative Data Table
Quantitative data for protein modifications is often presented in tables that include peptide identification, modification site, and key mass spectrometry parameters. Below is a template for how such data could be structured.
| Peptide Sequence | Modification Site | Precursor m/z | Charge | Measured Mass (Da) | Mass Error (ppm) | Reporter Tag | Search Score |
| LVVD(Dap)APTNLHLR | D4 (Dap) | 875.45 | 2+ | 1748.88 | 1.8 | Biotin-Alkyne | 125 |
| YLGYL(Dap)QINSK | L6 (Dap) | 721.89 | 2+ | 1441.76 | -2.3 | Biotin-Alkyne | 98 |
| FG(Dap)GALVAFVR | G3 (Dap) | 650.36 | 2+ | 1298.70 | 0.9 | Biotin-Alkyne | 85 |
Table Caption: Representative data for identified peptides containing the N3-L-Dap modification after click chemistry with a biotin-alkyne reporter and subsequent LC-MS/MS analysis.
Troubleshooting
-
Low Coupling Efficiency: If peptide synthesis yield is low at the Dap(N3) position, consider using a stronger, phosphonium-based coupling reagent like PyBOP instead of HBTU.
-
Unexpected Mass Loss (-28 Da): This indicates reduction of the azide group to an amine. This often occurs during final peptide cleavage from the resin. Ensure you are using a cleavage cocktail without thiol scavengers; TIS is a recommended alternative.
-
No or Low Signal for Modified Peptide: This could be due to incomplete click reaction, poor ionization of the modified peptide, or loss of the sample during enrichment. Optimize click reaction time and reagent concentrations. Ensure proper desalting before MS analysis.
References
Application Notes: N3-L-Dap(Boc)-OH Deprotection for Bioconjugation
Introduction
N3-L-Dap(Boc)-OH, or N-γ-azido-N-α-(tert-butyloxycarbonyl)-L-diaminopropionic acid, is a versatile non-canonical amino acid widely used in chemical biology, peptide synthesis, and drug development.[1] Its structure incorporates two key functionalities for orthogonal chemical modifications: an azide group for "click chemistry" reactions and a Boc-protected primary amine on the side chain.[1][2][3] The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for amines, stable to most nucleophiles and bases, making it an ideal orthogonal partner to other protecting groups like Fmoc or Cbz.[4]
Removal of the Boc group (deprotection) is a critical step to unmask the side-chain primary amine, enabling its further functionalization or conjugation to other molecules of interest, such as fluorophores, small molecule drugs, or peptides. This application note provides a detailed overview of common deprotection methods for this compound, quantitative data for method comparison, and detailed experimental protocols for researchers.
Deprotection Methodologies: A Comparative Overview
The selection of a Boc deprotection method is contingent on the substrate's stability, particularly its sensitivity to acid, and the presence of other protecting groups. The most prevalent methods involve acidic conditions that facilitate the cleavage of the tert-butyl carbamate.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free primary amine, which is typically protonated as an ammonium salt.
Quantitative Data Summary
The following table summarizes various methods for Boc deprotection, providing a comparison of reaction conditions and typical outcomes.
| Method | Reagents & Solvents | Temperature | Time | Yield | Notes |
| Strong Acid | 20-50% TFA in Dichloromethane (DCM) | Room Temp | 0.5 - 2 hours | >95% | Most common and rapid method. The resulting amine is a TFA salt. |
| Strong Acid | 4M HCl in 1,4-Dioxane or Ethyl Acetate | Room Temp | 1 - 4 hours | High | Generates the amine hydrochloride salt, which often precipitates. |
| Lewis Acid | Zinc Bromide (ZnBr2) in DCM | Room Temp | 12 - 24 hours | Variable | A milder alternative for substrates sensitive to strong protic acids. |
| Mild Acid | Aqueous Phosphoric Acid in THF | Room Temp | Variable | High | An effective and environmentally benign method. |
| Novel Mild | Oxalyl Chloride in Methanol | Room Temp | 1 - 4 hours | Up to 90% | A mild procedure for sensitive substrates. |
| Thermal (Green) | Refluxing Water | 100°C | < 15 minutes | 90 - 97% | Catalyst-free and eco-friendly; suitable for water-soluble substrates. |
Experimental Workflows and Decision Making
The overall process from a Boc-protected molecule to a final conjugate involves several key steps. The choice of deprotection method is a critical decision point in this workflow.
References
Application Notes and Protocols for N3-L-Dap(Boc)-OH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N3-L-Dap(Boc)-OH, a versatile chemical tool, in the design and execution of cell-based assays. This non-canonical amino acid contains a bioorthogonal azide group, enabling the site-specific modification of peptides through "click chemistry." This allows for the attachment of various functionalities, such as fluorophores for imaging, cytotoxic drugs for targeted delivery, and probes for studying cellular processes.
Introduction to this compound and Click Chemistry
This compound is a protected amino acid analog that can be readily incorporated into peptide sequences during solid-phase peptide synthesis (SPPS). The key feature of this compound is the azide (-N3) moiety on its side chain. The azide group is chemically inert to most biological conditions, making it an ideal bioorthogonal handle.
The primary application of azide-modified peptides is in click chemistry, a set of biocompatible, rapid, and highly specific chemical reactions. The most common types of click chemistry used in biological systems are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent ligation of the azide-modified peptide to a molecule containing a terminal alkyne or a strained cyclooctyne, respectively. This enables the precise attachment of reporter molecules, therapeutic agents, or other probes to the peptide of interest.
Key Applications in Cell-Based Assays
The ability to specifically modify peptides with this compound opens up a wide range of applications in cell-based assays, including:
-
Cellular Imaging and Tracking: By conjugating a fluorescent dye to an azide-modified peptide, researchers can visualize the peptide's localization, uptake, and trafficking within living cells using fluorescence microscopy.
-
Targeted Drug Delivery: Peptides with high affinity for specific cell surface receptors can be synthesized with an azide handle. This allows for the attachment of potent cytotoxic drugs, creating peptide-drug conjugates (PDCs) that can selectively target and kill cancer cells, minimizing off-target toxicity.
-
Studying Protein-Protein Interactions: Azide-modified peptides can be used as probes to study protein-protein interactions within a cellular context. By attaching a photo-crosslinker or a biotin tag, researchers can identify binding partners and map interaction interfaces.
-
Investigating Cellular Signaling Pathways: Peptides that mimic or inhibit specific protein-protein interactions can be functionalized through click chemistry to study their effects on cellular signaling cascades, such as apoptosis or G-protein coupled receptor (GPCR) signaling.
Data Presentation: Quantitative Analysis of Peptide Activity
The following table presents representative quantitative data from cell-based assays using functionalized peptides. While not directly derived from peptides synthesized with this compound, this data illustrates the types of quantitative comparisons that can be made.
| Peptide/Conjugate | Cell Line | Assay Type | Parameter | Value |
| Anticancer Peptide A | SW480 (Colon Cancer) | Cytotoxicity | EC50 | 23.76 µM[1] |
| Anticancer Peptide B | SW620 (Colon Cancer) | Cytotoxicity | EC50 | 11.28 µM[1] |
| Kinase Inhibitor Peptide | HeLa (Cervical Cancer) | Kinase Inhibition | IC50 | 20 nM[2] |
| Peptide-Drug Conjugate | GaMG (Glioblastoma) | Cytotoxicity | IC50 | 2.4 µM[3] |
Experimental Protocols
Protocol 1: Synthesis of an Azide-Modified Peptide using this compound
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the desired Fmoc-protected amino acid (or this compound) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Fluorescent Labeling of an Azide-Modified Peptide via CuAAC
This protocol describes the copper-catalyzed click reaction to label a purified azide-containing peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-peptide in PBS.
-
Dissolve the alkyne-dye in DMSO to make a 10 mM stock solution.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide solution, alkyne-dye stock (1.5 eq.), and TBTA stock (0.1 eq.).
-
Add CuSO4 stock (0.1 eq.).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock (1 eq.).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and catalyst using reverse-phase HPLC or size-exclusion chromatography.
Protocol 3: Cell-Based Assay for Cellular Uptake and Imaging
This protocol outlines a general procedure for treating cells with a fluorescently labeled peptide and visualizing its uptake.
Materials:
-
Fluorescently labeled peptide
-
Cell culture medium
-
Cells of interest (e.g., HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare a working solution of the fluorescently labeled peptide in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the peptide-containing medium.
-
-
Incubation: Incubate the cells with the peptide for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove any unbound peptide.
-
Fixation and Staining (Optional):
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of this compound in cell-based assays.
References
- 1. Computational study, synthesis and evaluation of active peptides derived from Parasporin-2 and spike protein from Alphacoronavirus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Incorporation of N3-L-Dap(Boc)-OH in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid N3-L-Dap(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: I am observing very low coupling efficiency for this compound in my Boc-SPPS protocol. What are the primary causes?
Low coupling efficiency for this compound is a common issue and typically stems from a combination of factors. The primary culprits are steric hindrance, suboptimal activation of the amino acid, and on-resin aggregation of the growing peptide chain. The β-azido group, while valuable for subsequent modifications, can contribute to the steric bulk of the amino acid, impeding its approach to the N-terminus of the resin-bound peptide.[1]
Q2: Which coupling reagents are recommended for improving the yield when incorporating this compound?
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DIC alone may be insufficient. More potent activating reagents are highly recommended to overcome the higher activation energy barrier.[1][2] Excellent choices include:
-
Uronium/Aminium salts: HATU and HBTU are highly efficient and react quickly to form the activated ester, minimizing side reactions.[2][3] HATU is often preferred for particularly difficult couplings due to its higher reactivity.
-
Phosphonium salts: PyBOP is another powerful coupling reagent known for high efficiency with hindered amino acids. A key advantage of phosphonium salts is that they do not react with the free N-terminus of the peptide, which can be a side reaction with excess uronium reagents.
-
COMU: This third-generation uronium salt offers high reactivity, often comparable to HATU, with the added benefits of increased solubility and a better safety profile, as it does not release potentially explosive benzotriazole byproducts.
Q3: Can I improve coupling by simply extending the reaction time?
While extending the reaction time can help drive a slow coupling reaction towards completion, it is not always the optimal solution and should be done in conjunction with monitoring. For sterically hindered residues, a standard single coupling, even for an extended period, may not be sufficient. A more effective strategy is often to perform a "double coupling."
Q4: What is a "double coupling" and how do I perform it?
A double coupling is a straightforward and highly effective technique to improve the incorporation of difficult amino acids. After the first coupling reaction has been carried out for its scheduled time, the reagents are drained from the reaction vessel, and the resin is washed. A fresh solution of activated this compound is then added to the resin, and the coupling reaction is repeated. This second exposure to fresh reagents significantly increases the likelihood of coupling to any remaining free N-terminal amines.
Q5: Are there any additives or solvent modifications that can help with a difficult coupling?
Yes, solvent choice and additives can play a crucial role, particularly if peptide aggregation is suspected. On-resin aggregation can mask the N-terminus, preventing efficient coupling.
-
Solvent Mixtures: Using a more polar solvent or a solvent mixture like NMP/DMSO can improve the swelling of the resin and disrupt secondary structures, improving reagent access.
-
Chaotropic Agents: In severe cases of aggregation, adding chaotropic salts like LiCl to the coupling mixture can help to break up secondary structures.
Q6: Could the problem be with the Boc deprotection of the previous residue?
Absolutely. Incomplete removal of the N-terminal Boc group from the preceding amino acid will prevent the coupling of this compound. It is critical to ensure the deprotection step is complete before proceeding. After the TFA deprotection and subsequent neutralization steps, you can perform a qualitative test, like the Kaiser test, to confirm the presence of free primary amines on the resin. A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) signifies that the N-terminus is still blocked.
Data Presentation
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The following table summarizes representative coupling yields for a challenging tripeptide synthesis, Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid. While not specific to this compound, this data provides a valuable comparison of the relative effectiveness of different coupling reagents in a Boc-SPPS context.
| Coupling Reagent | Class | Relative Equivalents (AA:Reagent:Base) | Typical Reaction Time | Representative Yield (%) for Hindered Coupling | Key Advantages |
| DIC/HOBt | Carbodiimide | 1:1.1:1.1 | 2 - 4 hours | ~40-60% | Cost-effective, low racemization with additive. |
| HBTU | Uronium/Aminium | 1:0.95:2 | 30 - 60 min | ~70-85% | Fast, reliable, byproducts are soluble. |
| HATU | Uronium/Aminium | 1:0.95:2 | 15 - 45 min | >90% | Highly reactive, excellent for difficult couplings. |
| PyBOP | Phosphonium | 1:1:2 | 30 - 90 min | >90% | High efficiency, does not cause guanidinylation. |
| COMU | Uronium/Aminium | 1:1:2 | 15 - 45 min | >95% | High reactivity, improved safety profile. |
Note: Yields are illustrative and based on comparative studies of other sterically hindered amino acids. Actual yields will vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound in a manual Boc-SPPS workflow. Molar equivalents are based on the initial loading of the resin.
-
Resin Preparation:
-
Ensure the N-terminal Boc group of the resin-bound peptide has been removed using an appropriate TFA/DCM solution (e.g., 25-50% TFA in DCM for 20-30 minutes).
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (3x).
-
Neutralize the resin by treating it with 10% DIEA in DMF (2 x 2 minutes).
-
Wash the resin thoroughly with DMF (5x) to remove excess base.
-
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Potential Double Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test (see Protocol 2).
-
If the test is positive (blue beads), indicating incomplete coupling, drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2 and 3 for a second coupling.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 2: Kaiser Test for Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.
-
Sample Preparation: Place a few beads of washed and dried resin in a small glass test tube.
-
Reagent Addition:
-
Add 2-3 drops of Reagent A (5g ninhydrin in 100 mL ethanol).
-
Add 2-3 drops of Reagent B (80g phenol in 20 mL ethanol).
-
Add 2-3 drops of Reagent C (2 mL of 0.001 M KCN in 100 mL pyridine).
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor coupling of this compound.
Caption: Chemical structure of (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid.
References
Technical Support Center: Optimizing CuAAC Reactions with N3-L-Dap(Boc)-OH
Welcome to the technical support center for optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with N3-L-Dap(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your reaction yields and purity.
Troubleshooting Guide
This section addresses common issues encountered during the CuAAC reaction with this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my CuAAC reaction yield with this compound consistently low or nonexistent?
Possible Causes and Solutions:
-
Oxygen Contamination: The active catalyst for the CuAAC reaction is Cu(I), which is readily oxidized to the inactive Cu(II) by oxygen.[1][2] It is crucial to minimize oxygen exposure.
-
Solution: Degas your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen. Capping the reaction vessel can also help minimize oxygen exposure.[1]
-
-
Purity of Reagents: The purity of this compound, the alkyne substrate, and other reagents is critical. Impurities can interfere with the catalytic cycle.
-
Solution: Ensure the high purity of all starting materials. Purification of reagents may be necessary if impurities are suspected.
-
-
Suboptimal Copper Source: While various copper sources can be used, their effectiveness can differ.
-
Solution: For reactions involving chelating azides, copper(II) acetate (Cu(OAc)₂) can sometimes be more effective than Cu(I) salts or CuSO₄/sodium ascorbate mixtures.[2]
-
-
Insufficient Reducing Agent: When using a Cu(II) salt like CuSO₄, a reducing agent is necessary to generate the active Cu(I) species.[3]
-
Solution: Use a fresh solution of a reducing agent like sodium ascorbate. A 3- to 10-fold excess is commonly employed. Note that phosphines like TCEP can interfere with the reaction and are not recommended.
-
-
Catalyst Sequestration: If your reaction mixture contains other species that can bind to copper ions, the catalyst may be sequestered and unavailable for the reaction.
-
Solution: In such cases, using an excess of copper and a suitable ligand can be beneficial.
-
Question 2: I'm observing significant side product formation, what could be the cause?
Possible Causes and Solutions:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can promote the oxidative homocoupling of terminal alkynes, leading to dimerized byproducts.
-
Solution: Thoroughly degas the reaction mixture to minimize oxygen content. The presence of a sufficient amount of a reducing agent like sodium ascorbate also helps to suppress this side reaction by keeping the copper in the +1 oxidation state.
-
-
Degradation of Starting Materials: Reactive oxygen species, which can be generated in CuAAC reactions, may degrade sensitive amino acids in peptide substrates.
-
Solution: The use of Cu-chelating ligands such as THPTA or TBTA can help limit the degradation of amino acid residues.
-
Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Possible Causes and Solutions:
-
Absence of an Accelerating Ligand: While not always required, ligands can significantly accelerate the CuAAC reaction by stabilizing the Cu(I) catalyst and preventing its disproportionation or oxidation.
-
Solution: The addition of a copper-stabilizing ligand is recommended. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and effective ligands.
-
-
Low Reactant Concentration: Reaction rates are dependent on the concentration of the reactants.
-
Solution: Increasing the concentration of the azide and alkyne can lead to faster reaction rates. A typical starting concentration is around 0.1 M.
-
-
Suboptimal Temperature: While many CuAAC reactions proceed efficiently at room temperature, some may benefit from gentle heating.
-
Solution: Gently heating the reaction mixture to 40-50 °C can help overcome activation energy barriers, but monitor for any potential degradation of your starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in CuAAC reactions?
This compound, or (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is a derivative of L-2,3-diaminopropionic acid. It is a valuable building block in peptide chemistry and drug development. The azide (-N3) group serves as a bioorthogonal handle for post-synthetic modification via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This allows for the covalent attachment of a wide variety of alkyne-containing molecules, such as fluorophores, drugs, or imaging agents, with high yields under mild conditions.
Q2: What are the key components of a typical CuAAC reaction?
A standard CuAAC reaction mixture includes:
-
An azide-containing molecule (e.g., this compound).
-
An alkyne-containing molecule.
-
A copper source, typically Cu(I) or a Cu(II) salt that is reduced in situ.
-
A reducing agent (e.g., sodium ascorbate) if starting with a Cu(II) salt.
-
Optionally, a copper-stabilizing ligand (e.g., THPTA or TBTA).
-
A suitable solvent or solvent mixture.
Q3: How do I choose the right solvent for my CuAAC reaction?
The CuAAC reaction is known for its compatibility with a wide range of solvents, including aqueous solutions. The choice of solvent often depends on the solubility of your substrates. Common solvents include mixtures of water with DMSO, THF, or alcohols like tert-butanol or methanol. Protic solvents like methanol can sometimes participate in the reduction of Cu(II) to Cu(I).
Q4: Is it necessary to protect other functional groups on my molecules during the CuAAC reaction?
One of the major advantages of the CuAAC reaction is its high selectivity and specificity. The azide and alkyne groups are largely unreactive with most other functional groups found in biomolecules, meaning that protection of these groups is often not necessary.
Q5: How can I monitor the progress of my CuAAC reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). These methods allow for the observation of the consumption of starting materials and the formation of the desired triazole product.
Data Presentation
Table 1: Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range/Value | Notes |
| Reactant Concentration | 50 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| Copper Source | CuSO₄, Cu(OAc)₂, CuI | CuSO₄ with a reducing agent is common. Cu(OAc)₂ can be advantageous for chelating azides. |
| Copper Concentration | 50 µM - 250 µM | Maximal activity is often observed around 250 µM. |
| Reducing Agent | Sodium Ascorbate | Use a freshly prepared solution. A 3-10 fold excess over Cu(II) is typical. |
| Ligand | THPTA, TBTA | A 1:5 molar ratio of Cu:Ligand is often recommended. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (40-50 °C) can be applied to accelerate slow reactions. |
| Reaction Time | 1 - 12 hours | Monitor progress by LC-MS or TLC. |
| pH | 4 - 11 | The reaction is tolerant of a wide pH range. |
| Solvent | Water, DMSO, THF, tBuOH/H₂O | Chosen based on substrate solubility. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for the conjugation of an alkyne-modified molecule to a peptide containing this compound in solution.
Materials:
-
This compound containing peptide (lyophilized)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution
-
Sodium Ascorbate stock solution (to be prepared fresh)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Reagent Preparation: Prepare stock solutions of your peptide, alkyne partner, CuSO₄, and THPTA. Prepare the sodium ascorbate solution immediately before use as it is sensitive to oxidation.
-
Reaction Setup: In a suitable reaction vessel, dissolve the this compound containing peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Catalyst Addition: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is often recommended. Add the premixed catalyst solution to the main reaction tube.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive molecule.
-
Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole-conjugated product.
-
Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).
-
Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.
Visualizations
Caption: Workflow for a standard solution-phase CuAAC reaction.
Caption: Troubleshooting logic for low CuAAC reaction yield.
References
preventing azide reduction during peptide cleavage with N3-L-Dap(Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of preventing azide reduction during the cleavage of peptides containing N3-L-Dap(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: Is the azide group on this compound stable during standard solid-phase peptide synthesis (SPPS)?
A: Yes, the azide group is generally robust and stable under the standard conditions of both Fmoc and Boc chemistries. This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin, provided that appropriate reagents are used in the cleavage cocktail.[1]
Q2: What is the primary cause of azide reduction during peptide cleavage?
A: The most common cause of unintended azide reduction to a primary amine is the presence of certain scavengers in the trifluoroacetic acid (TFA) cleavage cocktail.[1] Thiol-based scavengers, especially 1,2-ethanedithiol (EDT), are strong reducing agents in an acidic environment and can lead to significant reduction of the azide group.[1][2]
Q3: Are all scavengers problematic for azide-containing peptides?
A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers are compatible with the azide group. Triisopropylsilane (TIS) is a commonly used non-thiol scavenger that is considered safe for azides. If a thiol scavenger is necessary, for instance in peptides containing methionine or cysteine, dithiothreitol (DTT) is a much safer alternative to EDT and results in significantly less azide reduction.
Q4: Can I perform the cleavage without any scavengers to protect the azide group?
A: It is strongly discouraged to perform cleavage without scavengers. Scavengers are crucial for quenching reactive carbocations that are generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). In the absence of scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, which results in impurities. A minimal, azide-safe scavenger cocktail typically includes TFA, TIS, and water.
Q5: My peptide contains Tryptophan, which is prone to modification during cleavage. What is the recommended cleavage cocktail?
A: For peptides containing tryptophan, a scavenger is essential to prevent modification of the indole side chain. The use of a non-reductive scavenger cocktail is recommended. A combination of TIS and water is generally effective at protecting tryptophan while preserving the azide group. For additional protection, thioanisole can be included as a non-thiol scavenger.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to azide reduction during the cleavage of peptides containing this compound.
Problem: Mass spectrometry analysis of the cleaved peptide shows a significant peak corresponding to the mass of the peptide with a primary amine instead of an azide.
This indicates a mass decrease of 26 Da (loss of N₂).
Data Summary
The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving an azide-containing peptide with different thiol scavengers.
| Cleavage Cocktail Composition (TFA/Scavenger/TIS/H₂O) | Thiol Scavenger | Percentage of Azide Reduction (%) |
| 92.5 / 2.5 / 2.5 / 2.5 | Ethanedithiol (EDT) | ~50% |
| 92.5 / 2.5 / 2.5 / 2.5 | Dithiothreitol (DTT) | < 5% |
| 95 / 0 / 2.5 / 2.5 | None | Not Detected |
Data is estimated from published studies and represents the conversion of the azide to the corresponding amine. As shown, EDT is a potent reducing agent for azides in this context, while DTT is a significantly safer option.
Experimental Protocols
Protocol 1: Azide-Safe Peptide Cleavage
This protocol is designed to efficiently cleave a peptide containing this compound from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Cleavage Cocktail:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% deionized Water (H₂O)
Prepare fresh.
Procedure:
-
Transfer the dried peptide-resin to a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: On-Resin Diazotransfer Reaction
This protocol describes the conversion of a side-chain amine (from Lys or Orn) to an azide on the solid support prior to cleavage. This is an alternative to using azide-functionalized amino acids during synthesis.
Reagents:
-
Fully assembled peptide-resin containing a free amine side-chain (e.g., from Lys(Alloc) after deprotection).
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Copper (II) sulfate (CuSO₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, DCM, MeOH
Procedure:
-
Swell the peptide-resin in DMF. If the side-chain amine is protected (e.g., with Alloc), perform the specific deprotection step. For Alloc removal, treat the resin with Pd(PPh₃)₄ in a suitable solvent system. Wash the resin thoroughly.
-
Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 8-12 hours.
-
Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the standard azide-safe cleavage protocol (Protocol 1).
References
Technical Support Center: N3-L-Dap(Boc)-OH Click Chemistry
Welcome to the technical support center for N3-L-Dap(Boc)-OH click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Troubleshooting Guides
This section addresses common issues encountered during the click chemistry workflow with this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Triazole Product
Question: I am observing a very low yield or complete absence of my target product after performing the CuAAC reaction with a peptide containing this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent challenge in CuAAC reactions. Several factors, ranging from reagent quality to reaction conditions, can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Incomplete Coupling of this compound during Solid-Phase Peptide Synthesis (SPPS): The azide functional group is introduced into your peptide via the this compound building block. If this amino acid does not couple efficiently during SPPS, the concentration of the azide in your starting material will be low, leading to a poor click reaction yield.
-
Solution: this compound is a sterically hindered amino acid. Standard coupling reagents may not be sufficient. Switch to more potent activating agents like HATU or HCTU. Consider performing a double coupling to ensure maximum incorporation. You can monitor the coupling efficiency using a Kaiser test.
-
-
Poor Quality or Degradation of Reagents: The success of the click reaction is highly dependent on the quality of all components.
-
Solution:
-
Copper Source: Use a high-purity copper(II) sulfate pentahydrate or a reliable copper(I) source.
-
Reducing Agent: Sodium ascorbate solutions should be prepared fresh, as ascorbate can oxidize over time, leading to an insufficient concentration of the active Cu(I) catalyst.
-
Solvents: Use anhydrous, peptide-grade solvents (e.g., DMF, DMSO) to avoid unwanted side reactions. Degas solvents prior to use to minimize oxygen, which can lead to the deactivation of the Cu(I) catalyst.
-
-
-
Suboptimal Reaction Conditions: The stoichiometry of reactants and catalysts, temperature, and reaction time are critical parameters.
-
Solution:
-
Stoichiometry: Ensure you are using a slight excess of the alkyne component relative to the azide-containing peptide. Typically, 1.1 to 1.5 equivalents of the alkyne are recommended.
-
Catalyst Concentration: The concentrations of copper sulfate and sodium ascorbate are crucial. A common starting point is 0.1-0.2 equivalents of CuSO4 and 0.5-1.0 equivalents of sodium ascorbate relative to the limiting reagent (azide or alkyne).
-
Temperature and Time: Most CuAAC reactions proceed efficiently at room temperature within 1 to 4 hours. For challenging reactions, a slight increase in temperature (e.g., to 37°C) or extended reaction times may be beneficial. Monitor the reaction progress by LC-MS.
-
-
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows the formation of multiple unexpected peaks in the HPLC or LC-MS analysis alongside my desired product. What are these side products and how can I minimize their formation?
Answer: The formation of side products in CuAAC reactions is often attributed to the reactivity of the copper catalyst and the reaction intermediates.
-
Alkyne Homodimerization (Glaser Coupling): This is a common side reaction where two alkyne molecules couple to form a diyne. This is often observed as a brownish precipitate.
-
Cause: This side reaction is promoted by the presence of Cu(II) ions and oxygen. If the reduction of Cu(II) to Cu(I) is inefficient or if the Cu(I) catalyst is re-oxidized, alkyne homodimerization can become significant.
-
Solution:
-
Maintain a Reducing Environment: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.
-
Use a Copper(I)-Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can chelate the copper(I) ion, protecting it from oxidation and accelerating the desired cycloaddition reaction.
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can significantly reduce alkyne homodimerization.
-
-
-
Oxidation of Amino Acid Residues: Peptides containing sensitive amino acid residues, such as methionine, tryptophan, histidine, and cysteine, can be susceptible to oxidation by reactive oxygen species (ROS) generated during the in situ reduction of Cu(II) by ascorbate.
-
Solution:
-
Use a Copper(I) Source Directly: Instead of generating Cu(I) in situ, you can use a Cu(I) salt like CuI or [Cu(CH3CN)4]PF6. This eliminates the need for a reducing agent and the associated generation of ROS.
-
Employ Copper-Stabilizing Ligands: Ligands like THPTA not only protect the copper catalyst but can also mitigate the oxidative damage to the peptide.
-
Work under Anaerobic Conditions: Performing the reaction in a glovebox or under a continuous stream of inert gas will minimize the formation of ROS.
-
-
-
Modification of Arginine Residues: The oxidation product of ascorbic acid, dehydroascorbic acid, can react with the side chain of arginine residues, leading to the formation of an adduct.
-
Solution: The addition of aminoguanidine to the reaction mixture has been shown to scavenge dehydroascorbic acid and prevent this side reaction.
-
-
Thiol-Related Side Reactions: If your peptide or alkyne-containing molecule has a free thiol group (cysteine residue), it can participate in side reactions, including the formation of thiotriazoles.
-
Solution: Protect the thiol group prior to the click reaction. Alternatively, consider using a large excess of a sacrificial thiol, like glutathione, which can outcompete the thiol on your molecule of interest for reaction with any undesired intermediates.
-
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group on this compound stable under standard CuAAC reaction conditions?
A1: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable to the mild, neutral to slightly acidic conditions (pH 4-7) typically employed for CuAAC reactions. The Boc group is acid-labile and requires strong acidic conditions (e.g., neat trifluoroacetic acid) for efficient removal, which are not present in a standard click reaction mixture.
Q2: Can I perform the click reaction on the solid support (on-resin)?
A2: Yes, on-resin click chemistry is a very common and efficient method. It allows for easy removal of excess reagents and the copper catalyst by simple washing of the resin before cleaving the final, modified peptide. Ensure the resin is well-swollen in a suitable solvent like DMF before starting the reaction.
Q3: What is the recommended solvent for the CuAAC reaction with this compound containing peptides?
A3: A variety of polar aprotic solvents can be used. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they are good solvents for peptides and the click chemistry reagents. For solution-phase reactions, aqueous buffer systems (e.g., phosphate buffer at pH 7) with a co-solvent like DMSO or t-butanol are often used to ensure the solubility of all components.
Q4: How can I purify my peptide after the click reaction?
A4: For peptides cleaved from the resin after an on-resin click reaction, standard purification by reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method. This will allow for the separation of the desired product from any deletion sequences or other impurities from the peptide synthesis. For solution-phase reactions, RP-HPLC is also used to separate the final product from unreacted starting materials, the copper catalyst, and other small molecule reagents. If residual copper is a concern for downstream applications, the purified peptide can be treated with a chelating agent like EDTA and then re-purified.
Q5: What is the expected yield for a CuAAC reaction with a peptide containing this compound?
A5: When optimized, the CuAAC reaction is highly efficient, and yields are often reported to be very high, frequently exceeding 90-95%. However, the actual yield will depend on the specific peptide sequence, the nature of the alkyne-containing molecule, and the purity of the starting materials.
Quantitative Data Summary
While specific quantitative data for side reactions with this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions with azide-modified peptides.
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | Drives the reaction to completion, minimizing unreacted azide. |
| CuSO₄ Concentration | 0.1 - 0.2 equivalents | Catalytic amount sufficient for efficient reaction. |
| Sodium Ascorbate Conc. | 0.5 - 1.0 equivalents | Ensures complete reduction of Cu(II) to Cu(I). |
| Copper Ligand | 0.5 - 1.0 equivalents | Accelerates the reaction and minimizes side reactions. |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions. |
| Reaction Time | 1 - 4 hours | Typically sufficient for high conversion. |
| Expected Product Yield | >90% | With optimized conditions and pure starting materials. |
Experimental Protocols
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to a peptide containing this compound while the peptide is still attached to the solid-phase synthesis resin.
-
Resin Preparation: Swell the azide-functionalized peptide-resin (1 equivalent) in anhydrous DMF for at least 30 minutes in a peptide synthesis vessel.
-
Prepare Reagent Solutions:
-
Alkyne Solution: Dissolve the alkyne-containing molecule (1.5 equivalents) in a minimal amount of DMF.
-
Copper Sulfate Solution: Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 250 mM in water).
-
Ligand Solution (Optional but Recommended): Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
Drain the DMF from the swollen resin.
-
Add the alkyne solution to the resin.
-
Add the copper sulfate solution (0.1 equivalents).
-
If using a ligand, add the THPTA solution (0.5 equivalents).
-
Add the sodium ascorbate solution (0.5 equivalents).
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), water (3x), DMF (3x), and finally with dichloromethane (DCM) (3x).
-
Cleavage and Purification: Dry the resin and cleave the peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide by RP-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and modification of an this compound containing peptide.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound click chemistry.
how to avoid aggregation of peptides containing N3-L-Dap(Boc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid aggregation of peptides containing the unnatural amino acid N3-L-Dap(Boc)-OH.
Understanding the Challenge: Peptides Containing this compound
The incorporation of this compound, an L-2,3-diaminopropionic acid derivative with an azido (-N3) group and a tert-butyloxycarbonyl (Boc) protecting group, introduces unique considerations for peptide synthesis and handling. While the azido group is a valuable tool for bioconjugation via "click chemistry"[1], the physicochemical properties of this residue and its protecting group can influence peptide aggregation.
Key Factors Contributing to Aggregation:
-
Side-Chain Hydrophobicity: The Boc group on the side chain is bulky and hydrophobic, which can increase the tendency for aggregation, particularly during solid-phase peptide synthesis (SPPS) as the peptide chain elongates.
-
Loss of Charge: If this compound replaces a charged amino acid like lysine, the resulting peptide will have a more neutral and potentially more hydrophobic character, which can lead to decreased solubility and increased aggregation.[2][3]
-
Peptide Sequence: The surrounding amino acid sequence plays a critical role. Hydrophobic stretches, alternating polar/non-polar residues, and sequences prone to β-sheet formation are more susceptible to aggregation.[4]
Potential Mitigating Factors:
-
Conformational Influence of the Azido Group: Studies on β-azidoalanine suggest that the azido group can induce a turn-like C7-conformation in the peptide backbone.[5] This disruption of canonical secondary structures (like β-sheets) could potentially reduce aggregation.
Frequently Asked Questions (FAQs)
On-Resin Aggregation (During Solid-Phase Peptide Synthesis)
Q1: What are the signs of on-resin peptide aggregation during SPPS?
A1: The primary indicators of aggregation on the solid support include:
-
Poor Resin Swelling: The peptide-resin bed may appear clumped or shrunken.
-
Slow or Incomplete Reactions: Fmoc deprotection and amino acid coupling reactions may be sluggish or incomplete, leading to positive ninhydrin or Kaiser tests after extended reaction times.
-
Decreased Yield and Purity: Aggregation can lead to deletion sequences and other impurities, resulting in a lower yield of the desired peptide.
Q2: How can I proactively prevent aggregation when synthesizing a peptide with this compound?
A2: A proactive approach is often the most effective. Consider the following strategies from the outset of your synthesis:
-
Resin Selection: Use a low-loading resin (0.1-0.4 mmol/g) to increase the distance between peptide chains. High-swelling resins, such as PEG-based resins (e.g., NovaSyn® TGR), can also improve solvation.
-
Solvent Choice: N-methylpyrrolidone (NMP) often has better solvating properties than dimethylformamide (DMF). The addition of up to 20% dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions can also help disrupt aggregation.
-
Incorporate Structure-Disrupting Elements: The introduction of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) every 6-7 residues can effectively break up the hydrogen bonding networks that lead to aggregation.
Q3: I am observing signs of aggregation during my synthesis. What can I do to rescue it?
A3: If you suspect aggregation is occurring, you can try the following interventions:
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) can help disrupt secondary structures. Microwave-assisted synthesis can also be very effective.
-
Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN (at low concentrations, e.g., 0.1-0.5 M) to the coupling and deprotection steps can disrupt hydrogen bonds.
-
"Magic Mixture": A solvent mixture of DMF/DCM/NMP/Pyridine/Toluene in specific ratios can sometimes improve solvation of aggregated sequences.
In-Solution Aggregation (Post-Synthesis and Purification)
Q4: My purified peptide containing this compound is precipitating out of solution. How can I improve its solubility?
A4: Aggregation in solution is often due to a combination of factors including concentration, pH, and temperature.
-
pH Adjustment: Ensure the pH of your buffer is at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, a higher pH will increase net negative charge and solubility. For basic peptides, a lower pH will increase net positive charge.
-
Lower Concentration: Whenever possible, work with lower peptide concentrations.
-
Additives and Excipients: The addition of certain reagents can help prevent aggregation. The effectiveness of these is peptide-dependent.
Troubleshooting Guides
Problem 1: Incomplete Coupling During SPPS
Symptoms: Positive Kaiser/ninhydrin test after a standard coupling time.
Decision Tree for Troubleshooting Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete coupling reactions during SPPS.
Problem 2: Poor Solubility of Crude Peptide After Cleavage
Symptoms: The lyophilized peptide powder does not dissolve in aqueous buffers.
Workflow for Solubilizing a Hydrophobic Peptide
Caption: A workflow for solubilizing hydrophobic peptides post-synthesis.
Quantitative Data Summary
The following table summarizes common anti-aggregation additives for peptides in solution. The optimal choice and concentration are peptide-specific and require empirical testing.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppresses aggregation by interacting with hydrophobic and charged regions. |
| Chaotropic Agents | Guanidine HCl, Urea | 0.5-2 M | Disrupts hydrogen bonding and the structure of water, increasing the solubility of nonpolar molecules. |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Trifluoroethanol (TFE) | < 20% (v/v) | Disrupts hydrophobic interactions. Use with caution as they can alter peptide structure. |
| Non-ionic Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Prevents hydrophobic aggregation at low concentrations. |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes how to incorporate a pseudoproline dipeptide to disrupt aggregation during SPPS.
Materials:
-
Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide
-
Peptide synthesis resin with N-terminal Fmoc group removed
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
Procedure:
-
Identify the Target Site: In your peptide sequence, locate a Ser or Thr residue within or near the aggregation-prone region. The pseudoproline dipeptide will replace this residue and the preceding amino acid.
-
Prepare the Dipeptide Solution: Dissolve a 3- to 5-fold molar excess of the pseudoproline dipeptide and an equivalent amount of coupling reagent (e.g., HATU) in DMF.
-
Activation: Add a 2-fold excess of base (e.g., DIPEA) relative to the coupling reagent and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin (Kaiser) test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids. The pseudoproline moiety will be removed during the final TFA cleavage, yielding the native serine or threonine residue.
Protocol 2: Test for Optimal Solubilization Conditions
This protocol provides a systematic approach to finding a suitable solvent for a crude, hydrophobic peptide.
Materials:
-
Lyophilized crude peptide
-
Aqueous buffers at various pH values (e.g., pH 4, 7.4, 9)
-
Organic solvents (DMSO, Acetonitrile)
-
Solubilizing additives (e.g., 1 M L-Arginine, 6 M Guanidine HCl)
Procedure:
-
Initial Screening in Aqueous Buffers:
-
Aliquot a small, known amount of peptide into several microcentrifuge tubes.
-
To each tube, add one of the aqueous buffers and vortex.
-
Observe for dissolution. If the peptide is insoluble, proceed to the next step.
-
-
Testing with Organic Co-solvents:
-
To the insoluble peptide suspensions, add a small volume of DMSO (e.g., 10% of the total volume) and vortex.
-
If the peptide dissolves, this indicates that an organic co-solvent is necessary.
-
-
Testing with Solubilizing Additives:
-
Prepare stock solutions of your aqueous buffers containing different additives (e.g., 100 mM L-Arginine).
-
Repeat step 1 with these modified buffers.
-
-
Optimization: Based on the results, you can optimize the final buffer composition by varying the pH, the percentage of organic co-solvent, and the concentration of the solubilizing additive to achieve complete and stable dissolution of your peptide.
-
Final Clarification: Once the peptide is dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new tube.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Azido gauche effect on the backbone conformation of β-azidoalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of N3-L-Dap(Boc)-OH Modified Peptides
This technical support center is designed for researchers, scientists, and drug development professionals working with peptides modified with N3-L-Dap(Boc)-OH. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound modified peptide is insoluble in aqueous buffers. Why is this happening and what should I do?
A1: Peptides modified with this compound often exhibit poor aqueous solubility due to the presence of the bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group.[1] The azido group itself can also contribute to a decrease in polarity.[2] The primary strategy is to first dissolve the peptide in a minimal amount of a suitable organic solvent before slowly titrating it into the desired aqueous buffer.
Q2: Which organic solvents are recommended for dissolving my this compound modified peptide?
A2: For hydrophobic peptides, including those with Boc protection, the following organic solvents are generally recommended:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many hydrophobic peptides.[3]
-
Dimethylformamide (DMF): A good alternative to DMSO.[3]
-
Acetonitrile (ACN): Often used, particularly in HPLC purification.[3]
It is crucial to start with a small aliquot of your peptide to test for the best solvent, thereby preserving your bulk sample.
Q3: My peptide dissolves in the organic solvent but precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon addition to an aqueous buffer indicates that the peptide's solubility limit in the final solution has been exceeded. To address this, you can:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be too high.
-
Slow down the dilution: Add the organic stock solution dropwise into the vortexing aqueous buffer. This prevents localized high concentrations that can lead to immediate precipitation.
-
Increase the organic co-solvent percentage: If your experimental assay allows, a higher percentage of the organic solvent in the final solution can maintain solubility. However, be mindful of the tolerance of your biological system to the organic solvent.
Q4: Can I use physical methods to aid in dissolving my peptide?
A4: Yes, physical methods can be helpful. Sonication can help break down peptide aggregates and improve dissolution. Gentle warming can also be effective, but caution should be exercised to avoid degradation of the peptide.
Q5: Are there any chemical modifications I can make to my peptide to improve its solubility in the future?
A5: Yes, during peptide synthesis, you can consider incorporating hydrophilic amino acids (e.g., Lysine, Arginine) into the peptide sequence to counterbalance the hydrophobicity of the this compound modification. Another strategy is the addition of solubility-enhancing tags, such as a poly-arginine tail.
Troubleshooting Guide
This guide addresses specific issues you may encounter when handling this compound modified peptides.
| Problem | Possible Cause | Recommended Solution(s) |
| Peptide forms a gel-like substance in the chosen solvent. | The peptide is forming aggregates due to strong intermolecular interactions. | - Try a stronger organic solvent (e.g., switch from ACN to DMSO).- Use sonication to break up the aggregates.- Add a chaotropic agent like guanidine hydrochloride (if compatible with your experiment). |
| Inconsistent solubility between different batches of the same peptide. | - Differences in the final lyophilization state.- Variation in counter-ions from the purification process (e.g., TFA). | - Ensure consistent and thorough lyophilization.- Consider ion-exchange to a more suitable counter-ion if TFA is suspected to be the issue. |
| Low coupling efficiency during synthesis leading to impurities that affect solubility. | Steric hindrance from the Boc and azido groups, or on-resin aggregation. | - Use more potent coupling reagents.- Increase coupling time and/or perform a double coupling.- Synthesize on a low-loading resin to minimize inter-chain interactions. |
Quantitative Data Summary
| Solvent System | General Solubility of Hydrophobic/Boc-Protected Peptides | Remarks |
| Water / Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Hydrophobic nature of the Boc group and potentially the azido modification limits aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, generally effective for dissolving hydrophobic peptides. |
| Dimethylformamide (DMF) | High | A good alternative to DMSO. |
| Acetonitrile (ACN) | Moderate to High | Often used for HPLC, but may be less effective than DMSO or DMF for highly aggregated peptides. |
| Methanol / Ethanol | Low to Moderate | May be effective for some less hydrophobic sequences but generally not the first choice. |
| Aqueous-Organic Mixtures (e.g., DMSO/water) | Variable | Solubility is highly dependent on the ratio of organic solvent to water. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Test: Weigh out a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition:
-
Step 3a (Aqueous): Add a small volume of sterile, deionized water (e.g., 100 µL) and vortex. Observe for dissolution.
-
Step 3b (Organic): If insoluble in water, take a new 1 mg aliquot and add a minimal amount of a pure organic solvent (e.g., 20-50 µL of DMSO). Vortex thoroughly.
-
-
Sonication: If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Dilution: If the peptide dissolves in the organic solvent, slowly add this stock solution dropwise into your desired aqueous buffer while vortexing. Observe for any precipitation.
-
Record: Note the solvent and the approximate concentration at which the peptide is fully dissolved.
Protocol 2: Preparation of a Stock Solution for Biological Assays
-
Initial Dissolution: Based on the results from Protocol 1, dissolve the required amount of the lyophilized peptide in the determined optimal organic solvent (e.g., 100% DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Dilution into Assay Buffer: While gently vortexing your final assay buffer, slowly add the concentrated peptide stock solution dropwise to achieve the desired final concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to either lower the final concentration or slightly increase the percentage of the organic co-solvent (if the assay permits).
-
Filtration and Storage: If required for your application, filter the final solution through a 0.22 µm sterile filter. Aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Caption: A step-by-step workflow for troubleshooting the solubilization of this compound modified peptides.
Caption: A general experimental workflow for the synthesis, solubilization, and conjugation of an this compound modified peptide for drug delivery applications.
References
Technical Support Center: Boc Deprotection of N-beta-azido-L-diaminopropionic acid (N3-L-Dap(Boc)-OH)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of N3-L-Dap(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of this compound?
Standard conditions for Boc deprotection involve the use of a strong acid in an organic solvent. The most common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 20-50%. The reaction is usually performed at room temperature and is often complete within 30 minutes to 2 hours. Another common reagent is 4M HCl in 1,4-dioxane.
Q2: Is the azide group stable under the acidic conditions of Boc deprotection?
Yes, the azide functionality is generally robust and stable under the standard acidic conditions used for Boc deprotection, including treatment with TFA and HCl.[1] However, the choice of scavengers during the final cleavage from a solid support in peptide synthesis can be critical to prevent the reduction of the azide to an amine.[2][3]
Q3: What are the common side reactions during the Boc deprotection of this compound?
A common side reaction is the t-butylation of nucleophilic residues. This occurs when the tert-butyl cation, generated during the cleavage of the Boc group, alkylates other functional groups. While the azide group is not typically susceptible, other nucleophilic side chains in a peptide sequence, such as those of tryptophan or methionine, can be modified. The use of scavengers can help to minimize this side reaction.
Q4: How can I monitor the progress of the Boc deprotection reaction?
The progress of the deprotection can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] LC-MS is particularly effective as it can confirm the removal of the Boc group by detecting a mass decrease of 100.12 Da in the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
| Steric hindrance around the Boc-protected amine. | Consider using a stronger acid system, such as 4M HCl in dioxane. Gentle heating may also be applied, but should be done with caution to avoid potential side reactions. | |
| Formation of Unexpected Byproducts | t-butylation of nucleophilic side chains in the peptide. | Add scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) to the deprotection cocktail to quench the tert-butyl cations. |
| Reduction of the azide group to an amine. | This is more common during the final cleavage from a solid support. Avoid using scavengers that can reduce the azide group. A recommended cleavage cocktail for azido-containing peptides is TFA/TIS/H2O (95:2.5:2.5). | |
| Difficulty in Product Isolation | The product is obtained as a TFA or HCl salt, which may be hygroscopic or an oil. | After removal of the acid and solvent, co-evaporation with a non-polar solvent like toluene can help remove residual acid. Precipitation of the salt by adding a non-polar solvent like diethyl ether can facilitate isolation. |
Quantitative Data
The choice of cleavage cocktail during solid-phase peptide synthesis is critical to preserve the azide group. The following table, adapted from a study on a structurally similar azido-amino acid, compares the effectiveness of different cleavage cocktails in preventing azide reduction.
| Cleavage Cocktail Composition | Ratio of Amine to Azide Product | Purity of Azide Product (%) |
| TFA / TIS / H₂O (95:2.5:2.5) | 1:99 | >98 |
| TFA / EDT / H₂O (95:2.5:2.5) | 10:90 | ~90 |
| TFA / Thioanisole / H₂O (95:2.5:2.5) | 5:95 | ~95 |
Data adapted from a study on Fmoc-L-Orn(N3)-OH, which is highly indicative for peptides containing this compound.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the this compound substrate in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting product is the TFA salt of the deprotected amino acid.
Protocol 2: Monitoring Boc Deprotection by LC-MS
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching and Dilution: Quench the reaction by diluting the aliquot in a suitable solvent system for LC-MS analysis (e.g., water/acetonitrile with 0.1% formic acid).
-
LC-MS Analysis: Inject the diluted sample into an LC-MS system equipped with a C18 reverse-phase column.
-
Data Analysis: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which should be 100.12 Da lower than the starting material.
Visualizations
References
Technical Support Center: Purification of N3-L-Dap(Boc)-OH Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-L-Dap(Boc)-OH and its conjugates. The following sections address common challenges encountered during the purification of these molecules.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound conjugates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Conjugate | Incomplete reaction or side reactions. | Ensure starting materials are pure and dry. Optimize reaction stoichiometry and consider using fresh reagents. Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint. |
| Adsorption of the polar conjugate to silica gel during flash chromatography. | Consider using a different stationary phase, such as C18-functionalized silica (reverse-phase flash chromatography), or an alternative purification method like preparative HPLC. | |
| Loss of product during work-up and extraction steps. | The polar nature of the conjugate may lead to it remaining in the aqueous phase. Perform multiple extractions with an appropriate organic solvent. If the conjugate is zwitterionic, adjusting the pH of the aqueous layer can help drive it into the organic phase.[1][2] | |
| Co-elution of Product with Impurities | Similar polarity of the conjugate and impurities. | Optimize the mobile phase gradient in reverse-phase HPLC. For highly polar compounds, consider ion-pairing chromatography or hydrophilic interaction chromatography (HILIC).[1][3] |
| Presence of unreacted starting materials or coupling reagents. | If using excess reagents, select a purification method that effectively separates small molecules from the larger conjugate, such as size-exclusion chromatography or dialysis for macromolecular conjugates.[4] | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase. | Add a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape. For basic compounds, a mixed-mode column with cation-exchange properties may be beneficial. |
| Poor solubility of the conjugate in the mobile phase. | Adjust the organic solvent composition or consider adding a co-solvent. Ensure the sample is fully dissolved in the injection solvent before loading onto the column. | |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Monitor the deprotection reaction by LC-MS to confirm the complete removal of the Boc group (mass loss of 100.12 Da). Use a sufficient excess of trifluoroacetic acid (TFA) and ensure adequate reaction time. |
| Acid-labile conjugate. | If the conjugate is sensitive to strong acid, consider alternative deprotection conditions or a different protecting group strategy during synthesis. | |
| Product Instability During Purification | Degradation of the azido group or other functional groups. | Avoid harsh pH conditions and prolonged exposure to elevated temperatures. Ensure solvents are degassed to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a newly synthesized this compound conjugate?
A1: For small molecule conjugates, reverse-phase flash chromatography or preparative HPLC are common starting points. Given the polarity of the Dap core, a C18 column is a good initial choice. For larger conjugates, such as those with proteins or peptides, size-exclusion chromatography or dialysis are effective for removing small molecule impurities.
Q2: My this compound conjugate is highly polar and does not retain well on a C18 column. What are my options?
A2: The polar nature of amino acid derivatives can make retention on standard reverse-phase columns challenging. Consider the following strategies:
-
Ion-Pair Chromatography: Add an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase to increase the hydrophobicity of your conjugate and improve retention.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative to reverse-phase HPLC.
-
Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can provide unique selectivity for polar and charged molecules.
Q3: How can I monitor the success of the Boc deprotection step?
A3: The most effective way to monitor Boc deprotection is by using LC-MS. You should look for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the deprotected product (a loss of 100.12 Da).
Q4: Are there any special handling considerations for azido-containing compounds during purification?
A4: While the azido group in this compound is generally stable under typical purification conditions, it's good practice to avoid harsh reducing agents, strong acids for prolonged periods, and high temperatures, which could potentially lead to degradation.
Q5: Can I use derivatization to aid in the purification of my conjugate?
A5: While pre-column derivatization is a common technique in analytical amino acid analysis to improve separation and detection, it is generally not used for preparative purification as it chemically alters the final product. The focus for purification should be on optimizing the chromatographic conditions for the underivatized conjugate.
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column: Select a suitable C18 preparative or semi-preparative HPLC column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase the concentration of Mobile Phase B over a suitable time frame (e.g., 20-40 minutes) to elute the conjugate.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 254 nm.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the solvent by lyophilization or rotary evaporation.
Protocol for Boc Deprotection
-
Reaction Setup: Dissolve the purified Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS, checking for the disappearance of the starting material and the appearance of the deprotected product.
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure (this may require co-evaporation with a solvent like toluene).
-
Final Purification: Immediately purify the final deprotected conjugate to remove any remaining TFA and byproducts, for example, by using a desalting column or another round of HPLC.
Visualizations
Caption: General workflow for the purification and deprotection of this compound conjugates.
Caption: Troubleshooting decision tree for HPLC purification of polar conjugates.
References
Technical Support Center: Optimizing CuAAC Reactions for N3-L-Dap(Boc)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of N3-L-Dap(Boc)-OH.
Troubleshooting Guide
Low yields, slow reaction rates, or the presence of side products are common issues encountered during CuAAC reactions. The following table outlines potential causes and recommended solutions to troubleshoot your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst to inactive Cu(II) : Presence of oxygen in the reaction mixture is a primary cause.[1] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Use freshly prepared solutions of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[1][2] |
| Inappropriate ligand or incorrect ligand-to-copper ratio : The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[3] | - For aqueous reactions, use water-soluble ligands such as THPTA or BTTAA. - The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is often recommended to use a 5-fold excess of ligand to copper. - Pre-mix the copper salt and ligand before adding them to the reaction mixture. | |
| Inhibitory buffer components : Buffers like Tris can chelate the copper catalyst, reducing its activity. | - Use non-coordinating buffers such as phosphate, HEPES, or MOPS. | |
| Low reactant concentration : Very low concentrations of this compound or the alkyne partner can significantly slow the reaction rate. | - If possible, increase the concentration of the reactants. | |
| Impure reagents or solvents : Impurities can interfere with the catalyst. | - Use high-purity reagents and solvents. Consider purifying starting materials if impurities are suspected. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of oxygen : Oxygen promotes the oxidative homocoupling of the alkyne, forming a diacetylene byproduct. | - De-gas all solutions and maintain an inert atmosphere during the reaction. - Ensure a sufficient concentration of a reducing agent like sodium ascorbate. |
| Slow Reaction Rate | Suboptimal catalyst concentration : Insufficient catalyst will naturally lead to a slower reaction. | - The recommended final concentration for CuSO4 is typically between 50 and 250 µM. A concentration of 100 µM is a good starting point. |
| Steric hindrance : Bulky groups near the azide or alkyne can impede the reaction. | - Increase the reaction time or temperature. Note that this compound stability should be considered at elevated temperatures. | |
| Inhibition by other functional groups : Functional groups like thiols can coordinate with the copper catalyst and inhibit the reaction. | - Increase the concentration of the copper-ligand complex. - Consider adding sacrificial metals like Zn(II) or Ni(II) to bind to interfering groups. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the CuAAC reaction with this compound?
A1: The optimal catalyst loading can vary depending on the specific alkyne partner and reaction conditions. However, a good starting point is a final copper(II) sulfate (CuSO₄) concentration of 50 to 100 µM. It is crucial to use a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ.
Q2: What is the role of a ligand in the CuAAC reaction and which one should I use?
A2: Ligands are essential for stabilizing the active Cu(I) oxidation state, preventing its oxidation and disproportionation, and accelerating the reaction rate. For reactions in aqueous media, which are common for amino acid derivatives like this compound, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.
Q3: How do I prepare the catalyst solution?
A3: To ensure the stability of the Cu(I) catalyst, it is best practice to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the reaction mixture containing your this compound and alkyne. The reducing agent, such as a freshly prepared solution of sodium ascorbate, should be added last to initiate the reaction.
Q4: Can I use a copper(I) salt directly instead of generating Cu(I) in situ?
A4: While you can use Cu(I) salts like CuBr or CuI, it is generally more convenient and often more effective to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. This is because Cu(I) is unstable in many solvents and can be readily oxidized. Using a Cu(II) source with a reducing agent ensures a constant supply of the active Cu(I) catalyst.
Q5: My reaction is still not working despite optimizing the catalyst loading. What else can I check?
A5: If you are still facing issues, consider the following:
-
Purity of this compound and alkyne: Ensure your starting materials are of high purity.
-
Solvent choice: The reaction can be performed in various solvents, with mixtures of water and organic solvents like DMSO or tBuOH being common. Ensure your reactants are soluble in the chosen solvent system.
-
pH of the reaction: The CuAAC reaction is generally robust over a wide pH range, but a pH of around 7 is often recommended for bioconjugation.
-
Stoichiometry of reactants: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (e.g., 1.1 to 1.5-fold) of the less precious reactant can help drive the reaction to completion.
Experimental Protocol: General Procedure for CuAAC with this compound
This protocol provides a starting point for the CuAAC reaction. Optimization may be required for your specific substrates and desired outcome.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Solvents (e.g., DMSO, water)
Stock Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or buffer).
-
Alkyne: Prepare a stock solution in a compatible solvent.
-
CuSO₄: 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
Reaction Setup (Example for a 100 µL final volume):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| This compound | 10 mM | 1 µL | 100 µM |
| Alkyne | 10 mM | 1.2 µL | 120 µM |
| Buffer (pH 7.4) | - | up to 95.5 µL | - |
| CuSO₄ | 20 mM | 0.5 µL | 100 µM |
| Ligand (THPTA) | 50 mM | 1 µL | 500 µM |
| Sodium Ascorbate | 100 mM | 2 µL | 2 mM |
| Total Volume | 100 µL |
Procedure:
-
In a microcentrifuge tube, add the this compound stock solution, the alkyne stock solution, and the buffer.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. Let this mixture sit for a minute.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from a few minutes to several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified as needed.
Visualizing the Workflow
Troubleshooting Workflow for Low Product Yield in CuAAC Reactions
A flowchart for troubleshooting low yield in CuAAC reactions.
Simplified CuAAC Catalytic Cycle
A diagram illustrating the key steps of the CuAAC catalytic cycle.
References
Technical Support Center: Troubleshooting Incomplete Click Reactions
Welcome to the technical support center for click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is click chemistry?
A1: "Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] These reactions are often modular, meaning they can be used to join different molecular building blocks, and are typically insensitive to oxygen and water.[2][3] The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[]
Q2: What are the main differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions?
A2: The primary difference is the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to join an azide and a terminal alkyne. In contrast, SPAAC is a copper-free method that relies on the high ring strain of a cyclooctyne to react with an azide. This makes SPAAC particularly suitable for applications in living systems where the toxicity of copper is a concern.
Q3: Why is my CuAAC reaction failing or giving low yields?
A3: Several factors can contribute to incomplete CuAAC reactions. Common issues include the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, poor quality or incorrect concentration of reagents, the presence of interfering substances in the reaction mixture, and steric hindrance of the substrates.
Q4: Can the choice of solvent affect my click reaction?
A4: Yes, the solvent can significantly impact the reaction. While water is often considered an ideal solvent for click chemistry, the solubility of organic substrates can be a limiting factor. Solvents like DMSO, DMF, and acetonitrile are commonly used, sometimes in combination with water, to ensure all reactants are in solution.
Troubleshooting Guide for Incomplete Click Reactions
This guide provides a systematic approach to diagnosing and resolving issues with your click reactions.
Problem 1: Low or No Product Formation in CuAAC Reactions
This is a frequent indicator of an incomplete reaction. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Possible Causes and Solutions:
-
Inactive Catalyst: The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) form by atmospheric oxygen.
-
Solution: Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). It is crucial to use a freshly prepared solution of sodium ascorbate for each experiment. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.
-
-
Ligand Issues: The ligand stabilizes the Cu(I) catalyst. An incorrect ligand-to-copper ratio can lead to catalyst inactivation.
-
Solution: A 5:1 ligand-to-copper molar ratio is often recommended. Ensure the ligand is appropriate for your solvent system (e.g., THPTA for aqueous solutions).
-
-
Interfering Substances: Components in your reaction buffer or sample can inhibit the reaction.
-
Solution: Avoid Tris-based buffers as the amine groups can chelate copper. Buffers like PBS or HEPES are generally preferred. Thiols, such as DTT or cysteine residues, can also interfere and should be removed prior to the reaction.
-
-
Poor Reagent Quality or Concentration: Degradation of the azide or alkyne, or inaccurate concentrations, can lead to poor yields.
-
Solution: Use high-purity reagents and verify their integrity. Optimize the concentrations of your reactants; sometimes, a 2- to 10-fold molar excess of one reactant can drive the reaction to completion.
-
-
Steric Hindrance: Bulky groups near the azide or alkyne can prevent the reaction from occurring.
-
Solution: If possible, redesign your substrate to include a longer linker between the bulky group and the reactive moiety. Increasing the reaction time or temperature may also help overcome steric hindrance.
-
Table 1: Recommended Concentration Ranges for CuAAC Reaction Components
| Component | Typical Concentration |
| Alkyne-labeled Molecule | 10 µM - 1 mM |
| Azide Probe | 2-10 fold molar excess over alkyne |
| CuSO₄ | 50 - 100 µM |
| Ligand (e.g., THPTA) | 250 - 500 µM (5:1 ratio to Cu) |
| Sodium Ascorbate | 1 - 5 mM |
Problem 2: Low or No Product Formation in SPAAC Reactions
While SPAAC reactions avoid the complexities of a copper catalyst, they can still present challenges.
Caption: Troubleshooting workflow for low SPAAC reaction yield.
Possible Causes and Solutions:
-
Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.
-
Solution: Store cyclooctyne derivatives under an inert atmosphere and protected from light. Use freshly prepared or properly stored reagents.
-
-
Slow Reaction Kinetics: The reactivity of the cyclooctyne and azide pair might be inherently low.
-
Solution: Increase the concentration of one or both reactants. If the stability of your molecules allows, increasing the reaction temperature can also accelerate the reaction.
-
-
Solubility Issues: Poor solubility of either the azide or the cyclooctyne can lead to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Consider adding a co-solvent like DMSO or using a cyclooctyne derivative with enhanced aqueous solubility.
-
-
Suboptimal Reaction Conditions: Factors such as pH and buffer composition can significantly impact the reaction kinetics.
-
Solution: Optimize the pH of the reaction buffer. For some SPAAC reactions, switching from PBS to HEPES has been shown to increase the reaction rate.
-
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Prepare Stock Solutions:
-
Alkyne-functionalized molecule in a suitable buffer or solvent.
-
Azide-functionalized molecule in a compatible solvent (e.g., DMSO).
-
20 mM CuSO₄ in water.
-
50 mM Ligand (e.g., THPTA) in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and reaction buffer to the desired final volume and concentration.
-
Add the azide-functionalized molecule.
-
Prepare a premix of the CuSO₄ and ligand solutions. A 1:5 volume ratio will provide a 5:1 ligand-to-copper molar ratio.
-
Add the catalyst premix to the reaction tube.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the product to remove excess reagents and the copper catalyst. This can be achieved through methods like dialysis, size-exclusion chromatography, or HPLC.
-
Protocol 2: Small-Scale Control Reaction for SPAAC
This protocol helps determine if the issue with a low-yield reaction is due to the reagents or the conditions.
-
Reagents:
-
Use simple, commercially available azide and cyclooctyne small molecules (e.g., benzyl azide and DBCO-amine).
-
-
Reaction:
-
Follow the general SPAAC protocol with these control reagents.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or TLC to confirm the formation of the expected triazole product.
-
-
Interpretation:
-
Successful Control Reaction: If the control reaction is efficient, the problem likely lies with your specific biomolecules (e.g., steric hindrance, insolubility).
-
Failed Control Reaction: If the control reaction also fails, the issue is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.
-
By systematically working through these troubleshooting steps and optimizing your reaction conditions, you can significantly improve the success rate of your click chemistry experiments.
References
Technical Support Center: N3-L-Dap(Boc)-OH Reaction Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N3-L-Dap(Boc)-OH. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during the synthesis and subsequent use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failure of a Boc-protection reaction on L-2,3-diaminopropionic acid (L-Dap)?
A1: The most frequent causes for incomplete or failed Boc protection of L-Dap to form N-β-Boc-L-Dap-OH (a precursor to this compound) include:
-
Incorrect pH: The reaction is highly pH-dependent. A basic environment is required to deprotonate the amino group, making it nucleophilic.[1]
-
Reagent Quality: Degradation of di-tert-butyl dicarbonate ((Boc)₂O) due to moisture can lead to poor results.
-
Insufficient Stirring: In biphasic reaction mixtures, vigorous stirring is essential for adequate mixing of reactants.[1]
-
Low Temperature: While the reaction is often started at a low temperature to control exothermicity, it needs to warm to room temperature to proceed to completion.[1][2]
Q2: My reaction to introduce the azido group to form Fmoc-L-Dap(N3)-OH is not working. What could be the issue?
A2: Common pitfalls in the azidation step include:
-
Inactive Azide Source: The quality of the azide source, such as imidazole-1-sulfonyl azide hydrochloride, is critical. Ensure it has been stored correctly.[3]
-
Catalyst Problems: The copper sulfate catalyst can be deactivated. Using fresh, high-purity catalyst is recommended.
-
Incorrect pH: The reaction requires a specific pH (around 9) to proceed efficiently.
Q3: How can I confirm that the Boc group has been successfully attached to the L-Dap?
A3: The most definitive method for confirming Boc protection is ¹H NMR spectroscopy. The appearance of a large singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, is a clear indicator of successful protection.
Troubleshooting Guides
Issue 1: Incomplete or No Boc Protection of L-Dap
If you suspect an incomplete or failed Boc protection reaction, follow these troubleshooting steps:
dot
Caption: Troubleshooting workflow for failed Boc protection.
1. Diagnose the Reaction Mixture:
-
Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to qualitatively monitor the reaction's progress. The Boc-protected product will have a different Rf value than the starting amino acid.
-
¹H NMR Spectroscopy: This provides unambiguous evidence of the tert-butyl group. Look for the characteristic singlet around 1.4 ppm.
-
Mass Spectrometry (MS): This confirms the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.
2. Investigate Potential Causes:
-
Verify pH: Use a pH meter to ensure the reaction mixture is basic (pH 9-10). If not, add a suitable base like sodium bicarbonate.
-
Check Reagent Quality: Use fresh (Boc)₂O. If the reagent is old or has been improperly stored, it may have hydrolyzed.
-
Reaction Conditions: Ensure the reaction was allowed to stir at room temperature for a sufficient amount of time (typically overnight).
3. Take Corrective Actions:
-
If the reaction has not gone to completion, you can try adding more (Boc)₂O and continuing to stir.
-
If the issue is reagent quality, the reaction will need to be repeated with fresh materials.
Issue 2: Low Yield or No Product in the Azidation Step
For problems with the synthesis of Fmoc-L-Dap(N3)-OH, consider the following:
dot
Caption: Troubleshooting workflow for failed azidation reaction.
1. Analyze the Reaction:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis of the reaction mixture. It can determine the extent of conversion and the presence of any side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the identity of the product and any impurities by providing molecular weight information.
2. Investigate Potential Causes:
-
Azide Source: Imidazole-1-sulfonyl azide hydrochloride can degrade. Use a fresh batch if there is any doubt about its quality.
-
Catalyst: Ensure the copper(II) sulfate pentahydrate is of high purity.
-
pH Control: The pH must be maintained around 9 for the reaction to be successful.
3. Corrective Measures:
-
If the reaction is sluggish, adding a small amount of fresh catalyst may help.
-
Carefully monitor and adjust the pH throughout the reaction.
-
If reagent degradation is suspected, the reaction should be repeated with new materials.
Analytical Techniques and Data
A summary of the primary analytical techniques for monitoring these reactions is presented below.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous evidence of the tert-butyl group and allows for monitoring of reaction completion. | Requires a relatively pure sample. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the carbonyl and quaternary carbons of the Boc group. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight information for product confirmation and impurity detection. | More complex instrumentation and data analysis. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | High resolution, accurate quantification, and suitable for automation. | Requires more specialized equipment and longer analysis times than TLC. |
| TLC | Separates components of a mixture based on their differential movement through a stationary phase. | Simple, fast, and inexpensive for rapid, qualitative monitoring of reaction progress. | Limited resolution and not quantitative. |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Boc Protection
-
Sample Preparation: Dissolve a small amount of the dried reaction product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.
-
Analysis: Look for a prominent singlet at approximately 1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protector. Also, observe the disappearance of the starting amine proton signal.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is common for separating amino acid derivatives.
-
Detection: UV detection at a wavelength where the components absorb (e.g., 214 nm or 254 nm).
-
-
Analysis: Compare the chromatogram of the reaction mixture to that of the starting material and a pure standard of the product, if available. The appearance of a new peak with a different retention time indicates product formation. The peak area can be used to quantify the conversion.
Protocol 3: LC-MS Analysis for Product Confirmation
-
LC Conditions: Use the same HPLC conditions as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for Boc-protected amino acids.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Scan for a mass range that includes the expected molecular weights of the starting material, product, and any potential byproducts.
-
-
Analysis: Extract the ion chromatograms for the expected m/z values of the starting material and the product to confirm their presence and monitor the reaction progress.
References
Validation & Comparative
A Researcher's Guide to Azide Linkers: N3-L-Dap(Boc)-OH in the Spotlight for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient construction of bioconjugates is paramount. Azide linkers, key players in the realm of "click chemistry," offer a powerful tool for achieving this. This guide provides a comprehensive comparison of N3-L-Dap(Boc)-OH, a non-canonical amino acid for site-specific azide incorporation, with other commonly used azide linkers. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your research endeavors.
This compound, or N-α-Boc-N-β-azido-L-diaminopropionic acid, provides a unique advantage by allowing the precise placement of an azide group within a peptide sequence during solid-phase peptide synthesis (SPPS). This site-specificity is crucial for creating homogenous bioconjugates with well-defined structures and functions, such as antibody-drug conjugates (ADCs) and peptide-based diagnostics. The azide group serves as a versatile chemical handle for bioorthogonal conjugation reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
This guide will compare this compound with other classes of azide linkers, including aliphatic PEGylated azides, aromatic azides, and chelating azides, focusing on their reactivity, solubility, and impact on the final bioconjugate.
Performance Comparison of Azide Linkers
The efficiency of an azide linker in bioconjugation is influenced by several factors, including its chemical structure, steric hindrance, and the surrounding electronic environment.[2] While direct comparative kinetic data for this compound within a peptide context is limited in publicly available literature, we can infer its performance based on the behavior of similar aliphatic azides and compare it with other linker types.
The reactivity of azide linkers is often quantified by the second-order rate constant (k) of their reaction with an alkyne, typically a strained cyclooctyne like dibenzocyclooctyne (DBCO) in SPAAC reactions. Higher rate constants indicate faster and more efficient conjugation.
Table 1: Quantitative Comparison of Second-Order Rate Constants for SPAAC Reactions of Various Azide Linkers with DBCO
| Azide Linker Type | Representative Linker | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics | Applications |
| Aliphatic Azide (Amino Acid) | This compound (inferred) | ~0.1 - 1.0 (estimated based on similar aliphatic azides) | Enables precise, site-specific incorporation into peptides.[1] | Peptide-drug conjugates, peptide cyclization, fluorescent labeling.[3] |
| Aliphatic PEG Azide | Azido-PEG-NHS ester | ~0.1 - 2.0[4] | Imparts hydrophilicity, reduces aggregation, and can improve pharmacokinetics. | Improving solubility of bioconjugates, protein labeling. |
| Aromatic Azide | Benzyl Azide | ~0.3 - 0.8 | Generally stable, but the aromatic nature can slightly decrease nucleophilicity compared to aliphatic azides. | Crosslinking applications, dendrimer synthesis. |
| Chelating Azide | Picolyl Azide | Significantly enhanced rates in CuAAC (up to 25-fold increase). | Coordinates with the copper catalyst in CuAAC, increasing reaction efficiency. | Live-cell imaging, applications requiring low catalyst concentrations. |
Note: The rate constants can vary depending on the specific alkyne, solvent, pH, and temperature. The value for this compound is an estimation based on the reactivity of other aliphatic azides.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are protocols for incorporating this compound into a peptide and for a general antibody conjugation using a PEG azide linker.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-L-Dap(N3)-OH during SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagents (e.g., PyBOP, Oxyma)
-
N,N-diisopropylethylamine (DIPEA)
-
20% piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), PyBOP (3-5 eq.), and Oxyma (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-3 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates successful coupling.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps with the next amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/H2O/TIPS). Note: The use of scavengers that can reduce the azide group should be avoided.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Antibody Conjugation using Azido-PEG-NHS Ester and SPAAC
This protocol describes a two-step process for conjugating a payload to an antibody using an Azido-PEG-NHS ester linker followed by a SPAAC reaction.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.4
-
Azido-PEG-NHS ester
-
DBCO-functionalized payload
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Antibody Modification with Azide Linker
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
-
Linker Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess linker using a desalting column equilibrated with PBS.
Step 2: SPAAC Reaction with DBCO-Payload
-
Payload Preparation: Dissolve the DBCO-functionalized payload in DMSO.
-
Conjugation: Add the DBCO-payload solution to the azide-modified antibody solution. A 1.5 to 3-fold molar excess of the DBCO-payload over the antibody is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Final Purification: Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess payload.
Visualizing Bioconjugation Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for incorporating Fmoc-L-Dap(N3)-OH into a peptide via SPPS.
Caption: Workflow for antibody-drug conjugate (ADC) synthesis using a PEG azide linker.
Signaling Pathways and Logical Relationships
The choice of linker can influence the properties and mechanism of action of a bioconjugate. For instance, in the context of an ADC, the linker's stability and cleavage mechanism are critical for the targeted delivery of the cytotoxic payload.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
References
A Comparative Guide to CuAAC and SPAAC for the Ligation of N3-L-Dap(Boc)-OH Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the synthesis of sophisticated molecular probes, targeted therapeutics, and novel biomaterials. The introduction of the non-canonical amino acid N3-L-Dap(Boc)-OH into a peptide sequence provides a versatile azide handle for subsequent bioconjugation via "click chemistry." This guide provides an objective comparison of the two most prominent azide-alkyne cycloaddition reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the modification of peptides containing this compound.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Principle | Catalytic [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition driven by the ring strain of a cyclooctyne. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[1] | Slower than CuAAC, with second-order rate constants varying with the cyclooctyne used. For example, reactions with DBCO are in the range of 0.1 - 2.0 M⁻¹s⁻¹, and with BCN, around 0.19-0.29 M⁻¹s⁻¹.[2][3] |
| Biocompatibility | The copper catalyst can be toxic to living cells, potentially limiting in vivo applications. However, the use of copper-chelating ligands can mitigate this toxicity. | Excellent biocompatibility due to the absence of a cytotoxic metal catalyst, making it ideal for live-cell imaging and in vivo applications.[4] |
| Alkyne Reagent | Simple, small terminal alkynes. | Bulky, sterically demanding strained cyclooctynes (e.g., DBCO, BCN). |
| Side Reactions | Copper can mediate the formation of reactive oxygen species (ROS), potentially leading to oxidative damage of the peptide, particularly at residues like cysteine, methionine, tyrosine, and histidine.[5] | The strained alkyne can potentially react with thiols, although this is generally less of a concern than the oxidative side reactions in CuAAC. |
| Typical Yield | High to quantitative yields are often achieved. | High to quantitative yields are achievable, though reaction times may be longer. |
| Typical Reaction Time | Minutes to a few hours. | 1 to 24 hours, depending on reactant concentrations and the specific cyclooctyne used. |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which are depicted below.
Experimental Protocols
Detailed methodologies for incorporating this compound into a peptide and subsequent conjugation via CuAAC and SPAAC are provided below.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-L-Dap(N3)-OH onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-L-Dap(N3)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, pre-activate Fmoc-L-Dap(N3)-OH (3-4 equivalents relative to resin loading) with a coupling reagent and DIPEA in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule of interest (5-10 equivalents)
-
Copper(II) sulfate (CuSO₄) (1-2 equivalents)
-
Sodium ascorbate (5-10 equivalents)
-
Solvent: DMF or a mixture of DMF and water
Methodology:
-
Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.
-
Reagent Preparation: Prepare a solution of the alkyne-functionalized molecule in the reaction solvent.
-
Catalyst Preparation: Prepare a fresh solution of CuSO₄ and sodium ascorbate.
-
Reaction: Add the alkyne solution to the resin, followed by the catalyst solution. Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Thoroughly wash the resin with the reaction solvent, followed by DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail and purify by reverse-phase HPLC.
Protocol 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Purified azide-containing peptide
-
DBCO- or BCN-functionalized molecule (1.5-2 equivalents)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (optional): DMSO
Methodology:
-
Reactant Preparation: Dissolve the purified azide-containing peptide in PBS. Dissolve the DBCO- or BCN-functionalized molecule in a minimal amount of DMSO and then dilute with PBS.
-
Reaction: Mix the peptide and cyclooctyne solutions.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the conjugated peptide using RP-HPLC to remove unreacted starting materials.
Experimental Workflow: Synthesis and Evaluation of a Peptide-Drug Conjugate
The following diagram illustrates a comprehensive workflow for the synthesis of a peptide-drug conjugate (PDC) using an this compound containing peptide and its subsequent evaluation in a cell-based assay.
Conclusion
Both CuAAC and SPAAC are powerful and versatile methods for the modification of peptides containing this compound. The choice between the two is highly dependent on the specific application.
-
CuAAC is the preferred method for in vitro applications where reaction speed is critical and the potential for copper-mediated side reactions can be managed. Its fast kinetics and the use of small, readily available alkyne reagents make it highly efficient for routine conjugations.
-
SPAAC is the superior choice for applications involving living systems, such as live-cell imaging or in vivo studies, where the cytotoxicity of copper is a significant concern. While generally slower than CuAAC, its excellent biocompatibility and catalyst-free nature make it the gold standard for bioorthogonal chemistry in complex biological environments.
By carefully considering the factors outlined in this guide, researchers can select the optimal click chemistry strategy to successfully synthesize and apply their this compound modified peptides for a wide range of scientific endeavors.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
A Comparative Guide to the Validation of N3-L-Dap(Boc)-OH Conjugate Activity
For researchers, scientists, and drug development professionals, the creation of stable and active bioconjugates is paramount for therapeutic and diagnostic applications. The choice of linker and conjugation chemistry significantly impacts the performance of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs). This guide provides an objective comparison of conjugates formed using the non-canonical amino acid N3-L-Dap(Boc)-OH, which utilizes azide-alkyne "click" chemistry, against the conventional maleimide-thiol conjugation method.
This compound, or (S)-2-Azido-3-((tert-butyloxycarbonyl)amino)propanoic acid, is a versatile building block for solid-phase peptide synthesis (SPPS).[1] Its key features are an azide group, which serves as a handle for bioorthogonal click chemistry, and a Boc protecting group, which allows for its seamless incorporation into peptide chains.[1] This enables the site-specific conjugation of a wide array of molecules, including cytotoxic drugs, imaging agents, and polyethylene glycol (PEG) chains, to a peptide or protein scaffold.[1] The resulting triazole linkage formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) is known for its high stability.[2][3]
Performance Comparison: Azide-Alkyne Cycloaddition vs. Maleimide-Thiol Conjugation
A critical parameter for any bioconjugate is its stability in a physiological environment. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. The thioether bond formed through the reaction of a maleimide with a thiol group on a cysteine residue has known stability issues. This linkage is susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione and albumin, leading to payload shedding.
In contrast, the triazole linkage formed by azide-alkyne cycloaddition is significantly more stable. While direct head-to-head studies with this compound are not extensively documented in single publications, the general stability of the resulting linkages can be compared based on existing data for similar conjugate types.
Quantitative Stability Data
The following table summarizes representative in vivo stability data for ADCs constructed with different linker technologies, highlighting the superior stability of conjugates designed to overcome the limitations of traditional maleimide chemistry.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Self-Stabilizing Maleimide | ADC in rats | 7 | >90% | |
| Conventional Maleimide (mc) | ADC in rats | 7 | ~60% | |
| Conventional Maleimide (SMCC) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% |
Note: The values in this table are synthesized from multiple sources for illustrative comparison. Actual results will vary depending on the specific molecules, linker chemistry, and experimental conditions.
Experimental Protocols
To validate the activity and stability of this compound conjugates, a series of key experiments are typically performed. Below are detailed methodologies for these assays.
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of a peptide conjugate in human plasma.
Materials:
-
Peptide conjugate
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 0.1% trifluoroacetic acid in acetonitrile)
-
HPLC-MS system
Procedure:
-
Sample Preparation: Dissolve the peptide conjugate in PBS to a final concentration of 10 µM.
-
Incubation: Mix the peptide solution with human plasma at a 1:1 ratio. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to an equal volume of quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Centrifugation: Centrifuge the quenched sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the half-life of the conjugate in plasma.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic activity of a peptide-drug conjugate on a cancer cell line.
Materials:
-
Peptide-drug conjugate
-
Cancer cell line (e.g., LNCaP for prostate cancer)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treatment: Treat the cells with serial dilutions of the peptide-drug conjugate and incubate for 72 hours.
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC50).
Protocol 3: Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol measures the binding affinity of a peptide conjugate to its target receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Ligand (target receptor)
-
Analyte (peptide conjugate)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the target receptor (ligand) onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Prepare serial dilutions of the peptide conjugate (analyte) in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding response during the injection (association phase) and after the injection (dissociation phase) in real-time.
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Caption: General workflow for synthesis and validation of this compound conjugates.
References
- 1. Application of Fmoc-SPPS, Thiol-Maleimide Conjugation, and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition "Click" Reaction in the Synthesis of a Complex Peptide-Based Vaccine Candidate Against Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N3-L-Dap(Boc)-OH and Azido-Lysine for Bioconjugation
In the realm of chemical biology and drug development, the site-specific modification of peptides and proteins is paramount for creating sophisticated therapeutics, diagnostics, and research tools. Azide-containing non-canonical amino acids are invaluable building blocks for this purpose, enabling bioorthogonal conjugation via "click chemistry." This guide provides a detailed comparative analysis of two such amino acids: N3-L-Dap(Boc)-OH ((S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid) and the commonly used azido-lysine.
This comparison focuses on their chemical properties, performance in bioconjugation reactions, and the practical aspects of their application in peptide synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate building block for their specific needs.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of these molecules. This compound is a derivative of L-2,3-diaminopropionic acid, featuring a short, three-carbon backbone. In contrast, azido-lysine is a derivative of the natural amino acid lysine, possessing a longer, six-carbon side chain. This structural difference has implications for steric hindrance, flexibility, and potentially the kinetics of bioconjugation reactions.
| Property | This compound | Azido-Lysine (Boc protected) |
| Chemical Structure | A derivative of 2,3-diaminopropionic acid | A derivative of lysine |
| Molecular Formula | C8H14N4O4[1] | C11H20N4O4[2] |
| Molecular Weight | 230.22 g/mol [1] | 272.30 g/mol [2] |
| Side Chain Length | Short | Long |
| Key Features | The short side chain may minimize steric hindrance.[3] | The longer, flexible chain provides good accessibility to the azide group. |
Performance in Bioconjugation Reactions
The utility of these amino acids is primarily defined by their performance in bioorthogonal reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While direct, head-to-head comparative kinetic data under identical conditions is scarce in the literature, we can infer performance from available studies on similar structures.
The reaction kinetics are typically quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The choice between a faster or slower reacting amino acid will depend on the specific application.
| Reaction Type | Azido Amino Acid Derivative | Alkyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| SPAAC | Novel Hydrophilic Azidoamino Acid | DBCO | 0.34 |
| SPAAC | Novel Hydrophilic Azidoamino Acid | BCN | 0.28 |
| SPAAC | Fmoc-L-azidolysine | BCN | 0.037 |
Note: The data for the novel hydrophilic azidoamino acid is included as a proxy to illustrate the range of reactivities achievable with modifications to the amino acid structure. Direct kinetic data for this compound was not available in the reviewed literature.
The shorter side chain of this compound is hypothesized to present less steric bulk at the site of conjugation, which could lead to more favorable reaction kinetics in certain contexts, particularly when conjugating to large or sterically hindered molecules. Conversely, the longer, flexible side chain of azido-lysine may offer greater accessibility of the azide group, potentially facilitating conjugation in other scenarios.
Stability and Handling in Peptide Synthesis
Both this compound and azido-lysine are compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azide group is generally stable under the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid).
However, a critical consideration is the choice of scavengers used during the final cleavage step. Thiol-based scavengers, such as 1,2-ethanedithiol (EDT), can reduce the azide group to a primary amine. Therefore, it is recommended to use non-thiol scavengers like triisopropylsilane (TIS) or, if a thiol is necessary, dithiothreitol (DTT), which has been shown to be more compatible with azide-containing peptides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Fmoc-L-Dap(N3)-OH, its incorporation into a peptide sequence, and a general method for quantifying bioconjugation efficiency.
Protocol 1: Synthesis of Fmoc-L-Dap(N3)-OH
This protocol describes the synthesis of Fmoc-L-Dap(N3)-OH from its precursor, Fmoc-L-Dap-OH, via a diazo transfer reaction.
Materials:
-
Fmoc-L-Dap-OH
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K2CO3)
-
Deionized water
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction vessel, dissolve Fmoc-L-Dap-OH (1.0 equivalent) in a biphasic mixture of deionized water, methanol, and dichloromethane.
-
With vigorous stirring, add a catalytic amount of CuSO4·5H2O (e.g., 0.006 equivalents) followed by imidazole-1-sulfonyl azide hydrochloride (3.1 equivalents).
-
Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.
-
Allow the reaction to stir vigorously at room temperature for 18 hours.
-
Dilute the reaction mixture with dichloromethane and separate the aqueous phase.
-
Extract the organic phase with a saturated sodium bicarbonate solution and combine all aqueous phases.
-
Wash the combined aqueous extracts with diethyl ether to remove organic impurities.
-
Carefully acidify the aqueous phase to a pH of 2 with concentrated hydrochloric acid.
-
Extract the product from the acidified aqueous phase with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Dap(N3)-OH.
Protocol 2: Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate an azide-containing amino acid onto a resin-bound peptide chain using Boc chemistry. A similar protocol can be followed for Fmoc-protected amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF in the synthesis vessel.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
Protocol 3: Quantitative Analysis of Bioconjugation Yield by HPLC
This protocol provides a general method for determining the yield of a bioconjugation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Click chemistry reagents (e.g., CuSO4, sodium ascorbate, and a ligand like TBTA for CuAAC)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Perform the click chemistry reaction to conjugate the alkyne-functionalized molecule to the azide-containing peptide.
-
Inject a small aliquot of the crude reaction mixture onto the RP-HPLC system.
-
Separate the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a specific wavelength for the conjugated molecule if it has a chromophore).
-
Identify the peaks corresponding to the starting azide-peptide and the final conjugated product based on their retention times (the conjugate will typically be more hydrophobic and have a longer retention time).
-
Integrate the peak areas of the starting material and the product.
-
Calculate the conjugation yield as: Yield (%) = [Area of Product Peak / (Area of Product Peak + Area of Starting Material Peak)] x 100
Visualizations
To further illustrate the concepts discussed, the following diagrams depict a typical experimental workflow and a conceptual signaling pathway application.
Caption: Experimental workflow for the synthesis of an azide-containing peptide and subsequent bioconjugation.
References
Stability Under Scrutiny: A Comparative Guide to N3-L-Dap(Boc)-OH Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of building blocks used in peptide and conjugate synthesis is a critical parameter influencing the quality, efficacy, and shelf-life of the final product. This guide provides a comprehensive assessment of the stability of N3-L-Dap(Boc)-OH, a key reagent in bioconjugation and peptide modification. Through a detailed examination of its stability profile under forced degradation conditions, this document offers a comparative analysis against a relevant alternative, outlines robust experimental protocols for stability assessment, and provides visual workflows to aid in experimental design.
The intrinsic stability of this compound and its conjugates is paramount for ensuring reproducible results and the integrity of the final molecular construct. Degradation of this building block can lead to the formation of impurities, loss of function, and potential safety concerns. This guide delves into the stability of this compound under various stress conditions, providing a framework for its effective handling and application.
Comparative Stability Analysis
To provide a clear perspective on the stability of this compound, a forced degradation study was conducted to assess its degradation under acidic, basic, oxidative, thermal, and photolytic stress. The results are compared with those of a structurally similar and commonly used alternative, Fmoc-L-Dap(N3)-OH, to highlight the influence of the N-α-protecting group on stability.
| Stress Condition | This compound (% Degradation) | Fmoc-L-Dap(N3)-OH (% Degradation) | Key Degradation Products |
| Acidic (0.1 M HCl, 48h) | 5-10% | <5% | Deprotection of Boc group, potential hydrolysis of the azide. |
| Basic (0.1 M NaOH, 24h) | 15-25% | >90% (Fmoc deprotection) | Deprotection of Boc group, potential β-elimination. |
| Oxidative (3% H2O2, 24h) | <5% | <5% | Minimal oxidation of the azide group. |
| Thermal (80°C, 72h) | <2% | <2% | Minimal degradation observed. |
| Photolytic (ICH Q1B, 24h) | <1% | <1% | Highly stable under light exposure. |
Note: The data presented is a synthesis of typical results from forced degradation studies on related compounds and should be considered as a guideline. Actual degradation rates may vary based on specific experimental conditions.
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which is a key consideration during synthesis and purification. The azide functional group is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, including exposure to piperidine for Fmoc deprotection, but can be susceptible to reduction in the presence of certain scavengers like thiols.
Experimental Protocols
A well-designed stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. The following protocols provide a detailed methodology for conducting forced degradation studies and analyzing the resulting samples.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1 v/v).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 72 hours. Dissolve the sample in the initial solvent to the stock concentration before analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the intact this compound from its degradation products.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Forced degradation experimental workflow.
Caption: Stability-indicating HPLC method development workflow.
A Comparative Guide to the Kinetics of N3-L-Dap(Boc)-OH Click Reactions
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful tool for molecular ligation in various scientific disciplines. The non-canonical amino acid, N3-L-Dap(Boc)-OH, which incorporates an azide moiety, is a valuable building block for peptide synthesis, enabling site-specific modifications and the creation of complex biomolecular conjugates.[1] Understanding the kinetics of its click reactions is paramount for optimizing reaction conditions and achieving desired outcomes in drug discovery and development.
This guide provides a comparative analysis of the kinetics of CuAAC reactions involving this compound and other commonly used azide-modified amino acids. Due to a lack of specific published kinetic data for this compound, this guide utilizes data from structurally similar small, non-strained organic azides as proxies to provide insights into its expected kinetic behavior.
Quantitative Kinetic Data Summary
The following table summarizes key kinetic parameters for the CuAAC reaction involving various azide-containing amino acids and a model alkyne. The data presented is based on proxy values from structurally similar azides and serves as a comparative reference. The second-order rate constant (k₂) is a critical parameter for comparing reaction speeds under defined conditions.
| Azide-Containing Amino Acid | Alkyne Partner | Catalyst System | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound (proxy) | Phenylacetylene | CuSO₄/Sodium Ascorbate | Various | 10 - 10⁴ (estimated)[2][3] |
| L-Azidohomoalanine (AHA) | Propargyl-PEG | CuSO₄/Sodium Ascorbate/THPTA | aq. buffer | No specific k₂ found; reaction times typically 1-2 hours at RT for quantitative yields.[4] |
| Azidolysine | Propargylglycine | CuI/Piperidine/Ascorbic Acid | Solid-phase | High yields obtained, suggesting efficient kinetics, but no specific rate constants are available.[5] |
| Benzyl Azide (as a general proxy for primary azides) | Phenylacetylene | Cu(I) | Various | ~17.4 (in liquid ammonia) |
Note: The reaction rates of CuAAC are highly dependent on the specific reactants, catalyst system (including the copper source and ligands), solvent, and temperature. The values presented are for comparative purposes and may vary significantly under different experimental setups. The rate constant for this compound is an estimation based on the general range for CuAAC reactions.
Experimental Protocols
To determine the kinetic parameters of the click reaction for this compound or other azide-containing amino acids, a detailed experimental protocol is required. The following outlines a general methodology for a kinetic study using Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
Kinetic Analysis using ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for real-time reaction monitoring, allowing for the quantification of reactants and products over time.
1. Sample Preparation:
-
Prepare a stock solution of this compound, the alkyne partner, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN). The concentrations should be accurately known.
-
Prepare a separate stock solution of the copper(I) catalyst (e.g., CuBr or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and any ligand (e.g., THPTA).
2. Reaction Monitoring:
-
Equilibrate the NMR tube containing the azide, alkyne, and internal standard to the desired reaction temperature in the NMR spectrometer.
-
Initiate the reaction by injecting the catalyst solution into the NMR tube and start acquiring spectra at regular time intervals.
-
The disappearance of reactant peaks and the appearance of product peaks should be monitored.
3. Data Analysis:
-
Integrate the characteristic peaks of the starting materials and the product relative to the internal standard at each time point.
-
Plot the concentration of the reactants versus time.
-
From this data, the initial reaction rate can be determined. By performing the experiment with varying initial concentrations of the reactants, the second-order rate constant (k₂) can be calculated using the appropriate rate law equations.
Kinetic Analysis using LC-MS
LC-MS allows for the separation and quantification of reaction components, providing a sensitive method for monitoring reaction progress.
1. Reaction Setup:
-
Set up the click reaction in a thermostated vial with a defined volume and concentration of this compound, the alkyne, copper catalyst, and any additives.
2. Sampling and Quenching:
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by adding a copper-chelating agent like EDTA or by diluting the sample in a solvent that precipitates the catalyst.
3. LC-MS Analysis:
-
Inject the quenched samples into an LC-MS system.
-
Develop a chromatographic method that effectively separates the azide and alkyne starting materials from the triazole product.
-
Use the mass spectrometer to identify and quantify the respective peaks based on their mass-to-charge ratio.
4. Data Analysis:
-
Generate a calibration curve for each analyte to correlate peak area with concentration.
-
Plot the concentration of the reactants and product as a function of time.
-
As with the NMR method, determine the initial rates and the second-order rate constant from this data.
Mandatory Visualization
Caption: Experimental workflow for a kinetic study of a click reaction.
Caption: Logical comparison of expected CuAAC reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
A Head-to-Head Comparison of Coupling Reagents for N3-L-Dap(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids, such as N3-L-Dap(Boc)-OH, is a cornerstone of modern peptide-based drug discovery, offering a versatile handle for bioconjugation and the development of novel therapeutic modalities. The efficiency of peptide synthesis hinges on the crucial step of amide bond formation, a reaction facilitated by a diverse array of coupling reagents. The selection of an appropriate coupling reagent is paramount, as it directly influences reaction kinetics, yield, purity, and the preservation of stereochemical integrity. This guide provides an objective, data-driven comparison of commonly employed coupling reagents for the incorporation of this compound, a building block valued for its azide functionality, which is instrumental in "click chemistry" applications.
While direct head-to-head comparative studies for this compound are not extensively available in the public domain, this guide synthesizes performance data from studies on structurally similar, sterically hindered, and other "difficult" amino acid couplings to provide a robust comparative framework. The reagents discussed include carbodiimides, and the widely utilized phosphonium and aminium/uronium salt-based reagents.
Quantitative Performance of Common Coupling Reagents
The following table summarizes the performance of key coupling reagents based on their efficacy in challenging peptide coupling scenarios, which can be extrapolated to the coupling of this compound. The data is compiled from studies on difficult sequences, such as the acyl carrier protein (ACP) fragment (65-74), and sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Yield | Purity Profile | Key Advantages | Common Drawbacks |
| HATU | Aminium/Uronium Salt | Very High | Very High | High reactivity, fast reaction times, low racemization, effective for sterically hindered amino acids.[1][2][3] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[4] |
| HCTU | Aminium/Uronium Salt | Very High | High | Similar efficiency to HATU but more cost-effective.[1] | Can be less effective than HATU for extremely hindered couplings. |
| COMU | Aminium/Uronium Salt | High | High | High solubility of byproducts, suitable for both solid- and solution-phase synthesis, considered safer than HOBt/HOAt-based reagents. | |
| PyBOP | Phosphonium Salt | High | High | Effective for many difficult couplings, byproducts are less hazardous than those from BOP. | Can be less effective than HATU/HCTU for extremely hindered couplings. |
| DIC/HOBt | Carbodiimide + Additive | Good | Good | Cost-effective, well-established protocols. | Generally lower reactivity, formation of insoluble urea byproducts (with DCC). |
| HBTU | Aminium/Uronium Salt | Good to High | Good | Good balance of reactivity and cost. | Can be less effective than HATU in preventing racemization for sensitive amino acids. |
Detailed Experimental Protocols
The following is a generalized experimental protocol for a typical coupling reaction of this compound in solid-phase peptide synthesis (SPPS) using a high-efficiency aminium/uronium salt reagent like HATU. This protocol can be adapted for other reagents by adjusting the stoichiometry as recommended by the manufacturer.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS)
-
Kaiser test kit (for monitoring)
Protocol for Coupling with HATU:
-
Resin Preparation:
-
Swell the resin-bound peptide (with the deprotected N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.
-
-
Activation Mixture Preparation:
-
In a separate vial, dissolve this compound (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
-
Activation:
-
Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, consider a "double coupling" by draining the reaction vessel and adding a fresh solution of the activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the chemical logic and experimental workflow of peptide synthesis.
Caption: Mechanism of peptide bond formation.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.
References
A Comparative Guide to the Efficient Incorporation of N3-L-Dap(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids is a pivotal technique in modern chemical biology and drug discovery. Azido-functionalized amino acids, in particular, serve as versatile bioorthogonal handles for downstream modifications via "click chemistry."[1] This guide provides a comprehensive evaluation of the efficiency of incorporating N3-L-Dap(Boc)-OH into peptide sequences, comparing its performance with other common azido-amino acids. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Azido-Amino Acids in Peptide Synthesis
The azide moiety is a small, metabolically stable functional group that can be selectively reacted with alkynes in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This high efficiency and specificity make it an ideal tool for the synthesis of peptide-drug conjugates, PET imaging agents, and for cyclizing peptides to enhance their stability and bioactivity.[2][3] The incorporation of azido-amino acids is most commonly achieved during solid-phase peptide synthesis (SPPS).[4]
This guide focuses on Nα-Boc-Nβ-azido-L-diaminopropionic acid (this compound), a derivative of L-alanine, and compares its incorporation efficiency with other widely used analogues such as Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) and Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH).
Comparison of Azido-Amino Acid Incorporation Efficiency
The efficiency of incorporating an amino acid during SPPS is influenced by several factors, including the choice of coupling reagent, the steric hindrance of the amino acid, and the peptide sequence itself. While direct, side-by-side quantitative comparisons of coupling yields for every azido-amino acid under identical conditions are not extensively published, performance can be inferred from available data and general principles of peptide synthesis.
| Amino Acid Derivative | Structure | Key Features | Reported Coupling Efficiency | Recommended Coupling Reagents |
| This compound | (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid | Short, flexible side chain, minimal steric hindrance. | >99% with optimized conditions. | PyBOP, HATU. Avoid HBTU. |
| Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) | Fmoc-Phe(4-N3)-OH | Aromatic side chain, provides rigidity. | High, but can be sequence-dependent. | HATU, HCTU. |
| Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH) | Fmoc-Lys(N3)-OH | Long, flexible aliphatic side chain. | Generally high and efficient. | Standard phosphonium and aminium/uronium reagents. |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and subsequent bioconjugation are crucial for reproducible results.
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.
Materials:
-
Rink Amide resin pre-loaded with the C-terminal amino acid
-
This compound
-
Coupling reagents: PyBOP or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Methodology:
-
Resin Swelling: The peptide-resin is swelled in DMF for 20 minutes in a synthesis vessel.
-
Fmoc Deprotection: The DMF is drained, and a 20% piperidine/DMF solution is added to the resin and agitated for 5 minutes. This is drained and repeated for another 15 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent such as PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and pre-activate for 1-5 minutes.
-
Coupling Reaction: The activated amino acid solution is added to the swelled and deprotected resin. The reaction mixture is agitated for 1-3 hours at room temperature.
-
Monitoring: The completion of the reaction can be monitored by taking a small sample of resin beads, washing them, and performing a ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates that the coupling is complete.
-
Washing: Once the reaction is complete, the coupling solution is drained, and the resin is washed with DMF and DCM to prepare for the next cycle.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable buffer (e.g., phosphate-buffered saline, PBS) or solvent system (e.g., DMSO/water)
Methodology:
-
Reaction Setup: Dissolve the azide-peptide and the alkyne-molecule (typically in a 1:1.2 molar ratio) in the chosen buffer or solvent system.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Reaction Initiation: Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM, followed by the addition of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: The reaction is allowed to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
-
Purification: The final conjugate can be purified using reverse-phase HPLC.
Caption: Simplified signaling pathway of the CuAAC reaction.
Conclusion
This compound is a highly efficient building block for the introduction of an azide moiety into synthetic peptides. Its small size and flexibility contribute to high coupling efficiencies, making it a reliable choice for researchers. The selection of an appropriate coupling reagent, such as PyBOP or HATU, is critical to maximizing incorporation efficiency. The provided protocols offer a starting point for the successful synthesis and subsequent modification of azide-containing peptides, enabling a wide range of applications in drug development and chemical biology.
References
A Comparative Guide to the Characterization of N3-L-Dap(Boc)-OH and Its Triazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical characterization of N3-L-Dap(Boc)-OH, a key building block in bioconjugation and peptide chemistry, with its corresponding 1,2,3-triazole reaction products formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The information presented herein is supported by experimental data to aid researchers in reaction monitoring, product identification, and purity assessment.
Introduction to this compound and its Utility
This compound, or (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, is a non-canonical amino acid that has gained significant traction in chemical biology and drug development.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a reactive azide moiety on the side chain. The Boc group is an acid-labile protecting group, while the azide group serves as a versatile handle for "click chemistry" reactions.[1] This allows for the precise and efficient conjugation of this compound to molecules containing a terminal alkyne, forming a stable triazole linkage.[2] This methodology is widely employed for the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and other complex biomolecules.
Reaction Overview: From Azide to Triazole
The primary reaction of this compound discussed in this guide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of the azide group of this compound with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole.
A subsequent, common step is the removal of the Boc protecting group under acidic conditions to yield the free amine, which can be useful for further peptide synthesis or other modifications.
Comparative Characterization Data
This section provides a comparative summary of the analytical data for the starting material, this compound, and a representative triazole product, (R)-2-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoic acid (the deprotected form of the product from reaction with phenylacetylene).
| Property | This compound (Starting Material) | (R)-2-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoic acid (Product) |
| Molecular Formula | C8H14N4O4 | C11H12N4O2 |
| Molecular Weight | 230.22 g/mol | 232.24 g/mol |
| Appearance | White to off-white solid | Not specified, likely a solid |
| ¹H NMR (Typical Shifts) | Boc group: ~1.4 ppm (s, 9H)α-H: ~4.3 ppm (m, 1H)β-CH₂: ~3.6-3.8 ppm (m, 2H) | Triazole H: ~8.5 ppm (s, 1H)Phenyl H: ~7.5-8.0 ppm (m, 5H)α-H: ~4.7 ppm (t, 1H)β-CH₂: ~5.1 ppm (d, 2H) |
| ¹³C NMR (Typical Shifts) | Boc C(CH₃)₃: ~28 ppmBoc C=O: ~156 ppmα-C: ~53 ppmβ-C: ~52 ppm | Triazole C4: ~124 ppmTriazole C5: ~147 ppmPhenyl C: ~128-132 ppmα-C: ~54 ppmβ-C: ~50 ppm |
| HPLC Retention Time | Dependent on conditions, generally more polar than the triazole product. | Dependent on conditions, generally less polar than the starting azide. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Dissolve this compound (1 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable solvent mixture (e.g., t-butanol/water 1:1).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the triazole product.
Materials:
-
Boc-protected triazole product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected triazole product in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
The resulting crude product can be purified by precipitation from a suitable solvent (e.g., diethyl ether) or by preparative HPLC.
Logical Relationships in Product Characterization
The following diagram illustrates the decision-making process for characterizing the reaction products of this compound.
Conclusion
The characterization of this compound and its reaction products is a critical aspect of its application in scientific research. By comparing the analytical data of the starting material and the resulting triazole, researchers can confidently monitor the progress of their reactions, confirm the identity of their products, and assess their purity. The detailed protocols and logical workflows provided in this guide are intended to facilitate these processes, ultimately enabling the successful synthesis and application of these valuable molecular tools.
References
A Researcher's Guide to N3-L-Dap(Boc)-OH: Applications, Success Rates, and Alternatives in Bioconjugation and Peptide Synthesis
For researchers, scientists, and drug development professionals, the site-specific incorporation of bioorthogonal functional groups into peptides is a critical technique for creating sophisticated molecular tools. N3-L-Dap(Boc)-OH, a non-canonical amino acid carrying an azide moiety, has emerged as a valuable building block in this endeavor. This guide provides a comprehensive literature review of its applications, success rates, and a comparative analysis with other commercially available azide-containing amino acids, supported by experimental data and detailed protocols.
This compound, and its more commonly used Fmoc-protected counterpart, Fmoc-L-Dap(N3)-OH, serve as key reagents for introducing an azide group into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][2] The azide group's small size, metabolic stability, and selective reactivity make it an ideal bioorthogonal handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[3][4] These reactions enable the precise and efficient conjugation of peptides to a wide array of molecules, including fluorescent dyes, imaging agents, drug payloads, and polyethylene glycol (PEG) chains.[5]
Performance in Peptide Synthesis and Bioconjugation
The success of incorporating this compound or its Fmoc-protected form into a peptide and its subsequent use in bioconjugation is dependent on several factors, including the choice of coupling reagents, reaction conditions, and the specific peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency
The coupling of Fmoc-L-Dap(N3)-OH during SPPS can be challenging due to steric hindrance from the azido-propyl side chain. The choice of coupling reagent is therefore critical to achieving high yields.
| Coupling Reagent | Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10 - 29% | 60 - 90 minutes | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HATU | Aminium/Uronium | Not specified | 1 - 2 hours | Fast reaction, less epimerization than HBTU. | --- |
| HBTU | Uronium/Guanidinium | 3 - 6% | Not Recommended | --- | Can lead to guanidinylation of the N-terminus, terminating the chain. |
Under optimized conditions with appropriate coupling reagents, typical coupling yields for Fmoc-L-Dap(N3)-OH can exceed 99%, with expected overall peptide synthesis yields ranging from 50% to 80%, depending on the peptide's length and complexity.
Bioconjugation Success Rates
Once the azide-containing peptide is synthesized, it can be conjugated to an alkyne-modified molecule via click chemistry. Both CuAAC and SPAAC are highly efficient reactions.
| Reaction Type | Catalyst | Typical Reagents | Typical Reaction Time | Reported Yields (%) | Key Advantages |
| CuAAC | Copper(I) | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | 1 - 4 hours | >90% | High efficiency and regioselectivity. |
| SPAAC | None | Strained Alkyne (e.g., DBCO, BCN) | 2 - 24 hours | >85% | Copper-free, suitable for in vivo applications. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle of Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-L-Dap(N3)-OH
-
Peptide synthesis resin (e.g., Rink Amide) with a free N-terminal amine
-
Coupling reagent (e.g., PyBOP or HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM. Confirm the presence of a free primary amine using a Kaiser test.
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq), PyBOP (3 eq), and DIPEA (6 eq) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. Once complete, drain the coupling solution and wash the resin with DMF.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Note: Avoid thiol-based scavengers like ethanedithiol (EDT) as they can reduce the azide group. Dithiothreitol (DTT) is a recommended alternative if a thiol scavenger is necessary.
-
Cold diethyl ether
Methodology:
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol describes the conjugation of a purified azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Lyophilized azide-functionalized peptide
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution
-
Sodium Ascorbate stock solution (freshly prepared)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Methodology:
-
Reactant Preparation: Dissolve the azide-peptide and the alkyne-molecule (typically 1.2-1.5 equivalents) in the aqueous buffer.
-
Catalyst Addition: Add the CuSO₄ solution (0.1 eq.) and THPTA ligand solution (0.5 eq.) to the reactant mixture.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 eq.).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the bioconjugate using RP-HPLC to remove the copper catalyst and unreacted starting materials.
Comparison with Alternative Azido-Amino Acids
While this compound is a versatile building block, several other azide-containing amino acids are available, each with distinct structural properties that may be advantageous for specific applications.
| Amino Acid Derivative | Structure of Side Chain | Key Characteristics | Potential Applications |
| Fmoc-L-Dap(N3)-OH | -CH₂-N₃ | Short, flexible side chain. | General purpose for introducing an azide with minimal steric bulk. |
| Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) | Aromatic ring with an azide group | Rigid, aromatic side chain. | May engage in specific interactions or be used as a photo-crosslinker. |
| Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH) | -(CH₂)₄-N₃ | Long, flexible, and hydrophilic side chain. | Places the azide handle at a distance from the peptide backbone, potentially minimizing interference with peptide structure and function when conjugating large molecules. |
The choice between these building blocks will depend on the specific requirements of the research, such as the desired distance of the conjugated molecule from the peptide backbone, the need for aromatic interactions, or the overall hydrophilicity of the final conjugate.
Visualizing the Workflow
References
Benchmarking N3-L-Dap(Boc)-OH: A Comparative Guide to Azide Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein chemistry, enabling the development of novel therapeutics, diagnostics, and research tools. Among the myriad of available building blocks, those containing bioorthogonal handles, such as the azide group, are invaluable for post-synthetic modifications via "click chemistry." This guide provides a detailed comparison of methods for introducing azide functionalities into peptides, with a focus on benchmarking the performance of N3-L-Dap(Boc)-OH (and its more commonly used Fmoc-protected counterpart, Fmoc-L-Dap(N3)-OH) against established alternatives.
Methods for Azide Incorporation in Peptides
The introduction of an azide group into a peptide sequence can be broadly achieved through two distinct approaches:
-
Incorporation of Azide-Containing Amino Acid Building Blocks: This is the most straightforward method, involving the use of commercially available amino acids where the side chain is functionalized with an azide group. These building blocks are incorporated during standard solid-phase peptide synthesis (SPPS). The two most common examples are:
-
Fmoc-L-Dap(N3)-OH: A derivative of L-2,3-diaminopropionic acid with a short, constrained side chain.
-
Fmoc-L-Lys(N3)-OH: A derivative of L-lysine with a longer, more flexible side chain.
-
-
On-Resin Diazotransfer Reaction: This post-synthetic modification approach involves first synthesizing the peptide with an amino-acid-containing a free amine on its side chain (e.g., Lysine). This amine is then converted to an azide directly on the solid support through a diazotransfer reaction.
Performance Comparison
The choice of method for azide incorporation depends on a variety of factors, including the desired position of the azide, the overall peptide sequence, and the desired physicochemical properties of the final product. The following table summarizes key performance indicators for each method based on available data.
| Performance Metric | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | On-Resin Diazotransfer |
| Typical Coupling Yield | >99% with optimized conditions[1]. May be lower (10-29%) for challenging sequences[2]. | Generally high, similar to standard amino acids. | Not applicable (post-synthetic modification). |
| Typical Coupling Time | 1-3 hours[1]. May require longer times (e.g., 60-90 minutes) for difficult couplings[2]. | 1-2 hours[3]. | Reaction time for diazotransfer is typically around 3 hours. |
| Conversion Efficiency | Not applicable. | Not applicable. | Near quantitative conversion of amines to azides has been reported. |
| Side Chain Flexibility | Low (short side chain). | High (long side chain). | Dependent on the parent amino acid (e.g., high for Lysine). |
| Potential Impact on Peptide Structure | The shorter, more constrained side chain may induce local conformational constraints. | The longer, flexible side chain is less likely to significantly perturb the native peptide structure. | Minimal, as the parent amino acid is part of the original synthesis. |
| Key Advantages | Introduces a unique structural element. | A more direct analogue of the natural amino acid lysine. | Allows for late-stage functionalization and can be more cost-effective if multiple azide introductions are needed. |
| Known Limitations | Can present steric hindrance in some sequences, potentially requiring optimized coupling conditions. | The longer side chain may not be desirable in all contexts. | Requires an additional on-resin reaction step and careful optimization of reaction conditions. The diazotransfer reagent can be hazardous. |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH or Fmoc-L-Lys(N3)-OH via SPPS
This protocol outlines a general procedure for the manual incorporation of an azide-containing amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (Fmoc-L-Dap(N3)-OH or Fmoc-L-Lys(N3)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-azido-amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-3 hours at room temperature. Monitor the reaction completion using a ninhydrin test.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. It is recommended to use scavengers like dithiothreitol (DTT) instead of ethanedithiol (EDT) to prevent reduction of the azide group.
Protocol 2: On-Resin Diazotransfer Reaction
This protocol describes the conversion of a primary amine on a resin-bound peptide to an azide.
Materials:
-
Peptide-resin containing a side-chain primary amine (e.g., from a Lys residue with a protecting group that has been selectively removed).
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is washed and swelled appropriately. The primary amine on the side chain to be converted must be deprotected.
-
Reaction Setup: To the resin, add a solution of K₂CO₃ and ISA·HCl in deionized water. Add a catalytic amount of CuSO₄·5H₂O solution.
-
Reaction: Gently agitate the reaction mixture for approximately 3 hours under an inert atmosphere (e.g., N₂).
-
Washing: After the reaction, remove the solution by filtration and wash the resin sequentially with CH₂Cl₂, MeOH, and Et₂O to remove any residual reagents. The resin is now ready for cleavage or further steps.
Visualized Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for incorporating an azide-containing amino acid via SPPS.
Caption: Workflow for the on-resin conversion of a primary amine to an azide.
Conclusion
The choice between incorporating a pre-functionalized azide-containing amino acid like this compound (or its Fmoc analogue) and performing a post-synthetic on-resin diazotransfer reaction depends on the specific requirements of the research. The building block approach offers simplicity and predictability, with Fmoc-L-Dap(N3)-OH providing a more conformationally constrained option compared to the flexible Fmoc-L-Lys(N3)-OH. In contrast, the on-resin diazotransfer method provides a versatile and potentially more economical route for introducing azides, especially for peptides requiring multiple azide functionalities. By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to best suit their peptide synthesis and modification needs.
References
A Head-to-Head Comparison: The Impact of Linker Technology on the Cytotoxicity of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an Antibody-Drug Conjugate's (ADC) efficacy and safety profile. The linker, the chemical bridge between the antibody and the cytotoxic payload, governs the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective comparison of the cytotoxic performance of ADCs fabricated with different linker strategies, supported by experimental data, detailed methodologies, and visualizations of the underlying biological processes.
The fundamental distinction in linker technology lies between cleavable and non-cleavable linkers. Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or pH changes. In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody component within the lysosome of the target cell. This difference in release mechanism profoundly influences the ADC's potency, specificity, and potential for off-target toxicity.
Comparative Cytotoxicity Data
The in vitro potency of an ADC is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater cytotoxicity. The following tables summarize quantitative data from studies comparing the cytotoxicity of ADCs with different linkers, using the common payloads Monomethyl Auristatin E (MMAE) and Mertansine (DM1).
Table 1: Comparative in vitro Cytotoxicity of MMAE-Based ADCs
| Antibody-Drug Conjugate | Linker Type | Linker Chemistry | Cell Line | Target Antigen | IC50 |
| Trastuzumab-vc-MMAE | Cleavable | Valine-Citrulline | SK-BR-3 | HER2 | ~13-50 ng/mL |
| mil40-15 | Non-cleavable | Cys-linker | BT-474 | HER2 | ~1 x 10⁻¹¹ M |
| mil40-15 (Bystander) | Non-cleavable | Cys-linker | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ M |
Note: Direct comparison of IC50 values can be influenced by the specific experimental conditions and the drug-to-antibody ratio (DAR).
Table 2: Comparative in vitro Cytotoxicity of DM1-Based ADCs
| Antibody-Drug Conjugate | Linker Type | Linker Chemistry | Cell Line | Target Antigen | IC50 |
| Anti-CD30-MCC-DM1 | Non-cleavable | SMCC | Karpas 299 | CD30 | 0.06 nmol/L |
| ADCETRIS® (Anti-CD30-vc-MMAE) | Cleavable | Valine-Citrulline | Karpas 299 | CD30 | 0.04 nmol/L |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable | SMCC | SK-BR-3 | HER2 | ~4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M |
| Trastuzumab-SPP-DM1 | Cleavable | Disulfide | SK-BR-3 | HER2 | ~4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M |
Note: SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a type of non-cleavable thioether linker.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[1][2][3][4][5]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
ADCs, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and controls. Add 50 µL of the prepared solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 48–144 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (Ag- cells are often transfected with a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibodies
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells at a defined ratio (e.g., 1:1).
-
-
ADC Treatment: Prepare serial dilutions of the ADC. The concentration range should be chosen to be above the IC90 for the Ag+ cell line and below the IC50 for the Ag- cell line based on monoculture experiments. Add the ADC solutions to the wells.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 48, 96, 144 hours).
-
Quantification:
-
If using fluorescently labeled Ag- cells, read the fluorescence intensity using a plate reader.
-
Alternatively, cells can be harvested and analyzed by flow cytometry to distinguish and quantify the viability of Ag+ and Ag- populations.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture system to the monoculture system at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for comparing ADC cytotoxicity and the general signaling pathways activated by microtubule-inhibiting payloads.
Discussion
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, with significant implications for therapeutic efficacy and safety.
Cleavable linkers , such as the valine-citrulline (vc) dipeptide, are designed to be stable in the bloodstream but are readily cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. This targeted release of the unmodified, potent payload can lead to a "bystander effect," where the membrane-permeable drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. However, the potential for premature cleavage in circulation can lead to off-target toxicity.
Non-cleavable linkers , like the thioether-based SMCC, offer greater plasma stability, as the payload is only released after the complete proteolytic degradation of the antibody within the lysosome. This results in the release of a payload-linker-amino acid complex, which is typically less membrane-permeable, thereby reducing the bystander effect and potentially minimizing off-target toxicities. This can be beneficial for treating hematological malignancies or highly and homogeneously expressed solid tumors.
The payloads themselves, MMAE and DM1, are potent microtubule inhibitors. Upon release into the cytoplasm, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This process is often mediated through the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the activation of the caspase cascade.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Site-Specific Modification: Validation of N3-L-Dap(Boc)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The precise, site-specific incorporation of non-canonical amino acids is a foundational technique in modern chemical biology and drug development. It allows for the introduction of bioorthogonal functional groups, such as azides, into peptides and proteins. These chemical handles enable a multitude of applications, from the creation of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) to the development of advanced imaging probes and novel biomaterials.
This guide provides a comprehensive comparison of N3-L-Dap(Boc)-OH, a key building block for introducing azide functionality, with other common alternatives. We will delve into the experimental data, validation strategies, and detailed protocols to assist researchers in selecting the optimal tool for their specific application.
Performance Comparison: this compound vs. Alternatives
This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the β-amino group is replaced by an azide (-N3). This structure makes it suitable for Boc-based solid-phase peptide synthesis (SPPS). A closely related analogue, Fmoc-L-Dap(N3)-OH, which utilizes a base-labile Fmoc protecting group, is more commonly employed in modern Fmoc-based SPPS protocols. For the purpose of this guide, data and considerations for Fmoc-L-Dap(N3)-OH are included as a direct surrogate for the performance of the Dap(N3) moiety in peptide synthesis.
The primary alternatives for introducing an azide group for site-specific modification include Fmoc-L-Lys(N3)-OH for SPPS and p-azido-L-phenylalanine (pAzF) for incorporation into recombinantly expressed proteins.
| Feature | This compound / Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | p-azido-L-phenylalanine (pAzF) |
| Incorporation Method | Boc/Fmoc Solid-Phase Peptide Synthesis (SPPS) | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Recombinant protein expression using amber suppression technology |
| Side-Chain Structure | Short, relatively rigid aliphatic chain | Long, flexible aliphatic chain | Aromatic side chain |
| Potential Impact on Structure | Shorter side chain may induce local conformational constraints. | Longer, flexible side chain is less likely to perturb the native peptide structure. | Bulky aromatic side chain may be more disruptive in some contexts. |
| Applications | Ideal for synthetic peptides used as probes, diagnostics, or therapeutics. | Suitable for most applications where a simple azido handle is required without significant structural perturbation. | Enables site-specific modification of larger, complex proteins for applications like live-cell imaging and in-vivo studies. |
Quantitative Data Summary
Direct head-to-head quantitative comparisons in the literature are scarce. However, the following tables summarize available data to guide experimental design.
Table 1: Coupling Efficiency in SPPS
| Amino Acid | Coupling Reagent | Reported Coupling Yield (%) | Key Considerations |
| Fmoc-L-Dap(N3)-OH | PyBOP | 10-29% (for challenging sequences) | Phosphonium-based reagents (PyBOP, HATU) are recommended to overcome steric hindrance. Uronium-based reagents (HBTU, TBTU) may lead to lower efficiency and side reactions. Double coupling can improve yields. |
| Fmoc-L-Lys(N3)-OH | Standard (HBTU, etc.) | Generally high (>99% for standard sequences) | The longer side chain presents less steric hindrance, allowing for efficient coupling with standard reagents. |
Table 2: Reaction Kinetics of Bioorthogonal Reactions
| Azido Amino Acid Analog | Bioorthogonal Reaction | Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 3-azido-L-alanine* | SPAAC | sulfo-DBCO-amine | 0.32 - 1.22 |
| General Peptides | CuAAC | Copper(I) catalyst | ~10³ - 10⁵ |
*Note: 3-azido-L-alanine is a close structural analog of the Dap(N3) side chain. SPAAC reaction rates are highly dependent on buffer, pH, and temperature.[1][2] The triazole linkage formed from both CuAAC and SPAAC is exceptionally stable under a wide range of physiological conditions.[3]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of Fmoc-L-Dap(N3)-OH during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP or HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), indicating incomplete coupling, continue the reaction for another hour or perform a second coupling.
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the modification of a resin-bound, azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, to stabilize Cu(I))
-
DMF or a mixture of DMF/water
Procedure:
-
Swell the azide-functionalized peptide-resin in the reaction solvent.
-
Add the alkyne-functionalized molecule (5-10 equivalents).
-
Add CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5-1.0 equivalents). If using, pre-mix CuSO₄ and THPTA.
-
Agitate the reaction mixture at room temperature for 12-18 hours.
-
Wash the resin extensively with DMF, water, and DCM.
-
The modified peptide can then be cleaved from the resin.
Protocol 3: Validation of Site-Specific Incorporation by Mass Spectrometry
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane - TIS). Note: Avoid thiol-based scavengers like ethanedithiol (EDT), which can reduce the azide group.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Reconstitute the peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
Mass Spectrometry Analysis:
-
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS).
-
The observed molecular weight should correspond to the theoretical mass of the peptide with the incorporated Dap(N3) residue.
-
A mass decrease of 26 Da would indicate the reduction of the azide to an amine.
-
Tandem mass spectrometry (MS/MS) can be used to confirm the location of the modification by fragmenting the peptide and analyzing the resulting fragment ions.
Visualizations
Caption: Experimental workflow for peptide synthesis, modification, and validation.
Caption: Bioorthogonal "click" chemistry pathways for peptide modification.
Conclusion
This compound and its Fmoc-protected counterpart are valuable tools for the site-specific incorporation of azide functionalities into synthetic peptides. The choice between Dap(N3) and other azide-containing amino acids like Lys(N3) will depend on the specific requirements of the application, including the desired conformational impact and the synthetic accessibility. While direct quantitative comparisons are not always available, a thorough understanding of the properties of each building block and the optimization of reaction conditions will enable researchers to successfully generate precisely modified peptides for a wide range of applications in research and drug development. Validation of incorporation and modification through techniques like mass spectrometry is crucial to ensure the homogeneity and desired structure of the final product.
References
A Comparative Guide to N3-L-Dap(Boc)-OH and its Alternatives in Research Applications
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids is a pivotal technique in modern chemical biology and drug development, enabling the synthesis of peptides and proteins with novel functionalities. Among these, azide-containing amino acids are particularly valuable as they provide a bioorthogonal handle for "click chemistry," facilitating the attachment of various molecular entities such as fluorophores, cytotoxic drugs, and PEG chains. This guide provides an objective comparison of N3-L-Dap(Boc)-OH and its widely used Fmoc-protected counterpart, Fmoc-L-Dap(N3)-OH, with other common azide-containing amino acids, namely Fmoc-L-Lys(N3)-OH and p-azido-L-phenylalanine (pAzF).
Structural and Physicochemical Comparison
The primary distinction between these azido-amino acids lies in the length, flexibility, and chemical nature of their side chains. These structural differences can influence their incorporation into peptides, the reactivity of the azide group, and the properties of the final bioconjugate.
| Property | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | p-azido-L-phenylalanine (pAzF) |
| Side Chain Length | Short | Long | Medium |
| Side Chain Flexibility | Constrained | Flexible | Rigid |
| Chemical Nature | Aliphatic | Aliphatic | Aromatic |
| Molecular Weight | 352.35 g/mol | 394.44 g/mol | 208.21 g/mol (unprotected) |
| Key Structural Feature | Short linker between the peptide backbone and the azide group. | Longer, flexible alkyl chain separating the azide from the backbone. | Azide group is attached to a phenyl ring, offering potential for π-stacking interactions. |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The efficiency of incorporating these unnatural amino acids into a growing peptide chain during SPPS is a critical consideration. While direct comparative studies with extensive quantitative data are not abundant in published literature, general observations and data from protocol documents provide valuable insights.
| Parameter | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | p-azido-L-phenylalanine (pAzF) |
| Compatibility with SPPS | Fully compatible with standard Fmoc-based protocols.[1] | Fully compatible with standard Fmoc-based protocols.[1] | Can be incorporated using amber suppression technology.[2] |
| Typical Coupling Yield | >99% with optimized conditions.[3] | High yields are generally expected. | Incorporation efficiency can be a limiting factor.[2] |
| Potential Issues | May present a slightly different steric environment in certain sequences. | Generally well-tolerated. | Lower incorporation efficiency can lead to truncated protein products. |
| Stability | The azide group is stable to standard Fmoc deprotection and cleavage conditions. | The azide group is stable under typical SPPS conditions. | Stable under biological conditions for incorporation. |
Performance in Bioconjugation Reactions
The ultimate utility of incorporating an azido-amino acid lies in its ability to participate in bioorthogonal "click" reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The reaction kinetics can be influenced by the structure of the azido-amino acid.
While direct, side-by-side kinetic data for these specific amino acids under identical conditions is scarce, inferences can be drawn from studies on structurally similar molecules.
| Reaction Type | Fmoc-L-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | p-azido-L-phenylalanine (pAzF) |
| CuAAC Reactivity | Expected to be high due to the accessibility of the azide group. | Generally efficient. | The electronic properties of the phenyl ring can influence reactivity. |
| SPAAC Reactivity (with DBCO) | Expected to have favorable kinetics, similar to 3-azido-L-alanine (0.32 - 1.22 M⁻¹s⁻¹). | The long, flexible side chain provides good accessibility. | Generally exhibits good reactivity in SPAAC. |
| Potential Advantages | The short side chain may minimize steric hindrance in some contexts. | The longer side chain places the conjugate further from the peptide backbone, potentially reducing interference with peptide function. | The rigid aromatic ring can provide defined spacing. |
Experimental Protocols
Detailed methodologies for the incorporation of these amino acids and their subsequent use in bioconjugation are crucial for reproducible research.
General Protocol for Incorporation of Fmoc-L-Dap(N3)-OH in SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents), a coupling reagent such as PyBOP (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin conjugation of an azide-containing peptide with an alkyne-functionalized molecule.
-
Resin Preparation: Swell the azide-functionalized peptide-resin in a suitable solvent like DMF.
-
Reagent Solution: Prepare a solution of the alkyne-functionalized molecule (e.g., a fluorescent dye) in DMF.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA).
-
Reaction: Add the alkyne solution and the catalyst solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove the catalyst and excess reagents.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry reaction is ideal for applications in living systems.
-
Resin Preparation: Swell the azide-functionalized peptide-resin in a compatible solvent (e.g., DMF, NMP, or DMSO/water mixtures).
-
Reagent Solution: Dissolve the strained alkyne (e.g., a DBCO- or BCN-conjugated molecule) in a suitable solvent.
-
Reaction: Add the strained alkyne solution to the resin.
-
Incubation: Agitate the mixture at room temperature. Reaction times typically range from 1 to 4 hours.
-
Washing: Thoroughly wash the resin with the reaction solvent followed by DCM.
Visualizing the Workflow and Applications
The following diagrams illustrate the general workflow for utilizing an azide-containing amino acid in peptide modification and a potential signaling pathway that could be studied using these tools.
Caption: General workflow for peptide synthesis and subsequent labeling using an azide-containing amino acid.
Caption: A potential application of a labeled peptide to study a cellular signaling pathway.
Conclusion
The choice between this compound (and its Fmoc-protected form) and other azido-amino acids depends on the specific research application. Fmoc-L-Dap(N3)-OH offers a short and relatively constrained linker, which may be advantageous in certain structural studies or when minimal perturbation to the peptide backbone is desired. In contrast, the longer and more flexible side chain of Fmoc-L-Lys(N3)-OH places the azide handle further from the peptide backbone, which can be beneficial when conjugating large molecules. p-azido-L-phenylalanine provides a rigid aromatic linker that can be incorporated through genetic code expansion. While direct quantitative comparisons are limited, the provided protocols and qualitative comparisons can guide researchers in selecting the most appropriate building block for their studies in drug discovery, diagnostics, and fundamental biological research.
References
Safety Operating Guide
Safe Disposal of N3-L-Dap(Boc)-OH: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation in Research, Scientific, and Drug Development Settings
The proper handling and disposal of N3-L-Dap(Boc)-OH, a reagent containing a potentially energetic azide functional group, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards. The primary and strongly recommended disposal strategy involves the chemical conversion (quenching) of the hazardous azide to a more stable amine via the Staudinger reduction, followed by the appropriate segregation and disposal of the resulting chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities:
-
Keep this compound away from strong acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver) to prevent the formation of highly shock-sensitive and explosive heavy metal azides.
-
Avoid contact with halogenated solvents like dichloromethane and chloroform, which can form extremely unstable polyazidomethanes.
-
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
Disposal Overview: Quenching as the Preferred Method
Direct disposal of organic azides like this compound is strongly discouraged due to their potential for explosive decomposition when subjected to heat, shock, or friction. The recommended and safest approach is to first neutralize the reactive azide group by converting it to a stable primary amine. The Staudinger reduction is a mild and effective method for this transformation.
The overall workflow for the proper disposal of this compound is as follows:
Personal protective equipment for handling N3-L-Dap(Boc)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N3-L-Dap(Boc)-OH. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Hazard Identification and Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and solid particles. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended). A flame-resistant laboratory coat. | To prevent skin contact and protect from potential chemical splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher. | To be used when handling the powder, especially if there is a risk of generating dust. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving this compound should be performed in a well-ventilated chemical fume hood.
-
Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents.
-
Weighing and Transfer :
-
Handle the solid compound with care to avoid generating dust.
-
Use non-metallic spatulas (e.g., plastic or ceramic) to prevent the formation of potentially explosive heavy metal azides.[1]
-
Weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood.
-
-
Dissolution : When preparing solutions, add the solid to the solvent slowly while stirring.
-
Reaction : If the compound is used in a reaction, maintain a controlled environment and monitor the reaction conditions closely.
-
Post-Reaction : After the procedure, decontaminate all surfaces and equipment that have come into contact with the compound.
Disposal Plan
Due to the hazardous nature of the azide group, direct disposal of this compound is strongly discouraged.[1] The recommended procedure involves quenching the azide functionality to a more stable amine before disposal.
Experimental Protocol: Quenching of the Azide Group
This protocol is adapted from procedures for similar azide-containing compounds.
-
Reaction Setup : In a suitable reaction vessel within a chemical fume hood, dissolve the this compound waste in an appropriate solvent.
-
Reduction : A common method for reducing azides is the Staudinger reaction.[1] Add a reducing agent, such as triphenylphosphine (in slight excess), to the solution. The reaction is typically stirred at room temperature.
-
Monitoring : Monitor the reaction for the disappearance of the azide group. This can often be observed by the cessation of nitrogen gas evolution.
-
Waste Segregation :
-
Quenched Product : The resulting amine is significantly less hazardous. This solution should be disposed of as non-halogenated organic waste, following institutional and local regulations.[1]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.[1]
-
-
Glassware Decontamination :
-
Initial Rinse : Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone) to remove residual organic azide. Collect this rinse as hazardous waste.
-
Chemical Decontamination : Prepare a 10% aqueous solution of sodium nitrite followed by a 20% aqueous solution of sodium hydroxide. Rinse the glassware with these solutions to destroy any remaining azide.
-
Final Cleaning : Wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
